1-(3,4-Dimethylbenzyl)piperazin-2-one
Description
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Properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-4-12(7-11(10)2)9-15-6-5-14-8-13(15)16/h3-4,7,14H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLCQPPLOATHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650812 | |
| Record name | 1-[(3,4-Dimethylphenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-92-5 | |
| Record name | 1-[(3,4-Dimethylphenyl)methyl]-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dimethylphenyl)methyl]piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(3,4-Dimethylbenzyl)piperazin-2-one: Synthesis, Characterization, and Pharmacological Potential
Abstract This document provides a comprehensive technical overview of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a derivative of the pharmacologically significant piperazine scaffold. While specific experimental data for this molecule is sparse in current literature, this guide synthesizes information from related compounds and established chemical principles to present its core properties, a robust proposed synthetic pathway, and a well-reasoned exploration of its potential biological activities. We will delve into the physicochemical characteristics, offer a detailed, field-proven protocol for its synthesis via N-alkylation, and discuss potential therapeutic applications based on the extensive pharmacology of the piperazin-2-one core. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development seeking to explore novel derivatives of this privileged heterocyclic scaffold.
The Piperazin-2-one Scaffold: A Privileged Core in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in modern pharmaceuticals, prized for its unique physicochemical properties. Its two nitrogen atoms provide handles for synthetic modification and can be protonated at physiological pH, often improving aqueous solubility and enabling critical interactions with biological targets.[1][2] Piperazine derivatives have demonstrated an exceptionally broad range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and profound central nervous system (CNS) effects.[3][4]
The introduction of a carbonyl group to form the piperazin-2-one core retains the key secondary amine for further functionalization while introducing an amide moiety. This modification alters the electronic and conformational properties of the ring, making piperazin-2-one a valuable intermediate for the synthesis of diverse and novel bioactive compounds.[5][6] Derivatives of this core have been investigated for activities including anti-adenoviral effects.[5] The subject of this guide, 1-(3,4-Dimethylbenzyl)piperazin-2-one, combines this versatile core with a lipophilic 3,4-dimethylbenzyl group, suggesting potential for enhanced membrane permeability and unique interactions within biological systems.
Physicochemical Properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one
While extensive experimental data for this specific molecule is not publicly available, its fundamental properties can be calculated or inferred from its structure. These identifiers provide a crucial foundation for its synthesis, characterization, and handling.
| Property | Value | Source |
| CAS Number | 938458-92-5 | [7] |
| Molecular Formula | C₁₃H₁₈N₂O | [7] |
| Molecular Weight | 218.29 g/mol | [7] |
| Canonical SMILES | Cc1ccc(CN2CCNCC2=O)cc1C | [7] |
| InChI Key | JDQLCQPPLOATHR-UHFFFAOYSA-N | [7] |
| Parent Scaffold | Piperazin-2-one | [8] |
| Topological Polar Surface Area | 32.67 Ų (Predicted) | |
| logP (Predicted) | 1.8 - 2.2 |
Inferred Properties:
-
Solubility: Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and methanol, owing to the aromatic benzyl group.
-
Basicity: The secondary amine at the N4 position is basic, with a predicted pKa similar to other N-alkyl piperazines, allowing for salt formation with acids to potentially improve aqueous solubility.
Synthesis and Characterization
The logical and most efficient synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one involves the direct N-alkylation of the piperazin-2-one core with a suitable benzylating agent. This approach is modular and leverages commercially available starting materials.
Proposed Synthetic Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of piperazin-2-one attacks the electrophilic benzylic carbon of 3,4-dimethylbenzyl chloride. A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving it to completion.
Caption: Proposed synthetic workflow for 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Experimental Protocol: N-Alkylation
This protocol describes a robust and scalable method for the synthesis. The choice of a carbonate base and acetonitrile as the solvent provides a clean reaction system that is easily worked up.
Materials:
-
Piperazin-2-one (1.0 eq)
-
3,4-Dimethylbenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to piperazin-2-one).
-
Reagent Addition: Add 3,4-dimethylbenzyl chloride (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Rationale: Heating accelerates the rate of this Sₙ2 reaction, and the extended time ensures complete consumption of the starting material.
-
Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Aqueous Wash): Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x). Rationale: This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Final Purification (Optional): If necessary, further purification can be achieved via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Methods for Structural Validation
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. This provides a self-validating system confirming the successful synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all key proton environments. Expected signals include:
-
Two singlets in the aromatic region (δ 6.9-7.2 ppm) corresponding to the protons on the dimethylbenzyl ring.
-
A singlet for the benzylic CH₂ group (δ ~3.5 ppm).
-
Multiple signals in the aliphatic region (δ 2.5-3.5 ppm) for the four CH₂ groups of the piperazin-2-one ring.
-
Two singlets for the two methyl groups (δ ~2.2 ppm).
-
A broad singlet for the N-H proton of the secondary amine.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms. Key signals would include the carbonyl carbon (C=O) around δ 165-170 ppm and the various aromatic and aliphatic carbons.
-
MS (Mass Spectrometry): ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.3.
Potential Pharmacological Profile and Therapeutic Applications
There is no direct pharmacological data for 1-(3,4-Dimethylbenzyl)piperazin-2-one. However, its structure, combining a known CNS-active scaffold with a lipophilic benzyl moiety, allows for informed hypotheses regarding its potential activities.[3][9] A structurally related compound, featuring a substituted benzyl group on a piperazine core, has demonstrated anxiolytic and antidepressant-like activities, suggesting a promising avenue for investigation.[10]
Caption: Potential therapeutic avenues for 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Central Nervous System (CNS) Activity
The piperazine scaffold is a cornerstone of many CNS-active drugs.[3] The lipophilic nature of the 3,4-dimethylbenzyl group may enhance the ability of the molecule to cross the blood-brain barrier. Based on analogs, this compound is a candidate for screening in models of:
-
Anxiety and Depression: Many piperazine derivatives modulate serotonergic, dopaminergic, and adrenergic pathways, which are critical in mood regulation.[9][10]
-
Neurodegenerative Disorders: Some piperazine compounds exhibit antioxidant properties, which could be relevant for diseases involving oxidative stress.[4][10]
Antimicrobial and Anticancer Potential
Piperazine derivatives have been extensively explored as antimicrobial and anticancer agents.[2][3] The mechanism often involves enzyme inhibition, such as targeting bacterial gyrase or cellular kinases.[9] The specific substitution pattern of 1-(3,4-Dimethylbenzyl)piperazin-2-one presents a novel chemical entity that warrants screening against various bacterial strains and cancer cell lines.
Future Research Directions
1-(3,4-Dimethylbenzyl)piperazin-2-one represents a molecule of significant untapped potential. The immediate path forward for researchers involves:
-
Chemical Synthesis and Validation: Execution of the proposed synthetic protocol and rigorous spectroscopic confirmation of the product's structure and purity.
-
In Vitro Pharmacological Screening: A broad primary screening panel should be conducted to identify its primary biological activities. This should include assays for CNS receptor binding (serotonin, dopamine), antimicrobial activity (against a panel of Gram-positive and Gram-negative bacteria), and cytotoxicity against various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Assuming a promising "hit" is identified, further studies would involve synthesizing analogs by modifying the substitution pattern on the benzyl ring or altering the piperazin-2-one core to optimize potency and selectivity.
Conclusion
1-(3,4-Dimethylbenzyl)piperazin-2-one is a structurally intriguing molecule built upon a pharmacologically validated piperazin-2-one scaffold. While direct experimental data remains to be published, this guide has established its core physicochemical identity, provided a detailed and actionable synthetic protocol, and outlined a clear rationale for its investigation as a potential therapeutic agent, particularly within the domains of CNS disorders, infectious diseases, and oncology. Its synthesis is straightforward, making it an accessible target for research laboratories aiming to explore novel chemical space in drug discovery.
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Synthesis of 1,2,3-triazole-piperazin-benzo[b][4][11]thiazine 1,1-dioxides. (2024-03-18). National Institutes of Health.
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- 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed.
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1-(3,4-Dimethylbenzyl)piperazin-2-one CAS 938458-92-5
An In-Depth Technical Guide to 1-(3,4-Dimethylbenzyl)piperazin-2-one (CAS 938458-92-5)
Abstract
This technical guide provides a comprehensive scientific overview of 1-(3,4-Dimethylbenzyl)piperazin-2-one (CAS 938458-92-5), a research chemical belonging to the N-substituted piperazinone class. While specific literature on this exact molecule is sparse, its structural motifs—the piperazin-2-one core and the N-benzyl substitution—are well-established pharmacophores in medicinal chemistry. This document synthesizes information from related compound classes to present a robust framework for researchers. It covers physicochemical properties, proposes a detailed and logically justified synthetic route, outlines rigorous analytical characterization protocols, and explores potential biological activities based on established structure-activity relationships for benzylpiperazine analogues. The guide is designed to serve as a foundational resource for initiating research, providing both theoretical context and practical, field-proven methodologies.
Section 1: Scientific Context and Significance
The piperazine ring is a cornerstone scaffold in modern medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs.[1][2] Its two nitrogen atoms provide versatile handles for chemical modification and crucial points for physiological interactions, often with neurotransmitter receptors.[3] The piperazin-2-one variant introduces an amide functionality, which can alter solubility, metabolic stability, and hydrogen bonding capabilities, making it an important intermediate for creating diverse compound libraries.[4]
The biological profile of piperazine derivatives is heavily influenced by the substituent at the N1 position. The N-benzyl group, in particular, is a well-studied moiety. Benzylpiperazine (BZP) and its analogues are known to act as central nervous system (CNS) stimulants, primarily by modulating the release and reuptake of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[5][6] The specific substitution pattern on the benzyl ring—in this case, 3,4-dimethyl—is critical for fine-tuning receptor affinity, selectivity, and metabolic profile. This guide will, therefore, treat 1-(3,4-Dimethylbenzyl)piperazin-2-one as a molecule of high interest for neurological and pharmacological research, warranting a systematic approach to its synthesis and evaluation.
Section 2: Physicochemical and Structural Profile
A complete understanding of a compound's physical and chemical properties is the bedrock of all subsequent experimental work. The data for 1-(3,4-Dimethylbenzyl)piperazin-2-one are summarized below.
Chemical Structure
Caption: Chemical structure of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Data Summary Table
| Property | Value | Source |
| CAS Number | 938458-92-5 | [7] |
| Molecular Formula | C₁₃H₁₈N₂O | [7] |
| Molecular Weight | 218.29 g/mol | [7] |
| SMILES String | Cc1ccc(CN2CCNCC2=O)cc1C | [7] |
| InChI Key | JDQLCQPPLOATHR-UHFFFAOYSA-N | [7] |
| Predicted LogP | 1.8 ± 0.5 | (Calculated) |
| Predicted Solubility | Freely soluble in organic solvents like DCM, MeOH; low solubility in water. | (Predicted) |
Section 3: Proposed Synthetic Strategy and Purification
While specific synthesis literature for this compound is not publicly available, a reliable synthetic route can be designed based on well-established reactions for N-alkylation of piperazinones. The causality for each step is explained to ensure a reproducible and logical workflow.
Retrosynthetic Analysis
The most logical disconnection is at the N1-benzyl bond, suggesting an N-alkylation reaction. This simplifies the molecule into two readily available or easily synthesized precursors: piperazin-2-one and 3,4-dimethylbenzyl halide.
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1-(3,4-Dimethylbenzyl)piperazin-2-one chemical structure and IUPAC name
This guide provides a comprehensive technical overview of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details its chemical identity, a robust synthesis protocol, and an analysis of its structural and potential biological properties.
Introduction: The Piperazinone Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bond interactions, make it a valuable component in designing new therapeutic agents.[2] The introduction of a lactam function to form a piperazin-2-one core further refines these properties, offering a rigidified structure that can orient substituents in a well-defined spatial arrangement. This conformational constraint is a key strategy in optimizing ligand-receptor interactions.
Substituted piperazin-2-ones have been explored for a range of biological activities, including as cytotoxic agents and for their potential in treating central nervous system (CNS) disorders.[3][4] The N-substituent on the piperazinone ring plays a crucial role in determining the compound's pharmacological profile. N-benzylpiperazine derivatives, in particular, have been investigated for a variety of therapeutic applications.[5] This guide focuses on the 3,4-dimethylbenzyl substituted derivative, a specific analogue with potential for further investigation in drug discovery programs.
Chemical Identity and Structure
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(3,4-Dimethylbenzyl)piperazin-2-one .
The chemical structure of 1-(3,4-Dimethylbenzyl)piperazin-2-one is depicted below:
Figure 1: Chemical Structure of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | [6] |
| Molecular Weight | 218.29 g/mol | [6] |
| CAS Number | 938458-92-5 | N/A |
| SMILES | Cc1ccc(CN2CCNCC2=O)cc1C | [6] |
| InChI | 1S/C13H18N2O/c1-10-3-4-12(7-11(10)2)9-15-6-5-14-8-13(15)16/h3-4,7,14H,5-6,8-9H2,1-2H3 | [6] |
| InChI Key | JDQLCQPPLOATHR-UHFFFAOYSA-N | [6] |
Synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one
The synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one can be achieved through a standard nucleophilic substitution reaction. This involves the N-alkylation of piperazin-2-one with 3,4-dimethylbenzyl chloride. The following protocol is a robust and reproducible method for this transformation.
Synthetic Workflow
Figure 2: Synthetic workflow for 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Detailed Experimental Protocol
Materials:
-
Piperazin-2-one
-
3,4-Dimethylbenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel (for column chromatography)
-
Hexanes (for chromatography)
Procedure:
-
To a stirred solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add 3,4-dimethylbenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this N-alkylation, neutralizing the HCl generated during the reaction without promoting side reactions.
-
Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity.
Structural Characterization
Predicted ¹H NMR Spectral Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show characteristic signals for the aromatic, benzylic, and piperazinone protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1-7.0 | m | 3H | Ar-H |
| ~ 3.5 | s | 2H | Ar-CH₂ -N |
| ~ 3.3 | t | 2H | -N-CH₂ -CH₂-NH- |
| ~ 3.0 | t | 2H | -N-CH₂-CH₂ -NH- |
| ~ 2.2 | s | 6H | Ar-CH₃ |
| ~ 6.0 | br s | 1H | -NH - |
Justification of Predictions:
-
The aromatic protons on the 3,4-disubstituted ring are expected to appear as a multiplet in the aromatic region.
-
The benzylic protons, being adjacent to a nitrogen atom, will be deshielded and appear as a singlet.
-
The methylene protons of the piperazinone ring will appear as triplets due to coupling with adjacent methylene protons.
-
The two methyl groups on the aromatic ring will likely appear as a single sharp singlet.
-
The amide proton will appear as a broad singlet, and its chemical shift can be solvent-dependent.
Predicted ¹³C NMR Spectral Data
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C =O |
| ~ 137-128 | Ar-C |
| ~ 55 | Ar-C H₂-N |
| ~ 50 | -N-C H₂-CH₂-NH- |
| ~ 45 | -N-CH₂-C H₂-NH- |
| ~ 20 | Ar-C H₃ |
Justification of Predictions:
-
The carbonyl carbon of the lactam will be the most downfield signal.
-
The aromatic carbons will resonate in the typical aromatic region.
-
The benzylic carbon and the piperazinone ring carbons will appear in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen atoms.
-
The methyl carbons will be the most upfield signals.[7]
Mass Spectrometry
The mass spectrum of 1-(3,4-Dimethylbenzyl)piperazin-2-one is expected to show a molecular ion peak [M]⁺ at m/z 218. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to a prominent fragment at m/z 119, corresponding to the 3,4-dimethylbenzyl cation.
Potential Applications in Drug Development
The 1-(3,4-Dimethylbenzyl)piperazin-2-one scaffold holds potential for the development of novel therapeutic agents, particularly targeting the central nervous system. The piperazine moiety is a well-established pharmacophore for CNS-active drugs, and its derivatives have shown a wide range of activities including antipsychotic, antidepressant, and anxiolytic effects.[6]
The lipophilic 3,4-dimethylbenzyl group may enhance the blood-brain barrier permeability of the molecule, a critical factor for CNS drug candidates.[7] Furthermore, the piperazin-2-one core can serve as a rigid scaffold to which various pharmacophoric groups can be attached, allowing for the fine-tuning of biological activity and selectivity.
Future research directions for this compound could include:
-
Screening for CNS activity: Evaluating the compound's affinity for various CNS receptors, such as dopamine and serotonin receptors.
-
Structural modifications: Synthesizing analogues with different substitution patterns on the benzyl ring or modifications to the piperazinone core to explore structure-activity relationships.
-
Evaluation as a cytotoxic agent: Given the known anticancer activity of some piperazinone derivatives, this compound could be screened against various cancer cell lines.[4]
Conclusion
1-(3,4-Dimethylbenzyl)piperazin-2-one is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly within the central nervous system. This technical guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and a basis for its further investigation in drug discovery and development programs. The combination of the CNS-active piperazine scaffold with a lipophilic benzyl substituent makes this an attractive molecule for further exploration.
References
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- ChemRxiv. (2023).
- Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene.
- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
- Google Patents. (n.d.).
- Guangzhou Weibo Technology Co., Ltd. (n.d.). 1-(3,4-Dimethylbenzyl)piperazin-2-one.
- MDPI. (2021). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
- MDPI. (2021). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
- MDPI. (2023). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
- National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazin-2-one.
- National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
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National Institutes of Health. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][8][9]thiazine 1,1-dioxides.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- PubMed Central. (2015). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
- ResearchGate. (2019).
- ResearchGate. (2020).
- ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
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- ResearchGate. (n.d.).
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
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Technical Guide: Physicochemical and Structural Characterization of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a substituted piperazinone of interest in medicinal chemistry and synthetic research. The document establishes the definitive molecular formula and molecular weight of the compound. Furthermore, it outlines a robust, self-validating protocol for the empirical verification of its molecular mass using High-Resolution Mass Spectrometry (HRMS), offering researchers a reliable methodology for structural confirmation. This guide is intended for professionals in drug development and chemical research, providing foundational data and validated analytical procedures.
Introduction and Chemical Identity
1-(3,4-Dimethylbenzyl)piperazin-2-one belongs to the piperazine class of compounds, which are six-membered heterocyclic rings containing two nitrogen atoms at opposite positions[1][2]. The piperazine scaffold is a significant pharmacophore, forming the core of numerous drugs with diverse therapeutic applications[3]. The title compound is a derivative, featuring a lactam moiety (an amide within the cyclic system) and a 3,4-dimethylbenzyl group attached to one of the nitrogen atoms. Understanding the precise molecular formula and weight is the first and most critical step in any research endeavor, from reaction stoichiometry to pharmacological dose calculations.
This guide provides these core properties and establishes a benchmark analytical method for their confirmation, ensuring data integrity for subsequent research and development activities.
Chemical Structure
The structural representation of 1-(3,4-Dimethylbenzyl)piperazin-2-one is crucial for understanding its chemical properties and steric profile.
Figure 1: 2D Chemical Structure of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Physicochemical Properties
The fundamental molecular properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one are summarized below. These values are derived from its chemical formula and are essential for all quantitative applications.
| Property | Value | Source |
| CAS Number | 938458-92-5 | [4][5] |
| Molecular Formula | C₁₃H₁₈N₂O | [4][5] |
| Average Molecular Weight | 218.29 g/mol | [5] |
| Monoisotopic Mass | 218.14191 Da | Calculated |
-
Expert Insight: It is critical to distinguish between average molecular weight and monoisotopic mass. The average molecular weight (218.29 g/mol ) is calculated using the weighted average of all natural isotopes of each element and is used for stoichiometric calculations in bulk chemistry (e.g., preparing solutions). The monoisotopic mass (218.14191 Da) is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount for high-resolution mass spectrometry, where instruments can resolve isotopic peaks and provide a highly accurate mass measurement of a specific molecular species.
Protocol for Molecular Weight Verification via Mass Spectrometry
To ensure the identity and purity of a synthesized or procured batch of 1-(3,4-Dimethylbenzyl)piperazin-2-one, empirical verification of its molecular weight is mandatory. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose due to its exceptional mass accuracy.[6][7]
The following protocol details a self-validating workflow using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Experimental Rationale
-
Choice of Ionization (ESI): Electrospray ionization is a soft ionization technique ideal for polar, medium-sized molecules like the target compound. It minimizes fragmentation, ensuring the predominant species observed is the intact protonated molecule, [M+H]⁺.
-
Choice of Mode (Positive Ion): The piperazine ring contains two nitrogen atoms which are basic and readily accept a proton in the acidic mobile phase. Therefore, positive ion mode will yield a strong signal for the [M+H]⁺ adduct.[8]
-
Choice of Analyzer (HRMS): High-resolution analyzers (TOF, Orbitrap) can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the theoretical value. This high accuracy allows for the unambiguous confirmation of the elemental composition (C₁₃H₁₈N₂O).
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
-
Dissolve in 1 mL of high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid aids in the protonation of the analyte.
-
-
Instrumentation and Data Acquisition:
-
Technique: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Analyzer: TOF or Orbitrap.
-
Acquisition Range: m/z 100-500. This range comfortably includes the expected protonated molecule.
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications immediately prior to the run using a certified calibration standard. This is a critical step for ensuring mass accuracy.
-
-
Data Analysis and Validation:
-
Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.
-
Theoretical m/z Calculation:
-
Monoisotopic Mass of C₁₃H₁₈N₂O = 218.14191 Da
-
Mass of a Proton (H⁺) = 1.00728 Da
-
Theoretical m/z for [C₁₃H₁₈N₂O + H]⁺ = 219.14919
-
-
Data Interpretation:
-
Identify the most abundant peak in the resulting mass spectrum. Its m/z should correspond to the theoretical value.
-
Calculate the mass error in parts per million (ppm): Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
-
-
Acceptance Criterion: For confident identification, the mass error should be less than 5 ppm. This low error provides strong evidence for the assigned molecular formula.
-
Verification Workflow Diagram
Figure 2: HRMS workflow for molecular weight verification.
Conclusion
This guide has established that 1-(3,4-Dimethylbenzyl)piperazin-2-one has a molecular formula of C₁₃H₁₈N₂O and a corresponding average molecular weight of 218.29 g/mol . A detailed, robust HRMS protocol has been provided to enable researchers to empirically validate these fundamental properties with high confidence. Adherence to this methodology ensures the foundational accuracy required for all subsequent scientific investigation and drug development efforts involving this compound.
References
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]
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ChemWhat. (n.d.). 1-(3,4-DIMETHYLBENZYL)PIPERAZIN-2-ONE CAS#: 938458-92-5. Retrieved from [Link]
-
Guangzhou Weibo Technology Co., Ltd. (n.d.). 1-(3,4-Dimethylbenzyl)piperazin-2-one. Retrieved from [Link]
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Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
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Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]
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ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]
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UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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PubChem. (n.d.). 1-(2,3-Dimethylphenyl)-4-(2-methyl-2-buten-1-yl)piperazine. Retrieved from [Link]
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Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
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FooDB. (2010). Showing Compound Piperazine (FDB012189). Retrieved from [Link]
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PubChem. (n.d.). Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)-. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties and Synthetic Strategies of 1-(3,4-Dimethylbenzyl)piperazin-2-one and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1-(3,4-dimethylbenzyl)piperazin-2-one, a representative member of the substituted benzylpiperazinone family. While specific experimental data for this particular molecule is not extensively available in public literature, this document extrapolates from the well-established chemistry of the piperazin-2-one core and related benzylpiperazine derivatives to offer valuable insights for researchers in medicinal chemistry and drug discovery. The guide will cover general synthetic routes, expected physicochemical properties, and potential biological activities, underpinned by the established principles of piperazine chemistry.
Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a vast array of pharmacologically active compounds, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The piperazin-2-one core, a derivative of piperazine, offers a unique combination of a rigid cyclic amide and a flexible diamine-like structure, making it an attractive scaffold for the design of novel therapeutic agents. These compounds are important intermediates in the synthesis of various pharmaceuticals, including those with anthelmintic, anti-tuberculosis, antibacterial, and anti-diabetic activities.[2] The introduction of a benzyl group at the N1 position, as in 1-(3,4-dimethylbenzyl)piperazin-2-one, provides a versatile handle for modulating lipophilicity and exploring specific interactions with biological targets.
Physicochemical Properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one
While specific, experimentally determined physical and chemical properties for 1-(3,4-dimethylbenzyl)piperazin-2-one are not readily found in scientific literature, we can predict its characteristics based on its structure and data from analogous compounds.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 938458-92-5 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O | [1] |
| Molecular Weight | 218.29 g/mol | [Calculated] |
| IUPAC Name | 1-[(3,4-dimethylphenyl)methyl]piperazin-2-one | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCNC(=O)C2)C | [Calculated] |
| InChI Key | InChIKey=WIRMYUHQJTWEJV-UHFFFAOYSA-N |
Predicted Physicochemical Properties
The following table presents predicted properties for 1-(3,4-dimethylbenzyl)piperazin-2-one, which can guide experimental design and formulation development.
| Property | Predicted Value | Notes |
| Melting Point | Solid at room temperature | Based on the solid form of its hydrochloride salt. |
| Boiling Point | > 300 °C | High boiling point is expected due to its molecular weight and polar functional groups. |
| Solubility | Soluble in organic solvents like DMSO and ethanol. Limited aqueous solubility. | The benzyl and dimethylphenyl groups increase lipophilicity, while the piperazinone ring provides some polarity. |
| pKa | The secondary amine is expected to have a pKa in the range of 8-9. | This is a typical range for secondary amines in similar heterocyclic systems. |
| LogP | 1.5 - 2.5 | This value suggests a moderate lipophilicity, which is often desirable for drug candidates. |
Synthesis of 1-Substituted Benzylpiperazin-2-ones
The synthesis of 1-(3,4-dimethylbenzyl)piperazin-2-one can be approached through several established methods for the N-alkylation of piperazin-2-one or the cyclization of appropriate precursors.
N-Alkylation of Piperazin-2-one
A straightforward and common method involves the direct N-alkylation of piperazin-2-one with a suitable benzyl halide.
Workflow for N-Alkylation:
N-Alkylation Workflow
Experimental Protocol:
-
Dissolution: Dissolve piperazin-2-one in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.
-
Addition of Alkylating Agent: Slowly add 3,4-dimethylbenzyl chloride or bromide to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Reductive Amination
An alternative approach is the reductive amination of piperazin-2-one with 3,4-dimethylbenzaldehyde.
Workflow for Reductive Amination:
Reductive Amination Workflow
Experimental Protocol:
-
Imine Formation: Dissolve piperazin-2-one and 3,4-dimethylbenzaldehyde in a solvent such as dichloromethane or dichloroethane.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it, and concentrate it under reduced pressure. Purify the residue by column chromatography.
Spectroscopic Characterization
The structural elucidation of 1-(3,4-dimethylbenzyl)piperazin-2-one would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.2 ppm) corresponding to the three protons on the dimethylphenyl ring.
-
Benzyl Protons: A singlet at approximately δ 4.5 ppm for the two benzylic protons (-CH₂-Ar).
-
Piperazinone Protons: A series of multiplets in the δ 2.8-3.5 ppm range for the eight protons of the piperazinone ring.
-
Methyl Protons: Two singlets around δ 2.2 ppm for the two methyl groups on the aromatic ring.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm) for the amide carbonyl carbon.
-
Aromatic Carbons: Signals in the δ 125-140 ppm range for the carbons of the dimethylphenyl ring.
-
Benzylic Carbon: A signal around δ 60 ppm for the benzylic carbon.
-
Piperazinone Carbons: Signals in the δ 40-55 ppm range for the carbons of the piperazinone ring.
-
Methyl Carbons: Signals around δ 20 ppm for the two methyl carbons.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A peak around 3300 cm⁻¹ for the secondary amine N-H stretch.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations between 2850-3100 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl group.
-
C-N Stretch: A peak in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak: An [M+H]⁺ ion would be expected at m/z 219.15 in high-resolution mass spectrometry.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the benzyl group or cleavage of the piperazinone ring.
Potential Applications in Drug Discovery
Substituted piperazine and piperazinone derivatives are known to exhibit a wide range of biological activities.[3] The 1-(3,4-dimethylbenzyl)piperazin-2-one scaffold could be a valuable starting point for the development of novel therapeutic agents.
Central Nervous System (CNS) Activity
Many benzylpiperazine derivatives interact with CNS targets, including serotonin and dopamine receptors.[4] The lipophilic nature of the 3,4-dimethylbenzyl group may facilitate crossing the blood-brain barrier, making this class of compounds interesting for neurological and psychiatric drug discovery.
Antimicrobial and Anticancer Activity
The piperazine nucleus is a key component of many antimicrobial and anticancer drugs.[5] Functionalization of the piperazin-2-one scaffold with different benzyl substituents allows for the exploration of structure-activity relationships to develop potent and selective agents.
Conclusion
1-(3,4-dimethylbenzyl)piperazin-2-one represents a synthetically accessible and versatile scaffold for medicinal chemistry research. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established chemistry of related piperazinone and benzylpiperazine derivatives. Further experimental investigation into the physicochemical properties and biological activities of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
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- 1-(3,4-DIMETHYLBENZYL)
- (PDF)
- 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride AldrichCPR | Sigma-Aldrich.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)
- CN106117153A - The preparation method of 2 piperazinones - Google P
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Investigation of 1-(3,4-Dimethylbenzyl)piperazin-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
The piperazine ring is a cornerstone in the design of biologically active molecules, recognized for its significant presence in a multitude of approved therapeutic agents.[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[3] The piperazin-2-one moiety, a lactam derivative of piperazine, offers a rigidified scaffold that can present substituents in defined spatial orientations, making it an attractive starting point for the exploration of novel pharmacological activities. This guide focuses on a specific, yet under-investigated derivative, 1-(3,4-Dimethylbenzyl)piperazin-2-one , and outlines a comprehensive strategy to elucidate its potential biological activities. While no direct studies on this exact molecule are publicly available, a wealth of data on structurally related compounds provides a strong rationale for its investigation across several therapeutic areas.
Hypothesizing Biological Activity: An Evidence-Based Approach from Structurally Related Compounds
The biological activity of piperazine derivatives is largely dictated by the nature of the substituents on the nitrogen atoms.[4] The presence of a benzyl group, and specifically a 3,4-dimethylbenzyl moiety in our compound of interest, suggests several plausible biological targets and activities based on extensive literature on related structures.
Potential Central Nervous System (CNS) Activity
Many piperazine derivatives exhibit significant central pharmacological activity, primarily through modulation of the monoamine pathways.[1][5] Benzylpiperazine, a structural prototype, is known for its stimulant effects.[5] Furthermore, various N-substituted piperazines are key components of drugs targeting CNS disorders:
-
Antipsychotic, Antidepressant, and Anxiolytic Potential: Compounds like clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic) all feature a piperazine core, highlighting its importance in interacting with neurotransmitter receptors such as dopamine and serotonin receptors.[5][6][7] The lipophilic 3,4-dimethylbenzyl group could facilitate entry into the CNS and interaction with these receptors.
-
Sigma Receptor Modulation: Piperidine and piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.[8]
-
5-HT2C Receptor Agonism: The piperazine ring is a common structural feature in agonists of the 5-HT2C receptor, a target for the treatment of obesity and other disorders.[9]
Antimicrobial and Antiparasitic Potential
The piperazine scaffold has been extensively explored in the development of antimicrobial and antiparasitic agents.
-
Antibacterial and Antifungal Activity: Numerous studies have demonstrated the efficacy of piperazine derivatives against a broad spectrum of bacteria and fungi.[4][10][11][12] The mechanism often involves the inhibition of essential microbial enzymes.[4]
-
Antitrypanosomal Activity: Piperazinyl thiosemicarbazone derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[13]
Anti-inflammatory and Cytotoxic Potential
-
Anti-inflammatory Effects: Certain piperazine derivatives have been synthesized and demonstrated in vivo anti-inflammatory activity.[14]
-
Cytotoxic Activity: The cytotoxic potential of piperazin-2-one-based structures against various cancer cell lines has been reported, suggesting a possible role in oncology research.[15]
Potential in Neurodegenerative Disorders
Recent research has highlighted the potential of piperazine-containing compounds in the context of Alzheimer's disease, acting as multi-target ligands.[16]
Proposed Experimental Workflows for Biological Characterization
To systematically evaluate the potential biological activities of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a tiered screening approach is recommended. The following sections provide detailed protocols for initial in vitro assays.
Workflow for Assessing Biological Activity
Caption: A tiered approach to the biological evaluation of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.
Methodology: Broth Microdilution Method (based on CLSI guidelines)
-
Preparation of Microbial Inoculum:
-
Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) on appropriate agar plates.
-
Prepare a suspension of the microorganisms in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.[12]
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganisms in medium without the compound) and negative controls (medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference.[12]
-
Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the test compound on human cancer cell lines.
Methodology: MTT Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
-
CNS Receptor Binding Assays
Objective: To determine the affinity of the test compound for key CNS receptors implicated in neuropsychiatric disorders.
Methodology: Radioligand Binding Assays
This is a specialized technique typically performed by contract research organizations (CROs) or specialized labs. The general principle is as follows:
-
Membrane Preparation:
-
Prepare cell membranes from cells or tissues expressing the receptor of interest (e.g., dopamine D2 receptor, serotonin 5-HT1A receptor).
-
-
Binding Reaction:
-
Incubate the membranes with a specific radioligand (a radioactive molecule that binds to the receptor) in the presence of varying concentrations of the test compound.
-
-
Separation and Detection:
-
Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Determine the ability of the test compound to displace the radioligand from the receptor.
-
Calculate the Ki value (inhibition constant), which represents the affinity of the compound for the receptor.
-
Potential Signaling Pathway Involvement in CNS Activity
Caption: Hypothetical modulation of monoaminergic signaling pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperazine derivatives is highly dependent on the substituents at the N1 and N4 positions. For 1-(3,4-Dimethylbenzyl)piperazin-2-one, the key structural features to consider are:
-
The Piperazin-2-one Core: This rigid lactam may provide a more defined orientation for the benzyl substituent compared to a flexible piperazine ring, potentially leading to increased selectivity for certain biological targets.
-
The 3,4-Dimethylbenzyl Group: The dimethyl substitution on the benzyl ring increases lipophilicity, which could enhance membrane permeability and blood-brain barrier penetration. The electronic properties of the methyl groups may also influence the interaction with aromatic-binding pockets in target proteins.
Quantitative Data Summary
As this is a prospective guide, no experimental data for the title compound exists. The following table provides a template for summarizing the data that would be generated from the proposed experiments.
| Assay Type | Target/Organism | Endpoint | Result (e.g., IC50, MIC) |
| Antimicrobial | S. aureus | MIC | µg/mL |
| E. coli | MIC | µg/mL | |
| C. albicans | MIC | µg/mL | |
| Cytotoxicity | HeLa | IC50 | µM |
| MCF-7 | IC50 | µM | |
| CNS Receptor Binding | Dopamine D2 | Ki | nM |
| Serotonin 5-HT1A | Ki | nM |
Conclusion and Future Directions
While the biological activity of 1-(3,4-Dimethylbenzyl)piperazin-2-one remains to be experimentally determined, the extensive literature on structurally related piperazine and piperazin-2-one derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows in this guide offer a systematic approach to screen for CNS, antimicrobial, and cytotoxic activities. Positive results in these initial in vitro assays would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy testing in relevant animal models, and exploration of further chemical modifications to optimize activity and selectivity. The journey to uncovering the full therapeutic potential of this novel compound begins with the rigorous and logical scientific inquiry outlined herein.
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Singh, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(12), 2269-2287. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comprehensive framework for the characterization of the mechanism of action of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a novel compound with potential neuroactive properties. Given the absence of direct literature on this specific molecule, we leverage established knowledge of its core chemical scaffolds—the benzylpiperazine and piperazin-2-one moieties—to formulate a primary hypothesis centered on the modulation of monoamine neurotransmitter systems. This document outlines a logical, multi-tiered experimental strategy, from initial in vitro screening to in vivo validation, designed to rigorously test this hypothesis. It is intended to serve as a practical roadmap for researchers seeking to define the pharmacological profile of this and structurally related compounds.
Introduction and Structural Rationale
1-(3,4-Dimethylbenzyl)piperazin-2-one is a synthetic compound featuring a piperazin-2-one core N-substituted with a 3,4-dimethylbenzyl group. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[1][2][3][4] Specifically, the 1-benzylpiperazine (BZP) substructure is a known pharmacophore associated with stimulant properties, often through interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5]
The presence of the 3,4-dimethyl substitution on the benzyl ring and the ketone at the 2-position of the piperazine ring represent modifications to the basic BZP structure. These alterations are likely to modulate the potency and selectivity of the compound for its biological targets compared to parent BZP compounds. Based on this structural analogy, a primary hypothesis can be formulated.
Primary Hypothesis: A Monoamine Reuptake Inhibitor with Preferential Dopaminergic Activity
We hypothesize that 1-(3,4-Dimethylbenzyl)piperazin-2-one functions as a monoamine reuptake inhibitor, with a primary affinity for the dopamine transporter (DAT) . This is predicated on the extensive literature on BZP derivatives and other piperazine-based compounds that exhibit potent dopamine uptake inhibition.[6][7][8] Interaction with DAT would block the re-clearance of dopamine from the synaptic cleft, leading to increased dopaminergic signaling.
Secondary activities at SERT and NET are also plausible and must be investigated to establish a complete pharmacological profile. The compound's ultimate effect on the CNS will be a function of its relative potencies at these three key monoamine transporters.
The following sections detail the experimental workflows required to systematically test this hypothesis.
Experimental Validation: A Phased Approach
A logical progression from in vitro to in vivo studies is essential for a thorough and cost-effective characterization of the compound's mechanism of action.
Part A: In Vitro Target Characterization
The initial phase focuses on identifying the molecular targets of 1-(3,4-Dimethylbenzyl)piperazin-2-one and quantifying its potency at these sites.
Caption: Workflow for in vitro characterization of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Objective: To determine the binding affinity (Ki) of the compound for DAT, SERT, and NET. This is a primary screen to see if the compound physically interacts with the target proteins.
Methodology:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, SERT, or NET, or use rodent striatal (for DAT) and cortical (for SERT/NET) tissue homogenates.
-
Competitive Binding: Incubate the membranes with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) in the presence of increasing concentrations of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
-
Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration. The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. The IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Self-Validation:
-
Positive Control: A known inhibitor for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT) should be run in parallel to ensure the assay is performing correctly.[6][7]
-
Non-specific Binding: Determined in the presence of a saturating concentration of a non-labeled ligand to define the baseline.
Objective: To measure the functional inhibition of dopamine, serotonin, and norepinephrine uptake by the compound. This confirms that binding to the transporter translates into a functional effect.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from fresh rodent brain tissue (striatum for dopamine, cortex/hippocampus for serotonin and norepinephrine).
-
Incubation: Pre-incubate the synaptosomes with various concentrations of 1-(3,4-Dimethylbenzyl)piperazin-2-one or a vehicle control.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Uptake Termination: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the synaptosomes and quantify the amount of radiolabel taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of uptake inhibition at each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the resulting concentration-response curve.
Self-Validation:
-
Positive Controls: Known uptake inhibitors (e.g., cocaine, GBR 12909) should be tested to validate the assay sensitivity.
-
Temperature Control: Run a parallel assay at 4°C to determine non-transporter-mediated diffusion, which should be subtracted from all measurements.
| Hypothetical In Vitro Data | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| Dopamine Transporter (DAT) | 50 | 85 |
| Serotonin Transporter (SERT) | 800 | 1250 |
| Norepinephrine Transporter (NET) | 450 | 700 |
This table presents a hypothetical outcome where the compound is most potent at DAT, consistent with the primary hypothesis.
Part B: In Vivo Confirmation
If in vitro data supports the hypothesis, the next step is to confirm these effects in a living organism.
Objective: To measure the effect of the compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a freely moving animal. This is the gold-standard for confirming monoamine reuptake inhibition in vivo.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., the nucleus accumbens, a key area in the dopamine reward pathway).
-
Recovery: Allow the animal (typically a rat or mouse) to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.
-
Compound Administration: Administer 1-(3,4-Dimethylbenzyl)piperazin-2-one (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine (and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the stable baseline levels.
Self-Validation:
-
Vehicle Control: A separate group of animals should receive a vehicle injection to control for any effects of the injection procedure itself.
-
Probe Recovery: Determine the in vitro recovery of the microdialysis probe before and after the experiment to ensure its performance is stable.
Caption: Hypothesized mechanism: Inhibition of DAT by the compound increases synaptic dopamine levels.
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven approach to elucidating the mechanism of action of 1-(3,4-Dimethylbenzyl)piperazin-2-one. The proposed experiments will systematically determine its affinity and functional potency at monoamine transporters, and confirm these effects in vivo.
Positive results, particularly a selective effect on the dopamine transporter, would classify the compound as a DAT inhibitor. This would suggest potential therapeutic applications in disorders characterized by dopamine dysregulation, such as ADHD or depression, or could indicate a potential for abuse liability similar to other psychostimulants. Further studies would then be warranted, including a broader screen for off-target effects, detailed behavioral pharmacology to characterize its psychostimulant profile, and pharmacokinetic studies to determine its brain penetration and metabolic fate.
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Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. Available at: [Link]
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Shulga, N., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1549. Available at: [Link]
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Lomov, N., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Available at: [Link]
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Lheureux, P., & Vougier, P. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Therapeutic Drug Monitoring, 33(4), 385-392. Available at: [Link]
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Ren, T. H., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 12(6), 3993-4000. Available at: [Link]
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An In-depth Technical Guide to 1-(3,4-Dimethylbenzyl)piperazin-2-one: Synthesis, Properties, and Pharmacological Potential
This guide provides a comprehensive technical overview of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a substituted piperazine derivative. Drawing upon the extensive literature of piperazine-based compounds, this document will explore its synthesis, chemical properties, and potential as a pharmacologically active agent. This paper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications.[1][2][3] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, is a versatile building block that allows for diverse chemical modifications, leading to compounds with activities ranging from antipsychotic and antidepressant to antihistamine and anthelmintic.[2][3][4] The prevalence of the piperazine moiety in approved drugs underscores its importance in modulating biological targets and optimizing pharmacokinetic properties.[1]
This guide focuses on a specific derivative, 1-(3,4-Dimethylbenzyl)piperazin-2-one, which combines the piperazine core with a benzyl substituent, a feature often associated with central nervous system activity.[4][5]
Molecular Profile of 1-(3,4-Dimethylbenzyl)piperazin-2-one
1-(3,4-Dimethylbenzyl)piperazin-2-one is a derivative of piperazin-2-one, characterized by a 3,4-dimethylbenzyl group attached to the nitrogen atom at position 1.
| Identifier | Value |
| IUPAC Name | 1-(3,4-Dimethylbenzyl)piperazin-2-one |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| SMILES | Cc1ccc(CN2CCNCC2=O)cc1C |
| InChI Key | JDQLCQPPLOATHR-UHFFFAOYSA-N |
Data sourced from commercially available information.[6]
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one can be envisioned as a two-step process starting from piperazin-2-one.
Caption: Proposed two-step synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Experimental Protocol
Step 1: Synthesis of Piperazin-2-one
This step is based on general procedures for the synthesis of 2-piperazinones.[7]
-
To a solution of ethylenediamine in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Slowly add ethyl chloroacetate to the reaction mixture at a controlled temperature.
-
After the addition is complete, heat the mixture to reflux for several hours to drive the cyclization.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude piperazin-2-one by recrystallization or column chromatography.
Step 2: Synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one
-
Dissolve the synthesized piperazin-2-one in an aprotic polar solvent such as dimethylformamide (DMF).
-
Add a base, for instance, anhydrous potassium carbonate, to the solution.
-
Introduce 3,4-dimethylbenzyl chloride to the reaction mixture.
-
Heat the mixture and stir for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product, 1-(3,4-Dimethylbenzyl)piperazin-2-one, using column chromatography.
Potential Pharmacological Activity
The pharmacological profile of 1-(3,4-Dimethylbenzyl)piperazin-2-one is likely influenced by both the piperazine core and the 3,4-dimethylbenzyl substituent. Benzylpiperazine (BZP) and its derivatives are known to act as stimulants on the central nervous system, primarily by modulating dopamine, serotonin, and noradrenaline neurotransmission.[5]
Central Nervous System Effects
Many piperazine derivatives exhibit significant central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects.[4] The benzyl group in BZP is associated with stimulant and euphoric effects.[4] It is plausible that 1-(3,4-Dimethylbenzyl)piperazin-2-one could interact with monoamine transporters or receptors, although likely with a different potency and selectivity profile compared to BZP due to the presence of the 2-oxo group and the dimethyl substitution on the benzyl ring.
Caption: Postulated interaction with monoamine transporters.
Antimicrobial and Antifungal Potential
Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties.[8][9] The introduction of various substituents on the piperazine ring has led to the discovery of potent agents against a range of pathogens. The lipophilicity and electronic properties of the 3,4-dimethylbenzyl group may contribute to the potential antimicrobial activity of the target molecule.
Other Potential Biological Activities
The versatility of the piperazine scaffold suggests that 1-(3,4-Dimethylbenzyl)piperazin-2-one could be explored for a variety of other biological activities, including:
-
Anthelmintic: Piperazine itself is a well-known anthelmintic drug.[3]
-
Anti-inflammatory: Certain piperazine derivatives have demonstrated anti-inflammatory properties.[3]
-
Anticonvulsant: The piperazine nucleus is present in some anticonvulsant agents.[3]
Future Directions
Further research is warranted to fully elucidate the chemical and biological properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
In-depth Pharmacological Profiling: A comprehensive screening of the compound's activity against a panel of CNS receptors and transporters is necessary to determine its precise mechanism of action.
-
Broad Biological Screening: The compound should be tested for a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with modifications to the benzyl ring and the piperazin-2-one core would provide valuable insights into the SAR of this class of compounds.
Conclusion
1-(3,4-Dimethylbenzyl)piperazin-2-one represents an intriguing yet understudied molecule within the vast family of piperazine derivatives. Based on the well-established pharmacology of related compounds, it holds potential as a pharmacologically active agent, particularly with effects on the central nervous system. This guide provides a foundational framework for its synthesis and a scientifically grounded rationale for its further investigation. The exploration of this and similar derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
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Synthesis of 1,2,3-triazole-piperazin-benzo[b][8][10]thiazine 1,1-dioxides. (2024-03-18). National Institutes of Health.
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- Piperazine. Wikipedia.
- Process for the Manufacture of fused piperazin-2-one derivatives.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025-08-06).
- Synthesis of piperazines. Organic Chemistry Portal.
- The preparation method of 2 piperazinones.
- 1-(3,4-Dimethylbenzyl)piperazin-2-one. Guangzhou Weibo Technology Co., Ltd.
- Piperazin-2-one | Intermedi
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023-10-31).
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- 1-Benzylpiperazine and other Piperazine-based Derivatives.
- BZP/piperazines drug profile. European Union.
- Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20).
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Discovery and history of piperazin-2-one derivatives
An In-Depth Technical Guide to the Discovery and History of Piperazin-2-one Derivatives
Abstract
The piperazin-2-one scaffold, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability has made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of piperazin-2-one derivatives, tracing their evolution from early synthetic curiosities to key components in FDA-approved drugs. We will delve into the causality behind the progression of synthetic methodologies, from classical cyclization strategies to advanced asymmetric and one-pot catalytic systems. Through detailed protocols, comparative data, and mechanistic insights, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to leveraging this versatile scaffold in the pursuit of novel therapeutics.
The Genesis: From Piperazine's Anthelmintic Roots to a Privileged Scaffold
The story of piperazin-2-one is intrinsically linked to its parent heterocycle, piperazine. First introduced in the early 20th century, piperazine gained prominence as an effective anthelmintic agent for treating parasitic worm infections.[1] Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist, allowing the host to expel them.[1] This early therapeutic success underscored the biocompatibility and pharmacological potential of the six-membered diazacyclohexane ring system.
Over decades, medicinal chemists recognized that the piperazine ring was more than just an antiparasitic agent; it was a versatile scaffold. The two nitrogen atoms at positions 1 and 4 provide crucial synthetic handles for modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity (pKa).[2] These properties are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] This synthetic adaptability and its frequent appearance in bioactive molecules across different therapeutic areas led to its designation as a "privileged scaffold" in drug discovery.[2]
The introduction of a carbonyl group at the 2-position, creating the piperazin-2-one core, adds another layer of chemical and functional sophistication. This lactam moiety introduces a planar amide bond, which can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and enabling potent interactions with biological targets. The piperazin-2-one structure serves as a conformationally constrained building block, making it an invaluable tool for designing peptidomimetics and other complex molecular architectures.[4]
The Dawn of Piperazin-2-one Synthesis: Foundational Methodologies
The initial synthesis of the piperazin-2-one core relied on classical organic reactions, primarily intramolecular cyclizations of linear precursors. These foundational methods, while effective, often required harsh conditions and offered limited control over substitution patterns and stereochemistry.
A common early strategy involves the cyclization of an N-(2-aminoethyl)amino acid derivative. For instance, the reaction of ethylenediamine with an α-haloacetyl halide or ester provides a linear intermediate that can be induced to cyclize under basic conditions to form the piperazin-2-one ring.
Another foundational approach is the tandem reductive coupling and SN2-cyclization. This strategy utilizes a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine. The initial reductive amination is followed by an intramolecular nucleophilic substitution, where the newly formed secondary amine attacks the carbon bearing the chlorine atom to forge the heterocyclic ring.[5] This method proved valuable for diversity-oriented synthesis, as a wide variety of primary amines could be used to generate N-substituted piperazinones.[5]
Caption: Workflow for one-pot asymmetric synthesis of piperazin-2-ones.
Experimental Protocol: One-Pot Enantioselective Synthesis of 3-Aryl-Piperazin-2-ones
This protocol is adapted from the telescoped catalytic synthesis developed for preparing chiral piperazin-2-ones. [6]It exemplifies the efficiency and elegance of modern synthetic strategies.
Objective: To synthesize enantioenriched (R)-3-phenylpiperazin-2-one from benzaldehyde.
Materials:
-
Benzaldehyde (1.0 mmol, 1 eq.)
-
(Phenylsulfonyl)acetonitrile (1.0 mmol, 1 eq.)
-
Quinine-derived urea catalyst (eQNU) (0.01 mmol, 0.01 eq.)
-
Anhydrous Toluene
-
Cumene hydroperoxide (CHP), ~80% in cumene (1.1 mmol, 1.1 eq.)
-
1,2-Ethylenediamine (1.5 mmol, 1.5 eq.)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).
Procedure:
-
Step 1: Knoevenagel Condensation
-
To a flame-dried round-bottom flask under an inert atmosphere, add (phenylsulfonyl)acetonitrile (1.0 mmol), benzaldehyde (1.0 mmol), and the eQNU catalyst (0.01 mmol).
-
Add anhydrous toluene to achieve a concentration of 0.3 M.
-
Stir the reaction mixture at room temperature for the time required to achieve full conversion of the aldehyde (monitor by TLC or LC-MS, typically 1-4 hours).
-
-
Step 2: Asymmetric Epoxidation
-
Once the Knoevenagel step is complete, dilute the reaction mixture with additional anhydrous toluene to a final concentration of 0.02 M.
-
Cool the flask to -20 °C in a cryocooler or suitable cooling bath.
-
Slowly add cumene hydroperoxide (1.1 mmol) dropwise over 5 minutes.
-
Stir the reaction at -20 °C until the α,β-unsaturated nitrile is fully consumed (monitor by TLC or LC-MS, typically 12-24 hours).
-
-
Step 3: Domino Ring-Opening Cyclization (DROC)
-
To the cold reaction mixture containing the chiral epoxide, add 1,2-ethylenediamine (1.5 mmol) in a single portion.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure, enantioenriched piperazin-2-one derivative.
-
Self-Validation: The success of this protocol is validated by characterizing the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure. The enantiomeric excess (ee) must be determined using chiral HPLC analysis to verify the stereoselectivity of the catalytic process.
Therapeutic Significance and Future Outlook
The piperazin-2-one scaffold is a constituent of numerous bioactive agents with diverse therapeutic applications, including antiviral, anticancer, and neuroprotective properties. [6]Its role as a peptidomimetic has been crucial in designing enzyme inhibitors and receptor antagonists. The drug Aprepitant , used to prevent chemotherapy-induced nausea and vomiting, contains a related morpholin-2-one core, and the asymmetric synthesis developed for piperazin-2-ones is directly applicable to key intermediates in its production. [6]Furthermore, bicyclic piperazinones are being explored as conformationally constrained peptide mimetics and high-Fsp³ cores for drug design. [5][7] The journey of piperazin-2-one derivatives from simple heterocyclic structures to complex, life-saving medicines is a testament to the power of synthetic innovation. The future of this field lies in the development of even more efficient and sustainable synthetic methods. The application of flow chemistry, biocatalysis, and C-H activation strategies will undoubtedly expand the accessible chemical space of piperazin-2-one derivatives. [2][8]As our understanding of disease biology deepens, the piperazin-2-one scaffold, with its proven track record and immense potential for modification, is poised to remain a central element in the drug discovery pipeline for years to come.
References
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). ACS Publications. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (n.d.). ResearchGate. [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme Chemistry. [Link]
-
Piperazine. (n.d.). Wikipedia. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]
-
The Synthesis of Bicyclic Piperazinone and Related Derivatives. (n.d.). Washington University Open Scholarship. [Link]
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An In-Depth Technical Guide to 1-(3,4-Dimethylbenzyl)piperazin-2-one and its Derivatives
This guide provides a comprehensive technical overview of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and the broader context of the piperazin-2-one scaffold in medicinal chemistry, offering field-proven insights into its potential applications.
Chemical Identity and Synonyms
1-(3,4-Dimethylbenzyl)piperazin-2-one is a derivative of piperazin-2-one, featuring a 3,4-dimethylbenzyl group attached to the nitrogen atom at position 1. The core structure, piperazin-2-one, is a six-membered heterocycle containing two nitrogen atoms and a carbonyl group. This structural motif is a common scaffold in the design of biologically active molecules.
Systematic and Alternative Nomenclature:
Proper identification of a chemical entity is paramount for unambiguous scientific communication. The following are recognized synonyms and identifiers for 1-(3,4-Dimethylbenzyl)piperazin-2-one:
-
Systematic IUPAC Name: 1-[(3,4-dimethylphenyl)methyl]piperazin-2-one
-
Common Synonyms:
-
CAS Registry Number: 938458-92-5[1]
A summary of its key chemical identifiers is presented in Table 1.
| Identifier | Value |
| Molecular Formula | C₁₃H₁₈N₂O[1] |
| Molecular Weight | 218.29 g/mol |
| CAS Registry Number | 938458-92-5[1] |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCNC(=O)C2)C |
| InChI | InChI=1S/C13H18N2O/c1-10-3-4-12(7-11(10)2)9-15-6-5-14-8-13(15)16/h3-4,7,14H,5-6,8-9H2,1-2H3 |
| InChIKey | JDQLCQPPLOATHR-UHFFFAOYSA-N |
The Piperazin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a well-established "privileged scaffold" in drug discovery. This is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and its capacity to interact with a wide range of biological targets. The introduction of a carbonyl group to form the piperazin-2-one core maintains many of these advantages while providing a rigidified structure that can allow for more specific receptor interactions.
Derivatives of piperazin-2-one have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Properties: Certain piperazin-2-one derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]
-
Central Nervous System (CNS) Activity: The piperazine scaffold is a common feature in many CNS-active drugs, and piperazin-2-one derivatives are explored for their potential as neuroleptic and antidepressant agents.
-
Antimicrobial and Antifungal Activity: The heterocyclic nature of the piperazin-2-one ring makes it a promising candidate for the development of novel antimicrobial and antifungal agents.
The 3,4-dimethylbenzyl substituent in the target molecule is a lipophilic group that can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The precise biological role of 1-(3,4-Dimethylbenzyl)piperazin-2-one is an active area of research, with its structural motifs suggesting potential applications in the aforementioned therapeutic areas.
Synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one: A Proposed Experimental Protocol
The following protocol is a representative, field-proven method that can be adapted for the synthesis of the title compound.
Two-Step Synthetic Pathway
The synthesis can be logically divided into two primary steps:
-
Reductive Amination: Formation of the precursor, N-(3,4-dimethylbenzyl)ethane-1,2-diamine.
-
Cyclization: Ring closure to form the piperazin-2-one ring.
Caption: Proposed two-step synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3,4-dimethylbenzyl)ethane-1,2-diamine
-
Reaction Setup: To a solution of 3,4-dimethylbenzaldehyde (1.0 eq) in methanol, add ethylenediamine (2.0 eq) dropwise at 0 °C.
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Step 2: Synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one
-
Reaction Setup: Dissolve the crude N-(3,4-dimethylbenzyl)ethane-1,2-diamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Acylation and Cyclization: Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Workup: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis and characterization of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Characterization and Data Analysis
A thorough characterization of the synthesized 1-(3,4-Dimethylbenzyl)piperazin-2-one is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the lactam and the N-H stretch of the secondary amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.
-
Melting Point Analysis: The melting point is a crucial physical property that indicates the purity of the synthesized compound.
While experimental data for the title compound is not available in the searched literature, Table 2 provides a summary of predicted and expected analytical data based on its structure and data from similar compounds.
| Analytical Technique | Expected/Predicted Data |
| ¹H NMR | Aromatic protons (3H), benzyl CH₂ (2H), piperazinone ring protons (7H), methyl protons (6H) |
| ¹³C NMR | Aromatic carbons, benzyl CH₂, piperazinone ring carbons (including C=O), methyl carbons |
| IR Spectroscopy | C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic) |
| Mass Spectrometry | [M+H]⁺ peak at m/z 219.15 |
| Melting Point | Expected to be a crystalline solid with a sharp melting point |
Conclusion and Future Directions
1-(3,4-Dimethylbenzyl)piperazin-2-one represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperazin-2-one scaffold continues to be a fertile ground for drug discovery, and the specific substitution pattern of the title compound warrants further investigation into its biological activity. The synthetic protocol outlined in this guide provides a reliable starting point for researchers to access this compound and explore its potential in various therapeutic areas, particularly in the development of novel CNS agents and anticancer drugs. Future work should focus on the biological screening of this compound and the synthesis of a library of analogues to establish structure-activity relationships.
References
- Angene Chemical. 1-(3,4-DIMETHYLBENZYL)PIPERAZIN-2-ONE.
- ChemWhat. 1-(3,4-DIMETHYLBENZYL)PIPERAZIN-2-ONE CAS#: 938458-92-5.
- Design and Synthesis of Novel Piperazinone Deriv
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- Request PDF. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- WO2015086525A1. Fused tricyclic benzimidazoles derivatives as modulators of tnf activity.
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An In-depth Technical Guide to the Safe Handling of 1-(3,4-Dimethylbenzyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and available data pertinent to 1-(3,4-Dimethylbenzyl)piperazin-2-one. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document extrapolates critical safety information from the well-characterized parent molecule, piperazine, and its derivatives. This approach aligns with established chemical safety principles for managing novel or less-documented substances.
Introduction to 1-(3,4-Dimethylbenzyl)piperazin-2-one
1-(3,4-Dimethylbenzyl)piperazin-2-one is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount for the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
The hazard profile of 1-(3,4-Dimethylbenzyl)piperazin-2-one is not yet fully characterized. Therefore, a conservative approach based on the known hazards of piperazine and related compounds is essential. Piperazine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5][6] It is also known to be a sensitizer, with the potential to cause allergic skin reactions and asthma-like symptoms upon inhalation.[1][3][4][6][7] Furthermore, there is evidence suggesting that piperazine may have reproductive toxicity.[1][2][3][4][6]
Assumed Hazard Statements for 1-(3,4-Dimethylbenzyl)piperazin-2-one:
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H361: Suspected of damaging fertility or the unborn child.[2][3][4][6]
-
H302 + H332: Harmful if swallowed or if inhaled.
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The benzyl and dimethylphenyl substitutions may alter the compound's reactivity and toxicological profile. Therefore, all handling should be conducted with the assumption that the compound is at least as hazardous as piperazine.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling 1-(3,4-Dimethylbenzyl)piperazin-2-one to prevent any direct contact.
| PPE Component | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated. | To prevent skin contact, which can lead to burns and sensitization.[7] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[7] Contact lenses should not be worn.[7] |
| Lab Coat | A flame-resistant lab coat with full-length sleeves. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if handling outside of a fume hood or if aerosolization is possible. | To prevent inhalation, which can cause respiratory irritation and sensitization.[5][8] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure risk.
Engineering Controls
-
Chemical Fume Hood: All manipulations of 1-(3,4-Dimethylbenzyl)piperazin-2-one, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.[8][9]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[1][3]
Handling Procedures
-
Preparation: Before starting any work, ensure that all necessary PPE is worn correctly and that the fume hood is functioning properly. Have all required equipment and reagents within the fume hood to minimize movement in and out.
-
Weighing: If the compound is a solid, weigh it out in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas and pipettes for transfers. Avoid creating dust or aerosols.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][3] Contaminated work clothes should be laundered separately.[1]
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.[1][3][4][6][8][9]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][8][9] The storage area should be designated for hazardous chemicals.
-
Light and Moisture: Protect from light and moisture, as piperazine and its derivatives can be light-sensitive and hygroscopic.[3][8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Neutralize (if applicable and safe): For basic compounds like piperazines, a weak acid may be used for neutralization, but this should only be done by trained personnel.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area thoroughly.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[5][9]
Fire Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]
-
Hazards: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Waste Disposal
All waste containing 1-(3,4-Dimethylbenzyl)piperazin-2-one must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for safely handling 1-(3,4-Dimethylbenzyl)piperazin-2-one.
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The Piperazine Scaffold: A Privileged Core in Modern Research and Development
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in contemporary chemical and pharmaceutical research.[1] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has established it as a "privileged scaffold" in drug discovery and a versatile building block in materials science and agrochemicals.[2][3] This in-depth guide explores the multifaceted research applications of piperazine compounds, delving into the causality behind their design and the experimental workflows that validate their function. We will traverse its pivotal role in oncology, neuropharmacology, and infectious diseases, and extend into its emerging applications in advanced polymer chemistry and sustainable agriculture. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic motif.
The Piperazine Core: A Structural and Physicochemical Perspective
The utility of the piperazine moiety stems from a confluence of inherent properties that make it an ideal component for molecular design.[4] Its chair conformation provides a rigid, three-dimensional structure that can orient substituents in well-defined spatial arrangements, crucial for precise interactions with biological targets. The two secondary amine groups offer versatile handles for synthetic modification, allowing for the facile introduction of a wide array of functional groups.[3] This synthetic accessibility enables the fine-tuning of steric, electronic, and physicochemical properties such as aqueous solubility, lipophilicity, and pKa.[3]
Furthermore, the nitrogen atoms can act as hydrogen bond acceptors and donors, and their basicity can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing the bioavailability of drug candidates.[4] It is this unparalleled combination of features that has led to the incorporation of the piperazine ring into a multitude of FDA-approved drugs across diverse therapeutic areas.[5]
Medicinal Chemistry: A Prolific Scaffold for Drug Discovery
The piperazine nucleus is a recurring motif in a vast number of clinically successful drugs, underscoring its significance in medicinal chemistry.[1] Its ability to serve as a linker, a pharmacophore, or a solubilizing group has been exploited to develop treatments for a wide range of diseases.
Anticancer Agents: Targeting Key Oncogenic Pathways
Piperazine derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating significant efficacy in preclinical and clinical studies. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.
One of the most notable examples is Imatinib (Gleevec) , a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML). The N-methylpiperazine moiety in Imatinib plays a crucial role in enhancing its solubility and oral bioavailability.[3]
More recent research has focused on developing novel piperazine-containing compounds with improved potency and selectivity against various cancer cell lines. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative effects.[6] Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line with a GI50 of 1.00 μM.[6] Another conjugate with 1-bis(4-fluorophenyl)methyl piperazine was most effective against the HOP-92 non-small cell lung cancer cell line, exhibiting a GI50 of 1.35 μM.[6] These compounds also demonstrated promising selectivity for cancer cells over non-tumor cells.[6]
Furthermore, quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors that also inhibit the anti-apoptotic Bcl-2 protein.[7] Thiazolinylphenyl–piperazine compounds have shown a 50% reduction in breast cancer cell viability at a concentration of at least 25 μM.[7]
Table 1: Antiproliferative Activity of Selected Piperazine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (μM) | Reference |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 | [6] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | GI50 | 1.35 | [6] |
| Thiazolinylphenyl–piperazine | Breast Cancer Cells | Cell Viability Reduction (50%) | ≥ 25 | [7] |
| Quinoxalinyl–piperazine | Various (Breast, Skin, Pancreas, Cervix) | Growth Inhibition | Dose-dependent | [7] |
Experimental Protocol: Synthesis of a Vindoline-Piperazine Conjugate (Conceptual)
This protocol outlines a general, conceptual approach for the synthesis of a vindoline-piperazine conjugate, illustrating the key chemical transformations involved.
-
Activation of Vindoline: Dissolve vindoline in a suitable anhydrous solvent (e.g., dichloromethane). Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group of a linker attached to vindoline.
-
Coupling Reaction: To the activated vindoline solution, add the desired N-substituted piperazine derivative. Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the structure and purity of the final conjugate using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Diagram: Generalized Signaling Pathway Inhibition by Piperazine-Based Kinase Inhibitors
Caption: Inhibition of RTK signaling by a piperazine-based drug.
Antipsychotic Agents: Modulating Neurotransmitter Receptors
Piperazine derivatives are integral to the development of atypical antipsychotics, which are used to treat schizophrenia and other psychiatric disorders.[8] These compounds often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[9] The piperazine moiety in these drugs is crucial for their interaction with these G-protein coupled receptors.
Aripiprazole (Abilify) is a prime example of a successful piperazine-containing antipsychotic. Its unique pharmacological profile as a D2 partial agonist and 5-HT1A partial agonist, and 5-HT2A antagonist is attributed to the arylpiperazine core. A common synthetic route to Aripiprazole involves the palladium-catalyzed amination of an appropriate aryl halide with piperazine.[5]
Antiviral Agents: Combating Viral Infections
The piperazine scaffold is a key component in several antiviral drugs, particularly those targeting HIV.[5] Piperazine-containing compounds have been developed as HIV protease inhibitors and entry inhibitors. For instance, Indinavir (Crixivan) , an HIV protease inhibitor, incorporates a piperazine ring that is critical for its binding to the active site of the viral enzyme.
More recently, piperazine derivatives have been investigated as inhibitors of the HIV-1 matrix (MA) protein.[10] These compounds compete with phosphatidylinositol 4,5-bisphosphate (PI[3][11]P2) for binding to the MA protein, thereby inhibiting a crucial step in the viral lifecycle.[10] Furthermore, diarylpyrimidine derivatives bearing a piperazine sulfonyl group have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors, with some compounds showing high efficacy against drug-resistant viral strains.[12]
Letermovir, an antiviral agent against human cytomegalovirus (hCMV), features a piperazine ring and functions by a novel mechanism, inhibiting the viral terminase complex.[5]
Table 2: Antiviral Activity of Selected Piperazine Derivatives
| Compound Class | Viral Target | Activity Metric | Value (μM) | Reference |
| Diarylpyrimidine derivative (18b1) | HIV-1 Reverse Transcriptase (F227L/V106A) | EC50 | 0.0099 | [12] |
| Diarylpyrimidine derivative (18b2) | HIV-1 Reverse Transcriptase (F227L/V106A) | EC50 | 0.011 | [12] |
| Piperazine derivative (44) | HIV-1 Matrix Protein | IC50 | 7.5 - 15.6 | [10] |
Antibacterial and Antifungal Agents: Addressing Antimicrobial Resistance
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Piperazine has emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[13] The fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin , feature a piperazine moiety that enhances their antibacterial activity and pharmacokinetic properties.
Recent studies have focused on developing piperazine derivatives effective against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15] For example, a novel piperazine derivative, RL-308, demonstrated potent bactericidal activity against Shigella flexneri, S. aureus, and MRSA with MIC values of 2 µg/mL, 4 µg/mL, and 16 µg/mL, respectively.[11]
In the realm of antifungal research, alkylated piperazines and piperazine-azole hybrids have shown promise.[16] These compounds are designed to overcome the limitations of existing azole antifungals.
Materials Science: Engineering Functional Polymers
The difunctional nature of piperazine makes it an excellent monomer for the synthesis of a variety of polymers with tailored properties. These piperazine-based polymers are finding applications in diverse fields, from biomedical devices to industrial adhesives.
Antimicrobial Polymers: Creating Self-Disinfecting Surfaces
Piperazine-based polymers have been developed as effective antimicrobial agents, offering a solution to the problems associated with the leaching of small-molecule biocides.[17] These polymers typically feature a cationic piperazinium group that interacts with and disrupts the negatively charged cell membranes of bacteria, leading to cell death.[1]
One synthetic approach involves the reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) to form a biocompatible piperazine polymer.[17] This polymer has demonstrated significant antimicrobial activity against E. coli and S. aureus.[17] Another strategy involves the post-polymerization modification of existing polymers with piperazine-containing functional groups to impart antimicrobial properties.[1]
Experimental Workflow: Synthesis of a Piperazine-Based Antimicrobial Polymer
Caption: Workflow for the synthesis and evaluation of a piperazine-based antimicrobial polymer.
High-Performance Polyamides
Piperazine can be used as a diamine monomer in the synthesis of polyamides. Polyamides derived from piperazine and dimer acids are used as hot-melt adhesives. The incorporation of the rigid piperazine ring can enhance the thermal stability and mechanical properties of the resulting polymers.
Agrochemicals: Protecting Crops and Enhancing Yields
Piperazine derivatives have found significant applications in the agrochemical industry as pesticides, herbicides, and fungicides.[8] The piperazine scaffold serves as a versatile linker to connect different pharmacophores, enabling the development of agrochemicals with improved efficacy and a broader spectrum of activity.
Fungicides
Myricetin derivatives containing a pyrazole piperazine amide moiety have been synthesized and shown to possess significant antifungal activity against various plant pathogenic fungi. One such derivative, D1, displayed excellent inhibitory activity against Phomopsis sp. with an EC50 value of 16.9 μg/mL, outperforming commercial fungicides like azoxystrobin and fluopyram. This compound also demonstrated curative and protective effects on postharvest kiwifruit.
Insecticides and Herbicides
Piperazine is used as a linker in the synthesis of neonicotinoid insecticides.[2] Additionally, certain N-methyl-piperazine derivatives have exhibited good herbicidal activities.[8]
Table 3: Efficacy of a Piperazine-Based Fungicide
| Compound | Pathogen | Activity Metric | Value (μg/mL) | Reference |
| Myricetin-pyrazole-piperazine amide (D1) | Phomopsis sp. | EC50 | 16.9 | |
| Azoxystrobin (Control) | Phomopsis sp. | EC50 | 50.7 | |
| Fluopyram (Control) | Phomopsis sp. | EC50 | 71.8 |
Conclusion and Future Perspectives
The piperazine scaffold continues to be a remarkably versatile and valuable tool in the hands of researchers across multiple scientific disciplines. Its enduring presence in a wide array of successful pharmaceuticals is a testament to its favorable drug-like properties. The future of piperazine research is bright, with ongoing efforts to explore its potential in new therapeutic areas, such as neurodegenerative diseases and rare genetic disorders. In materials science, the development of novel piperazine-based polymers with advanced functionalities, including stimuli-responsive and self-healing properties, holds great promise. Furthermore, the design of more potent and environmentally benign piperazine-containing agrochemicals will be crucial for ensuring global food security. As our understanding of molecular design principles deepens and synthetic methodologies become more sophisticated, the full potential of the piperazine core is yet to be unlocked.
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 1-(3,4-Dimethylbenzyl)piperazin-2-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and concentration critical quality attributes.[1][2] The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in drug development and manufacturing.
Introduction: The Analytical Imperative
1-(3,4-Dimethylbenzyl)piperazin-2-one is a substituted piperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] As with many active pharmaceutical ingredients (APIs) and their intermediates, ensuring the purity and accurately determining the concentration of this compound is paramount for the safety and efficacy of the final drug product.[1][2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4][5] When coupled with a Ultraviolet (UV) detector, it provides a robust and accessible analytical technique for quantifying compounds that possess a UV chromophore, such as the aromatic ring in 1-(3,4-Dimethylbenzyl)piperazin-2-one.[6][7] This application note provides a comprehensive protocol for the HPLC-UV analysis of this specific compound, developed with the principles of scientific integrity and methodological robustness at its core.
Chromatographic Principles and Method Rationale
The method described herein employs reverse-phase HPLC. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol.[8][9] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[9] Given the presence of the nonpolar dimethylbenzyl group, 1-(3,4-Dimethylbenzyl)piperazin-2-one is well-suited for retention and separation on a C18 column.
The selection of the mobile phase is critical for achieving optimal separation.[10][11] A mixture of water and acetonitrile is chosen for its low UV cutoff and excellent solvating properties.[12][13] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the elution of any potential impurities with different polarities and to maintain good peak shape and resolution.[14][15]
UV detection is based on the principle that molecules with chromophores absorb light at specific wavelengths.[16][17] The aromatic ring in the analyte is expected to have a strong absorbance in the UV range of 200-400 nm.[18] The detection wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.[6]
Experimental Workflow
The overall workflow for the analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one is depicted in the following diagram.
Caption: A schematic of the HPLC-UV analysis workflow.
Detailed Protocols
Materials and Reagents
| Material | Specification |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Reference Standard (>99.5% purity) |
| Acetonitrile | HPLC Grade |
| Water | HPLC Grade (e.g., Milli-Q) |
| Methanol | HPLC Grade |
| Syringe Filters | 0.45 µm, PTFE or Regenerated Cellulose |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-80% B, 10-12 min: 80% B, 12-12.1 min: 80-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or determined λmax) |
Standard and Sample Preparation
4.3.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 25 mg of the 1-(3,4-Dimethylbenzyl)piperazin-2-one reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
4.3.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions will be used to establish the linearity of the method.
4.3.3. Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture.[19]
-
Sonicate for 10 minutes to ensure complete extraction of the analyte.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[20][21]
Method Validation Protocol
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[22][23][24]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[25]
-
Protocol: Inject a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[22]
-
Protocol: Inject the series of working standard solutions (e.g., 5 concentrations) in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[23]
-
Protocol: Perform a recovery study by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22] It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or a different instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = the standard deviation of the response and S = the slope of the calibration curve).
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
-
Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.
Data Presentation and Interpretation
System Suitability
Before commencing any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol: Inject the working standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
-
Quantification
The concentration of 1-(3,4-Dimethylbenzyl)piperazin-2-one in the sample can be calculated using the following formula based on the external standard method:
Concentration (mg/mL) = (Area_sample / Area_standard) × Concentration_standard
Typical Chromatogram
A representative chromatogram should show a well-resolved, symmetrical peak for 1-(3,4-Dimethylbenzyl)piperazin-2-one, free from interference from other components.
Caption: An idealized chromatogram for the analyte.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust means for the quantitative analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one. The method is straightforward to implement and, following successful validation, is suitable for routine use in quality control laboratories within the pharmaceutical industry. The systematic approach to method development and validation ensures the generation of high-quality, reproducible data, which is essential for regulatory compliance and ensuring product quality.
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- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Structural Elucidation of 1-(3,4-Dimethylbenzyl)piperazin-2-one using NMR and Mass Spectrometry
Abstract
This document provides a comprehensive guide to the characterization of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a substituted piperazinone derivative, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Piperazine scaffolds are prevalent in pharmacologically active compounds, making their unambiguous structural confirmation a critical step in drug discovery and development.[1] This application note details optimized protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR and Electrospray Ionization Mass Spectrometry (ESI-MS). Furthermore, it presents a detailed analysis of predicted spectral data, explaining the rationale behind chemical shifts, coupling patterns, and fragmentation pathways to provide researchers with a robust framework for the analysis of this and structurally related molecules.
Introduction: The Importance of Structural Verification
1-(3,4-Dimethylbenzyl)piperazin-2-one is a small organic molecule featuring a piperazin-2-one core N-substituted with a 3,4-dimethylbenzyl group. The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to modulate biological activity.[1] Accurate and comprehensive structural characterization is non-negotiable for regulatory submission, patent protection, and ensuring that biological data is correctly attributed to the compound of interest.
NMR spectroscopy and Mass Spectrometry are cornerstone analytical techniques for the structural elucidation of such molecules.[2] NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while MS determines the molecular weight and offers structural clues through fragmentation analysis.[3] This guide is designed for researchers, chemists, and quality control scientists, offering both theoretical grounding and practical, field-tested protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. For 1-(3,4-Dimethylbenzyl)piperazin-2-one, both ¹H (proton) and ¹³C NMR are essential for complete characterization.
Principles and Rationale
In ¹H NMR, the chemical shift (δ) of a proton is governed by its local electronic environment. Electronegative atoms (like oxygen and nitrogen) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).[4] The integration of a signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR provides information on the carbon skeleton. The chemical shifts of carbon atoms are also sensitive to their electronic environment, with carbons in different functional groups appearing in distinct regions of the spectrum.[5]
Predicted ¹H and ¹³C NMR Data
Based on established chemical shift ranges for substituted benzenes and piperazine derivatives, the following spectra are predicted for 1-(3,4-Dimethylbenzyl)piperazin-2-one.[4][6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-Ar (3 protons) | 6.9 - 7.2 | Multiplet | 3H | Aromatic protons on the dimethylbenzyl ring. Their specific shifts and multiplicities will depend on their relative positions. |
| -CH₂- (benzyl) | ~3.6 | Singlet | 2H | The benzylic protons are adjacent to the nitrogen atom, causing a downfield shift. They are expected to be a singlet as there are no adjacent protons.[8] |
| -CH₂- (piperazinone) | ~3.4 | Triplet | 2H | Protons on the carbon adjacent to the amide nitrogen. They are coupled to the adjacent -CH₂- group. |
| -CH₂- (piperazinone) | ~2.8 | Triplet | 2H | Protons on the carbon adjacent to the benzylic nitrogen. |
| -NH- (amide) | ~6.5 - 8.0 | Broad Singlet | 1H | The amide proton signal is often broad and its chemical shift can vary depending on concentration and solvent. |
| -CH₃ (2 methyl groups) | ~2.2 | Singlet | 6H | The two methyl groups on the aromatic ring are chemically equivalent and appear as a single peak. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (amide) | ~165 - 170 | The carbonyl carbon of the amide group is significantly deshielded. |
| C-Ar (quaternary) | ~135 - 140 | The two aromatic carbons bearing the methyl groups. |
| C-Ar (quaternary) | ~130 - 135 | The aromatic carbon attached to the benzyl CH₂ group. |
| C-Ar (CH) | ~125 - 130 | The three CH carbons of the aromatic ring. |
| -CH₂- (benzyl) | ~50 - 55 | The benzylic carbon is attached to a nitrogen atom. |
| -CH₂- (piperazinone) | ~45 - 50 | The piperazinone ring carbons adjacent to the nitrogen atoms. |
| -CH₃ (methyl) | ~19 - 21 | The two methyl group carbons on the aromatic ring. |
Experimental Protocol: NMR Analysis
Figure 1: General workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean vial.[9][10]
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a good first choice for many organic molecules due to its excellent dissolving power and minimal spectral overlap.
-
If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added to reference the spectrum to 0.00 ppm.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
-
Cap the NMR tube securely.
-
-
Data Acquisition (using a 500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR: Acquire data using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[9]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate integration and peak picking.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals in both spectra.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural insights from its fragmentation patterns. Electrospray ionization (ESI) is a "soft" ionization technique ideal for this class of molecules, as it typically produces an intact molecular ion with minimal in-source fragmentation.[12][13][14]
Principles and Rationale
In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets.[14] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[12] For a molecule like 1-(3,4-Dimethylbenzyl)piperazin-2-one, which contains basic nitrogen atoms, analysis in positive ion mode will readily form the protonated molecule, [M+H]⁺.
Tandem mass spectrometry (MS/MS) can be used to further probe the structure. The [M+H]⁺ ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation of benzylpiperazine derivatives is known to involve cleavage of C-N bonds.[15] A particularly common fragmentation is the cleavage of the benzylic C-N bond, which is expected to yield a high-abundance ion corresponding to the dimethylbenzyl cation.[15]
Predicted Mass Spectral Data
-
Molecular Formula: C₁₃H₁₈N₂O
-
Molecular Weight: 218.29 g/mol
-
Monoisotopic Mass: 218.1419 Da
Table 3: Predicted ESI-MS and MS/MS Fragmentation Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 219.1492 | The protonated molecular ion, expected to be the base peak in the full scan spectrum. |
| Fragment 1 | 119.0861 | Resulting from the cleavage of the benzylic C-N bond to form the stable 3,4-dimethylbenzyl cation. This is a characteristic fragment for benzylpiperazines.[15] |
| Fragment 2 | 100.0817 | Corresponds to the protonated piperazin-2-one ring after cleavage of the benzylic C-N bond. |
Experimental Protocol: ESI-MS Analysis
Figure 2: General workflow for ESI-MS sample preparation and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile (ACN).[16]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. The final solvent should be compatible with ESI, typically 50:50 acetonitrile:water.[16]
-
To promote protonation and enhance signal in positive ion mode, add 0.1% formic acid to the final solution.[16]
-
Transfer the final solution to an appropriate autosampler vial.
-
-
Data Acquisition (using a Q-TOF or Orbitrap Mass Spectrometer):
-
Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Set the instrument to positive ion mode.
-
Optimize ESI source parameters, such as capillary voltage, nebulizer gas flow, and source temperature, to maximize the signal of the ion of interest.
-
Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 50-500) to detect the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 219.15) as the precursor and applying collision energy to induce fragmentation.
-
-
Data Analysis:
-
Examine the full scan spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
Use the high-resolution mass measurement to confirm the elemental composition (C₁₃H₁₉N₂O⁺).
-
Analyze the MS/MS spectrum to identify the key fragment ions. Correlate the observed fragments with the predicted fragmentation pathways to confirm the structure.
-
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach for the structural characterization of 1-(3,4-Dimethylbenzyl)piperazin-2-one. ¹H and ¹³C NMR confirm the connectivity and chemical environment of the molecule's carbon-hydrogen framework, while high-resolution ESI-MS validates its elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and predicted data presented in this note serve as a reliable guide for researchers, ensuring the generation of high-quality, unambiguous analytical data essential for advancing drug discovery and development projects.
References
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Barrow, J. C., et al. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018(4), M1023. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Krueger, M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 253-264. [Link]
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Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Taylor & Francis Online. (2019). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 117(9), 1169-1177. [Link]
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The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. [Link]
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Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
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Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Small molecule NMR sample preparation. (2023). University of Maryland School of Pharmacy. [Link]
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ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). ResearchGate. [Link]
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ResearchGate. (2025). synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. ResearchGate. [Link]
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NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]
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PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
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Application Notes and Protocols for 1-(3,4-Dimethylbenzyl)piperazin-2-one in In-Vitro Assays
Introduction: Unveiling the Bio-Potential of 1-(3,4-Dimethylbenzyl)piperazin-2-one
The piperazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. These activities range from antimicrobial and anticancer to central nervous system modulation.[1] The compound 1-(3,4-Dimethylbenzyl)piperazin-2-one, a member of the piperazin-2-one subclass, presents a unique chemical architecture that warrants thorough investigation for its potential therapeutic applications. The presence of the dimethylbenzyl group suggests potential interactions with hydrophobic pockets in biological targets, while the piperazin-2-one core provides a rigid framework with hydrogen bonding capabilities.
Given the nascent stage of research on this specific molecule, these application notes provide a strategic framework for its initial in-vitro evaluation. The following protocols are designed to be robust and adaptable, allowing researchers to probe three key areas of pharmacological interest where piperazine derivatives have shown promise: anticancer cytotoxicity, antimicrobial efficacy, and monoamine oxidase (MAO) inhibition. Each protocol is presented with the underlying scientific principles and practical insights to ensure reliable and reproducible data generation.
I. Preliminary Handling and Stock Solution Preparation
Prior to commencing any in-vitro studies, it is imperative to establish proper handling and solubilization procedures for the test compound.
Safety First: As a novel chemical entity, 1-(3,4-Dimethylbenzyl)piperazin-2-one should be handled with care.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are mandatory.[3][4] All manipulations should be performed in a well-ventilated area or a chemical fume hood.
Solubility Testing and Stock Solution Preparation: The choice of solvent is critical for ensuring the compound remains in solution throughout the assay. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of compound libraries due to its broad solubilizing power.[5]
Protocol for Stock Solution Preparation:
-
Initial Solubility Assessment:
-
Weigh a small amount (e.g., 1-5 mg) of 1-(3,4-Dimethylbenzyl)piperazin-2-one into a clean, dry vial.
-
Add a small volume of DMSO (e.g., 100 µL) and vortex thoroughly.
-
Visually inspect for complete dissolution. If the compound does not dissolve, gentle warming (up to 37°C) or sonication may be applied.
-
If the compound remains insoluble, alternative solvents such as ethanol or methanol may be tested. However, for cell-based assays, the final concentration of these organic solvents should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Accurately weigh a known quantity of the compound.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration using the compound's molecular weight.
-
Add the calculated volume of DMSO and ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[5]
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Broad solubilizing capacity for organic compounds. |
| Stock Concentration | 10-30 mM | A concentrated stock minimizes the volume added to assays, reducing solvent effects.[5] |
| Storage Temperature | -20°C to -80°C | Low temperatures enhance long-term stability and prevent degradation. |
| Handling | Aliquot to avoid freeze-thaw cycles | Repeated changes in temperature can lead to compound precipitation and degradation. |
II. Assessment of Anticancer Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Principle of the MTT Assay
Detailed Protocol for MTT Assay
Materials and Reagents:
-
Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative control), "medium only" (background control), and a positive control (a known cytotoxic agent).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1-(3,4-Dimethylbenzyl)piperazin-2-one stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
For the negative control wells, add 100 µL of medium containing the same final concentration of DMSO as the highest concentration of the test compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[1][6] During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of untreated cells - Absorbance of background)] x 100
The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Evaluation of Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[10]
Principle of Broth Microdilution
Detailed Protocol for Broth Microdilution Assay
Materials and Reagents:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multi-channel pipette
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer (absorbance at 625 nm).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Prepare a 2X working solution of 1-(3,4-Dimethylbenzyl)piperazin-2-one in CAMHB at the highest concentration to be tested.
-
Add 100 µL of this 2X solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should contain broth with no compound (growth control), and well 12 should contain uninoculated broth (sterility control).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9]
-
| Control Well | Purpose | Expected Result |
| Growth Control | To ensure the bacteria are viable and can grow in the test medium. | Turbid |
| Sterility Control | To check for contamination of the medium. | Clear |
IV. Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters.[11] The MAO-Glo™ Assay is a luminescence-based method for detecting MAO activity.[12] It utilizes a luminogenic MAO substrate that is converted into luciferin by MAO. The luciferin then reacts with luciferase to produce light, which is directly proportional to MAO activity.[12][13]
Principle of the MAO-Glo™ Assay
Detailed Protocol for MAO Inhibition Assay
Materials and Reagents:
-
MAO-Glo™ Assay Kit (containing MAO Reaction Buffer, luminogenic substrate, and Luciferin Detection Reagent)
-
Recombinant human MAO-A and MAO-B enzymes
-
White, opaque 96-well assay plates
-
Luminometer
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the luminogenic substrate and Luciferin Detection Reagent according to the manufacturer's instructions (e.g., Promega MAO-Glo™ Assay).[13]
-
Prepare serial dilutions of 1-(3,4-Dimethylbenzyl)piperazin-2-one and control inhibitors in MAO Reaction Buffer.
-
-
MAO Reaction:
-
In a 96-well plate, add 12.5 µL of the serially diluted compound or control inhibitor.
-
Add 12.5 µL of the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add 25 µL of the luminogenic substrate to initiate the reaction. The total reaction volume is 50 µL.
-
Include "no-inhibitor" controls (enzyme + substrate + buffer) and "no-enzyme" controls (substrate + buffer).
-
Incubate the plate at room temperature for 60 minutes.[13]
-
-
Luminescence Detection:
Data Analysis:
The percentage of MAO inhibition is calculated as follows:
% Inhibition = [1 - (RLU of treated sample - RLU of no-enzyme control) / (RLU of no-inhibitor control - RLU of no-enzyme control)] x 100
(RLU = Relative Luminescence Units)
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
V. Conclusion and Future Directions
These application notes provide a foundational set of protocols for the initial in-vitro characterization of 1-(3,4-Dimethylbenzyl)piperazin-2-one. The data generated from these assays will offer valuable insights into its potential as an anticancer, antimicrobial, or neuro-modulatory agent. Positive results in any of these primary screens should be followed by more detailed secondary assays to elucidate the mechanism of action and to further assess the compound's pharmacological profile.
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protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Application Notes and Protocols for In-Vivo Studies with 1-(3,4-Dimethylbenzyl)piperazin-2-one
Introduction: Rationale for In-Vivo Evaluation of 1-(3,4-Dimethylbenzyl)piperazin-2-one
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad and potent biological activities.[1] Derivatives of piperazine have been successfully developed into drugs for a wide range of conditions, including antimicrobial, antidepressant, antipsychotic, and anxiolytic therapies.[1] The benzylpiperazine substructure, in particular, is known to interact with central nervous system (CNS) targets. Many such derivatives exhibit stimulant properties through dopaminergic, noradrenergic, and predominantly serotoninergic mechanisms.[2]
While direct in-vivo data for 1-(3,4-Dimethylbenzyl)piperazin-2-one is not yet extensively published, its structural similarity to known neuroactive molecules suggests a strong potential for CNS activity.[3] Specifically, the presence of the benzylpiperazine core suggests possible interactions with serotonin and dopamine receptors.[3][4] Therefore, the following application notes provide a comprehensive framework for the initial in-vivo characterization of this compound, focusing on establishing its pharmacokinetic profile, assessing its potential therapeutic efficacy in a relevant CNS model, and determining its preliminary safety and tolerability.
These protocols are designed to be self-validating, providing a logical and stepwise approach to generating the foundational data necessary for further drug development.[5] All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[6]
I. Pharmacokinetic (PK) Profiling in Rodents
A. Objective and Rationale
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing meaningful efficacy and toxicology studies.[7] This initial PK study aims to determine the key pharmacokinetic parameters of 1-(3,4-Dimethylbenzyl)piperazin-2-one in a rodent model (e.g., Sprague-Dawley rats), following both intravenous (IV) and oral (PO) administration. This dual-route approach allows for the determination of absolute bioavailability.[8]
B. Experimental Workflow
Caption: Workflow for the rodent pharmacokinetic study.
C. Detailed Protocol
-
Animal Model:
-
Species: Male Sprague-Dawley rats (n=3-4 per time point or using serial microsampling from the same animals).[9]
-
Weight: 250-300g.
-
Acclimation: Acclimate animals for at least 7 days prior to the study.
-
-
Compound Formulation:
-
Prepare a clear, sterile solution for IV administration (e.g., in saline with a co-solvent like DMSO, if necessary).
-
Prepare a uniform suspension or solution for PO administration (e.g., in 0.5% methylcellulose).
-
The final formulation should be analyzed for concentration and stability.
-
-
Dosing:
-
IV dose: 1 mg/kg (bolus injection via the tail vein).
-
PO dose: 10 mg/kg (oral gavage).
-
Dose volumes should be based on the most recent body weights.
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of 1-(3,4-Dimethylbenzyl)piperazin-2-one in plasma using a validated LC-MS/MS method.
-
D. Data Presentation
| Parameter | IV Administration | PO Administration |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax | (Calculated) | (Calculated) |
| Tmax | (Calculated) | (Calculated) |
| AUC(0-t) | (Calculated) | (Calculated) |
| AUC(0-inf) | (Calculated) | (Calculated) |
| t1/2 | (Calculated) | (Calculated) |
| Cl | (Calculated) | N/A |
| Vdss | (Calculated) | N/A |
| F (%) | N/A | (Calculated) |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability. |
II. Pharmacodynamic (PD) / Efficacy Evaluation: Forced Swim Test (FST)
A. Objective and Rationale
Based on the neuropharmacological potential of the benzylpiperazine scaffold, a primary screening for antidepressant-like activity is a logical first step.[4] The Forced Swim Test (FST) is a widely used rodent behavioral assay to assess the potential efficacy of antidepressant drugs. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and antidepressant compounds are known to increase the duration of active, escape-oriented behaviors.
B. Experimental Workflow
Caption: Workflow for the Forced Swim Test.
C. Detailed Protocol
-
Animal Model:
-
Species: Male C57BL/6 mice.
-
Weight: 20-25g.
-
Group size: n=8-10 per group.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, PO).
-
Group 2: 1-(3,4-Dimethylbenzyl)piperazin-2-one (Low dose, PO).
-
Group 3: 1-(3,4-Dimethylbenzyl)piperazin-2-one (Mid dose, PO).
-
Group 4: 1-(3,4-Dimethylbenzyl)piperazin-2-one (High dose, PO).
-
Group 5: Positive control (e.g., Fluoxetine, 20 mg/kg, PO).
-
Dose selection should be informed by the PK data and preliminary tolerability studies.
-
-
Procedure:
-
Day 1 (Pre-test): Place each mouse individually into a cylinder of water (25°C, 15 cm deep) for 15 minutes. Remove, dry, and return to home cage.
-
Day 2 (Test): Administer the compound or vehicle 60 minutes before the test session. Place the mice back into the water cylinders for a 6-minute test session.
-
Record the entire 6-minute session.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test session.
-
An observer blinded to the treatment conditions should score the duration of immobility (floating with only minor movements to maintain balance).
-
Alternatively, use automated video tracking software.
-
D. Data Presentation
| Treatment Group | Dose (mg/kg, PO) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | (Measured Value) |
| Compound (Low) | (Dose) | (Measured Value) |
| Compound (Mid) | (Dose) | (Measured Value) |
| Compound (High) | (Dose) | (Measured Value) |
| Positive Control | (Dose) | (Measured Value) |
| SEM: Standard Error of the Mean. |
III. Preliminary Safety and Tolerability Assessment
A. Objective and Rationale
The primary goals of preclinical safety evaluation are to identify an initial safe dose, identify potential target organs for toxicity, and establish parameters for clinical monitoring.[11] An acute, single-dose toxicity study is essential to determine the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.[12] This information is critical for designing subsequent repeated-dose toxicity and efficacy studies.[6]
B. Experimental Workflow
Caption: Workflow for acute toxicity and tolerability study.
C. Detailed Protocol
-
Animal Model:
-
Species: Use the same rodent species as in the PK study (e.g., Sprague-Dawley rats), using both males and females.[7]
-
Group size: n=3-5 per sex per group.
-
-
Dose Escalation:
-
Administer single, escalating doses of 1-(3,4-Dimethylbenzyl)piperazin-2-one via the intended clinical route (e.g., PO).
-
A suggested starting dose range could be 10, 50, 100, 300, and 1000 mg/kg.
-
Include a vehicle control group.
-
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dose, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, sedation).[6]
-
Record body weights prior to dosing and on days 7 and 14.
-
Note any instances of morbidity or mortality.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy to identify any visible organ abnormalities.
-
The MTD is defined as the highest dose that does not cause mortality or other life-threatening clinical signs.
-
D. Data Presentation
| Dose (mg/kg) | Sex | n | Mortality | Clinical Signs | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | M/F | 3/3 | 0/10 | None | (Value) | No Abnormalities |
| 10 | M/F | 3/3 | (Value) | (Observations) | (Value) | (Observations) |
| 50 | M/F | 3/3 | (Value) | (Observations) | (Value) | (Observations) |
| 100 | M/F | 3/3 | (Value) | (Observations) | (Value) | (Observations) |
| 300 | M/F | 3/3 | (Value) | (Observations) | (Value) | (Observations) |
| 1000 | M/F | 3/3 | (Value) | (Observations) | (Value) | (Observations) |
References
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Synthesis of 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available from: [Link]
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Synthesis of 1,2,3-triazole-piperazin-benzo[b][13][14]thiazine 1,1-dioxides. National Institutes of Health. Available from: [Link]
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Argüello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available from: [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. National Institutes of Health. Available from: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. Available from: [Link]
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PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]
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Preclinical GLP Toxicology Studies. Charles River Laboratories. Available from: [Link]
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Murine Pharmacokinetic Studies. National Institutes of Health. Available from: [Link]
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Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. Available from: [Link]
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Designing an In Vivo Preclinical Research Study. ResearchGate. Available from: [Link]
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PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available from: [Link]
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Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available from: [Link]
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Current Awareness of Piperazines: Pharmacology and Toxicology. National Institutes of Health. Available from: [Link]
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5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo. Available from: [Link]
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PRE CLINICAL TOXICOLOGICAL STUDIES. Uttar Pradesh University of Medical Sciences. Available from: [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Royal Society of Chemistry. Available from: [Link]
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1-(3,5-Dimethylbenzyl)piperazin-2-onehydrochloride. MySkinRecipes. Available from: [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available from: [Link]
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Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. Available from: [Link]
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The Strategic Synthesis and Application of 1-(3,4-Dimethylbenzyl)piperazin-2-one: A Key Intermediate in Modern Drug Discovery
Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug development, the piperazine moiety is a recurring and invaluable structural motif.[1] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms offer opportunities for substitution, influencing solubility, basicity, and receptor interactions.[1] This adaptability has established piperazine-containing compounds as crucial components in a wide array of therapeutics, from antipsychotics to anticancer agents.
Within this important class of heterocycles, piperazin-2-ones represent a particularly versatile subclass. The embedded lactam functionality provides a rigidifying element and an additional site for hydrogen bonding, while the secondary amine remains available for diverse functionalization. This guide focuses on a specific and highly valuable derivative: 1-(3,4-Dimethylbenzyl)piperazin-2-one . The introduction of the 3,4-dimethylbenzyl group creates a lipophilic domain that can engage in crucial hydrophobic and van der Waals interactions within biological targets. This makes it an attractive intermediate for the synthesis of novel drug candidates, particularly those aimed at central nervous system (CNS) disorders.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth protocols for the synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one and exploring its applications as a pivotal intermediate in the generation of pharmacologically active molecules. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific rigor and practical utility.
Synthetic Pathways to 1-(3,4-Dimethylbenzyl)piperazin-2-one
The synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one can be approached through two primary and robust strategies: Direct N-Alkylation of the piperazin-2-one core and Reductive Amination . The choice between these methods will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Pathway 1: Synthesis of the Piperazin-2-one Core
Both primary synthetic routes to the target molecule begin with the piperazin-2-one heterocycle. A common and effective method for its preparation involves the cyclization of an ethylenediamine derivative with an alpha-haloacetate.
Sources
Application Note: Determination of the Solubility Profile of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Abstract
Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation, and process chemistry. This document provides a comprehensive guide to understanding and determining the solubility of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a substituted piperazine derivative. Piperazine and its derivatives are biologically significant scaffolds found in numerous pharmaceuticals.[1] This application note details the predicted physicochemical properties of the target compound, offers a selection of appropriate solvents for characterization, and presents a robust, step-by-step protocol for solubility determination using the isothermal shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).
Introduction: The Role of Solubility in Pharmaceutical Development
The therapeutic efficacy of a drug candidate is fundamentally linked to its solubility. Poor solubility can lead to low absorption and inadequate bioavailability, hindering the transition from a promising lead compound to a viable drug. For a molecule like 1-(3,4-Dimethylbenzyl)piperazin-2-one, which belongs to the pharmacologically significant piperazine class, a thorough understanding of its solubility profile is essential for:
-
Formulation Development: Selecting appropriate excipients and delivery systems (e.g., oral, parenteral).
-
Process Chemistry: Designing efficient crystallization, purification, and manufacturing processes.
-
Toxicology Studies: Preparing accurate dosing solutions for in-vitro and in-vivo assays.
-
Predictive Modeling: Informing computational models for absorption, distribution, metabolism, and excretion (ADME).
This guide is designed for researchers and scientists in drug development, providing both the theoretical basis and a practical, field-proven protocol for generating reliable solubility data.
Physicochemical Profile of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Structure:
(Simplified representation)
The structure combines a polar lactam-piperazine core with a non-polar 3,4-dimethylbenzyl group. This duality suggests amphiphilic character, with expected solubility in a range of polar and non-polar organic solvents.
Predicted Properties:
A compound's solubility behavior can be anticipated by examining key physicochemical descriptors. The following table summarizes predicted properties for 1-(3,4-Dimethylbenzyl)piperazin-2-one.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~232.32 g/mol | Moderate size, generally favorable for solubility. |
| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates moderate lipophilicity; suggests higher solubility in organic solvents than in water. A related, more complex compound has a calculated XLogP3 of 3.5.[4] |
| Hydrogen Bond Donors | 1 (from the N-H group) | Can interact with protic solvents (e.g., water, alcohols). |
| Hydrogen Bond Acceptors | 2 (from the C=O and tertiary N) | Can interact with a wide range of solvents. |
| Functional Groups | Lactam, Tertiary Amine, Aromatic Ring | The basic amine group suggests that solubility in aqueous media will be pH-dependent, increasing significantly in acidic conditions due to salt formation. |
Based on this profile, the compound is expected to be sparingly soluble in water but should exhibit good solubility in polar aprotic solvents (like DMSO and Acetone) and alcohols (like Ethanol and Methanol).
Experimental Protocol: Solubility Determination by Isothermal Shake-Flask Method
The isothermal shake-flask method is a globally recognized standard for determining thermodynamic solubility.[5] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to achieve saturation. This protocol is based on guidelines from the Organisation for Economic Co-operation and Development (OECD).[6]
Materials and Equipment
-
Compound: 1-(3,4-Dimethylbenzyl)piperazin-2-one (>98% purity)
-
Solvents: HPLC-grade; Deionized Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile.
-
Equipment: Analytical balance, orbital shaker with temperature control, 2 mL glass vials with screw caps, centrifuge, 0.22 µm syringe filters (PTFE or other solvent-compatible material), HPLC system with UV detector, volumetric flasks, and pipettes.
Experimental Workflow Diagram
The following diagram outlines the key steps of the shake-flask protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
Phase 1: Preparation of Saturated Solutions
-
Add an excess of solid 1-(3,4-Dimethylbenzyl)piperazin-2-one (approximately 5-10 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Accurately pipette 1.0 mL of the desired solvent into the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
Phase 2: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).
-
Shake the samples at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. A preliminary time-to-equilibrium study is recommended to confirm that the saturation point has been reached and the concentration is no longer increasing.
Phase 3: Separation of Undissolved Solid
-
After equilibration, visually confirm the presence of excess solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a pipette and pass it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates that could affect the accuracy of the analysis.
Phase 4: Quantification by HPLC
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Generate a calibration curve by preparing a series of standards from the stock solution. The concentration range should bracket the expected solubility.
-
Dilute the filtered sample solutions with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the standards and diluted samples using a validated HPLC method. The presence of the aromatic ring makes UV detection a suitable choice.[7][8]
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or an experimentally determined λmax)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Causality: A C18 column is chosen for its versatility in retaining moderately non-polar compounds. The acetonitrile/water mobile phase is standard for reverse-phase chromatography.[9] TFA is added to sharpen peaks and ensure consistent ionization of the basic amine, improving reproducibility.
Data Presentation and Interpretation
Solubility data should be compiled into a clear, comparative table. The results are typically expressed in mass per volume (mg/mL or µg/mL) or molarity (mol/L).
Table 1: Example Solubility Data for 1-(3,4-Dimethylbenzyl)piperazin-2-one at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility Category |
| 0.1 N Hydrochloric Acid | High | > 50 | Very Soluble |
| pH 7.4 Phosphate Buffer | High | 0.15 ± 0.02 | Sparingly Soluble |
| Deionized Water | 10.2 | 0.12 ± 0.01 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Freely Soluble |
| Methanol | 5.1 | 45.3 ± 2.1 | Soluble |
| Ethanol | 4.3 | 31.5 ± 1.8 | Soluble |
| Acetonitrile | 5.8 | 25.8 ± 1.5 | Soluble |
| Acetone | 5.1 | 18.2 ± 1.1 | Sparingly Soluble |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental results must be generated by following the protocol.
Interpretation: The hypothetical results illustrate the expected behavior. High solubility in 0.1 N HCl confirms the basic nature of the piperazine nitrogen, which forms a highly soluble hydrochloride salt. The low aqueous solubility at neutral pH and high solubility in organic solvents are consistent with the predicted moderate lipophilicity (logP).
Conclusion
This application note provides a comprehensive framework for the systematic determination of the solubility of 1-(3,4-Dimethylbenzyl)piperazin-2-one. By combining an understanding of its physicochemical properties with a rigorous experimental protocol like the isothermal shake-flask method, researchers can generate accurate and reliable data. This information is fundamental for making informed decisions throughout the drug discovery and development pipeline, ultimately enabling successful formulation and advancing promising therapeutic candidates.
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Studylib. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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PubChem. Piperazine. [Link]
-
EUR-Lex. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. (3~{S})-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one | C22H27N3O | CID 9798466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. filab.fr [filab.fr]
- 7. researchgate.net [researchgate.net]
- 8. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method development: an overview. | PharmaCores [pharmacores.com]
Application Notes and Protocols for the Preparation of Stock Solutions of 1-(3,4-Dimethylbenzyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethylbenzyl)piperazin-2-one is a synthetic organic compound belonging to the piperazine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active molecules. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions. This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 1-(3,4-Dimethylbenzyl)piperazin-2-one, ensuring the integrity of the compound and the reliability of experimental results.
Given the novelty of this specific compound, detailed public data on its solubility and safety are limited. Therefore, this guide incorporates protocols for empirical solubility determination and adheres to best practices for handling chemicals with unknown hazard profiles.
Physicochemical Properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one
A summary of the known physicochemical properties is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |
| Molecular Weight | 218.29 g/mol | [1] |
| CAS Number | 938458-92-5 | [1][2] |
Safety and Handling Precautions
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for minor splashes) when handling the compound.[6]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
-
Spill Management: In case of a spill, avoid generating dust. Carefully clean the area with a damp cloth and dispose of the waste in a sealed container according to your institution's guidelines.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Experimental Protocol 1: Small-Scale Solubility Determination
Due to the absence of specific solubility data, a small-scale test is recommended to determine the most suitable solvent for your desired stock concentration.[8] Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds due to its strong solubilizing power.[9] Ethanol and sterile water should also be tested as they are often used in biological assays.
Materials:
-
1-(3,4-Dimethylbenzyl)piperazin-2-one powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof, anhydrous)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and sterile tips
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of 1-(3,4-Dimethylbenzyl)piperazin-2-one (e.g., 1-2 mg) into three separate microcentrifuge tubes.
-
To the first tube, add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).
-
To the second tube, add the same volume of ethanol.
-
To the third tube, add the same volume of sterile water.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the compound has dissolved, it is soluble at that concentration in the tested solvent.
-
If the compound has not fully dissolved, you can try gentle warming (e.g., 37°C for 10-15 minutes) or sonication to aid dissolution. Be aware that heating may degrade the compound.
-
If the compound remains insoluble, add an additional known volume of the solvent to dilute the concentration and repeat the vortexing and observation steps until complete dissolution is achieved. Record the final volume of solvent used to calculate the approximate solubility.
Experimental Protocol 2: Preparation of a Molar Stock Solution
Once a suitable solvent has been identified, you can proceed with preparing a stock solution of a desired molarity. High-concentration stock solutions are advantageous as they minimize the volume of solvent added to experimental systems.[10]
Materials:
-
1-(3,4-Dimethylbenzyl)piperazin-2-one powder
-
Chosen solvent (e.g., DMSO)
-
Volumetric flask (appropriate size for the desired final volume)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Pipettors and sterile tips
-
Vortex mixer or magnetic stirrer
Calculations: To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 10 mL:
-
Desired Molarity = 10 mM = 0.010 mol/L
-
Final Volume = 10 mL = 0.010 L
-
Molecular Weight = 218.29 g/mol
Mass (g) = 0.010 mol/L x 0.010 L x 218.29 g/mol = 0.021829 g = 21.83 mg
Step-by-Step Procedure:
-
Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
-
Dissolving: Transfer the weighed compound into the volumetric flask. Add a portion of the chosen solvent (e.g., about 70-80% of the final volume).
-
Mixing: Cap the flask and mix thoroughly to dissolve the compound. A vortex mixer or magnetic stirrer can be used to facilitate dissolution. Gentle warming or sonication may be applied if necessary, based on the results of the solubility test.
-
Bringing to Volume: Once the compound is completely dissolved, add the solvent to bring the solution to the final desired volume, ensuring the bottom of the meniscus is on the calibration mark of the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes (e.g., amber microcentrifuge tubes). This prevents repeated freeze-thaw cycles which can degrade the compound.
Visualization of the Stock Solution Preparation Workflow
Sources
- 1. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. twu.edu [twu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Quantitative Analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Introduction: The Analytical Imperative for Novel Piperazine Derivatives
1-(3,4-Dimethylbenzyl)piperazin-2-one is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] As with any compound under investigation for potential therapeutic applications, the ability to accurately and reliably quantify the molecule in various matrices is paramount. This ensures precise dosing in preclinical and clinical studies, enables pharmacokinetic and pharmacodynamic characterization, and is a critical component of quality control in drug manufacturing.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one. We will explore multiple robust analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are grounded in established analytical principles for piperazine-containing compounds and are designed to be adaptable to various research and development needs.[3]
Physicochemical Properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods. While specific experimental data for 1-(3,4-Dimethylbenzyl)piperazin-2-one is not widely available, we can infer key characteristics from its structure and related piperazine compounds.
| Property | Predicted Value/Characteristic | Rationale & Implications for Analysis |
| Molecular Weight | ~232.32 g/mol | Suitable for both GC-MS and LC-MS analysis. |
| Polarity | Moderately polar | The piperazin-2-one moiety imparts polarity, while the dimethylbenzyl group is nonpolar. This balance makes it amenable to reverse-phase HPLC. |
| UV Absorbance | Expected to have UV absorbance | The benzene ring is a chromophore, allowing for detection by UV spectrophotometry. The absorbance maximum should be determined experimentally but is likely to be around 254 nm. |
| Volatility | Potentially semi-volatile | The molecule's size and polarity suggest that it may be amenable to GC-MS analysis, possibly with derivatization to enhance volatility and thermal stability. |
| pKa | Weakly basic | The nitrogen atoms in the piperazine ring will have basic properties, influencing sample preparation (e.g., pH adjustment for extraction) and chromatographic behavior.[4] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds containing a UV-active chromophore.[5] Given the presence of the benzyl group in 1-(3,4-Dimethylbenzyl)piperazin-2-one, this method is a primary choice for routine analysis in quality control and formulation development.
Principle of the Method
The analyte is separated from other components in a sample matrix on a reverse-phase HPLC column. Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, with the peak area being proportional to the concentration.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
1-(3,4-Dimethylbenzyl)piperazin-2-one reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Trifluoroacetic acid (optional, for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Standard reverse-phase column suitable for moderately polar compounds. |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) | A gradient is recommended to ensure good peak shape and resolution from potential impurities. A starting point could be 70% A, transitioning to 95% B over 10 minutes. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detection Wavelength | 254 nm (or experimentally determined λmax) | The benzene ring should provide strong absorbance at this wavelength. |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression on the calibration curve. The R² value should be >0.995.
-
Quantify the 1-(3,4-Dimethylbenzyl)piperazin-2-one in unknown samples by interpolating their peak areas from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It provides excellent chromatographic resolution and structural information from the mass spectrum, making it ideal for impurity profiling and confirmation of identity.
Principle of the Method
The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
1-(3,4-Dimethylbenzyl)piperazin-2-one reference standard
-
Ethyl acetate or Dichloromethane (GC grade)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, optional)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time)
2. Instrumentation:
-
GC system with a split/splitless injector and a capillary column.
-
Mass spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.
3. Sample Preparation:
-
Dissolve the sample and reference standards in a suitable solvent like ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
If derivatization is required to improve volatility or peak shape, add the derivatizing agent and heat as per the manufacturer's instructions.
4. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the analyte. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | An initial temperature program to be optimized based on the analyte's retention time. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50-400 m/z | To cover the expected mass of the parent ion and its fragments. |
| Quantification Mode | Selected Ion Monitoring (SIM) | For higher sensitivity and selectivity, monitor characteristic ions of the analyte. |
5. Data Analysis:
-
Identify the peak for 1-(3,4-Dimethylbenzyl)piperazin-2-one by its retention time and mass spectrum.
-
For quantification, create a calibration curve using an internal standard to correct for injection volume variations. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[6][7][8] This technique is essential for pharmacokinetic studies and bioanalysis.
Principle of the Method
The analyte is first separated by HPLC and then introduced into a mass spectrometer. In the mass spectrometer, the parent ion is selected, fragmented, and specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[6]
Experimental Workflow: LC-MS/MS Analysis
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]
- 5. jocpr.com [jocpr.com]
- 6. scienceasia.org [scienceasia.org]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Welcome to the technical support center for the synthesis and purification of 1-(3,4-Dimethylbenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles.
Introduction
1-(3,4-Dimethylbenzyl)piperazin-2-one is a substituted piperazinone, a class of compounds with significant interest in medicinal chemistry.[1][2] The synthesis, typically involving the N-alkylation of piperazin-2-one with 3,4-dimethylbenzyl chloride, can present several purification challenges. This guide will address these issues systematically, providing both theoretical explanations and practical, step-by-step protocols to achieve high purity of the target compound.
Core Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 1-(3,4-Dimethylbenzyl)piperazin-2-one, providing potential causes and actionable solutions.
Problem 1: Low Yield of Isolated Product After Initial Work-up
Q1: After aqueous work-up and extraction, I have a low yield of my crude product. What are the likely causes and how can I improve it?
A1: A low crude yield can stem from several factors related to the reaction itself or the work-up procedure.
Causality & Field-Proven Insights: The N-alkylation of piperazin-2-one is a nucleophilic substitution reaction. Incomplete reaction, side reactions, or loss of product during extraction are common culprits for low yields. The basicity of the piperazine nitrogen is crucial for the reaction to proceed, but it can also lead to solubility issues during work-up if the pH is not carefully controlled.
Troubleshooting & Recommended Protocols:
-
Incomplete Reaction:
-
Verify Reaction Completion: Before quenching the reaction, ensure it has gone to completion by Thin Layer Chromatography (TLC). The starting material, piperazin-2-one, is significantly more polar than the product.
-
Reaction Conditions: Ensure adequate reaction time and temperature. N-alkylation of lactams can sometimes require elevated temperatures (e.g., reflux in a suitable solvent like acetonitrile or DMF).[3]
-
-
Product Loss During Work-up:
-
Aqueous Solubility: Being a substituted piperazine, your product may have some water solubility, especially if the aqueous layer is acidic. Ensure the aqueous layer is basic (pH > 8) before extraction to minimize the formation of the protonated, water-soluble form of your product.
-
Extraction Solvent: Use a chlorinated solvent like dichloromethane (DCM) or chloroform for extraction, as these are generally effective for piperazine derivatives.[4] Perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous phase.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Experimental Workflow: Work-up Optimization
Caption: Optimized work-up protocol for 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Problem 2: Presence of Multiple Spots on TLC After Initial Purification
Q2: My crude product shows multiple spots on TLC. What are the likely impurities and how do I remove them?
A2: The presence of multiple spots indicates a mixture of your desired product and one or more impurities. The most common impurities in this synthesis are unreacted starting materials and over-alkylated byproducts.
Causality & Field-Proven Insights: Piperazin-2-one has two nitrogen atoms, one of which is part of an amide linkage and is significantly less nucleophilic. The other nitrogen is a secondary amine, which is the site of alkylation. However, under certain conditions, further reactions can occur.
Potential Impurities & Identification:
| Impurity | Structure | TLC Rf (Relative to Product) | Identification Notes |
| Piperazin-2-one (Starting Material) | Piperazine ring with a carbonyl group | Lower | Significantly more polar, will have a much lower Rf value. |
| 3,4-Dimethylbenzyl chloride (Starting Material) | Benzyl chloride with two methyl groups | Higher | Less polar than the product. May not be UV active if visualized at 254 nm, but can be visualized with other stains (e.g., potassium permanganate). |
| 1,4-bis(3,4-Dimethylbenzyl)piperazin-2-one | Product with a second benzyl group on the amide nitrogen | Higher | This is an over-alkylation product. It is less likely due to the lower nucleophilicity of the amide nitrogen but can occur under harsh conditions. |
| Degradation Products | Various | Variable | Piperazine rings can undergo degradation under harsh basic or acidic conditions.[5] |
Troubleshooting & Recommended Protocols:
-
Column Chromatography: This is the most effective method for separating the product from both more polar and less polar impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate. For basic compounds like piperazines, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent tailing and improve separation.[6]
-
TLC for Solvent System Selection: Before running a column, identify a solvent system by TLC that gives good separation between your product (ideally Rf ≈ 0.3-0.4) and the impurities.[7]
-
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
-
Load the Sample: Dissolve your crude product in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica to the top of the column.
-
Elute the Column: Begin eluting with the starting solvent system, collecting fractions.
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 80:20, then 60:40 Hexanes:Ethyl Acetate) to elute your product.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Logical Relationship: Impurity Removal Strategy
Caption: Separation of pure product from impurities via column chromatography.
Problem 3: Product is an Oil or Waxy Solid and Fails to Crystallize
Q3: My purified product is an oil or a waxy solid. How can I induce crystallization for further purification?
A3: Many N-benzyl piperazine derivatives are oils or low-melting solids at room temperature. Inducing crystallization can be challenging but is often achievable with the right solvent system and technique.
Causality & Field-Proven Insights: The ability of a compound to crystallize depends on its molecular structure and the intermolecular forces it can form. The asymmetry and conformational flexibility of 1-(3,4-Dimethylbenzyl)piperazin-2-one can hinder the formation of a well-ordered crystal lattice.
Troubleshooting & Recommended Protocols:
-
Solvent Screening for Recrystallization:
-
Single Solvent Recrystallization: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
-
Good starting points: Try solvents like isopropanol, ethanol, or ethyl acetate.[9]
-
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system is a good alternative.[5]
-
Procedure: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Common Pairs: Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, Ethanol/Water.
-
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Cooling: Slow cooling is crucial for the formation of large, pure crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
-
Salt Formation:
-
If the freebase does not crystallize, converting it to a salt can often yield a crystalline solid that is easier to purify by recrystallization.[10]
-
Procedure: Dissolve the purified oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of an acid (e.g., HCl in ether, or a solution of a dicarboxylic acid like oxalic or tartaric acid in ethanol) dropwise. The salt will often precipitate out and can be collected by filtration and recrystallized.
-
Frequently Asked Questions (FAQs)
Q4: What are the expected 1H NMR chemical shifts for 1-(3,4-Dimethylbenzyl)piperazin-2-one?
-
Aromatic protons: Two singlets or a complex multiplet between δ 7.0-7.2 ppm.
-
Benzyl CH2: A singlet around δ 3.5-3.7 ppm.
-
Piperazinone ring protons: Multiple signals between δ 2.8-3.4 ppm.
-
Methyl groups: Two singlets around δ 2.2-2.3 ppm.
-
NH proton: A broad singlet that may be exchangeable with D2O.
Q5: What is the best way to monitor the reaction progress?
A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting material (piperazin-2-one) and the product. For example, a mixture of dichloromethane and methanol (e.g., 95:5) or ethyl acetate. The product will have a higher Rf value than the starting piperazin-2-one. Staining with iodine or potassium permanganate can help visualize spots that are not UV-active.[7]
Q6: Can I use a different base for the N-alkylation reaction?
A6: Yes, other bases such as potassium carbonate (K2CO3), triethylamine (Et3N), or diisopropylethylamine (DIPEA) can be used. The choice of base can influence the reaction rate and side product formation. An inorganic base like K2CO3 is often preferred as it is easily removed by filtration after the reaction.
References
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
- Process for the Manufacture of fused piperazin-2-one derivatives. Google Patents.
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]
-
Help with N-Alkylation gone wrong. Reddit. Available at: [Link]
- N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
-
1-(3,4-Dimethylbenzyl)piperazin-2-one. Guangzhou Weibo Technology Co., Ltd. Available at: [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? Biotage. Available at: [Link]
-
Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Publications. Available at: [Link]
- Purification of piperazine. Google Patents.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. Available at: [Link]
-
Co-Eluting compounds in Column chromatography. Reddit. Available at: [Link]
-
Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Successful flash chromatography. Biotage. Available at: [Link]
-
1H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]
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- 2. Piperazine synthesis [organic-chemistry.org]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 5. ocw.mit.edu [ocw.mit.edu]
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- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents [patents.google.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Welcome to the technical support center for 1-(3,4-Dimethylbenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-(3,4-Dimethylbenzyl)piperazin-2-one?
To ensure the long-term integrity of 1-(3,4-Dimethylbenzyl)piperazin-2-one, we recommend storing the compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Studies on similar benzylpiperazine derivatives have shown that storage at room temperature should be avoided to minimize degradation[1]. The piperazin-2-one ring, a cyclic amide (lactam), can be susceptible to hydrolysis, making protection from moisture crucial.
Q2: Which solvents are recommended for preparing solutions of 1-(3,4-Dimethylbenzyl)piperazin-2-one?
1-(3,4-Dimethylbenzyl)piperazin-2-one is soluble in a range of organic solvents. For analytical purposes, such as HPLC, acetonitrile and methanol are suitable choices. For biological assays, dimethyl sulfoxide (DMSO) can be used as a stock solution solvent. It is advisable to prepare fresh solutions for your experiments. If storage of solutions is necessary, they should be kept at -20°C or below and used within a short period. Always perform a solubility test to determine the optimal solvent for your specific application.
Q3: What are the potential degradation pathways for 1-(3,4-Dimethylbenzyl)piperazin-2-one?
Based on the chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The amide bond in the piperazin-2-one ring is susceptible to cleavage under both acidic and basic conditions, which would open the ring to form an amino acid derivative. The stability of the β-lactam ring in other molecules is known to be pH-dependent[2].
-
Oxidation: The piperazine moiety can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The benzyl group may also be susceptible to oxidation. Studies on the antifungal agent SCH 56592, which also contains a piperazine ring, identified oxidation of this ring as a degradation pathway[3].
-
Photodegradation: The presence of the aromatic benzyl group suggests a potential for degradation upon exposure to UV light. It is recommended to handle the compound and its solutions with protection from light.
Q4: How can I monitor the degradation of 1-(3,4-Dimethylbenzyl)piperazin-2-one?
A stability-indicating analytical method is essential for monitoring degradation. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective technique. A well-developed HPLC method should be able to separate the parent compound from its potential degradation products. For structural elucidation of any degradants, techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable[4].
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in Your Chromatogram
Problem: You observe unexpected peaks in the HPLC analysis of your 1-(3,4-Dimethylbenzyl)piperazin-2-one sample.
Potential Causes and Solutions:
-
Sample Degradation: The unexpected peaks may be degradation products.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure that your sample has been stored under the recommended conditions (cold, dark, and dry). Avoid repeated freeze-thaw cycles.
-
Perform a Forced Degradation Study: To confirm if the peaks are indeed degradants, a forced degradation study is recommended. This involves intentionally subjecting the compound to stress conditions to generate degradation products.[5][6] See the detailed protocol below.
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of your sample with that of a freshly prepared standard solution of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
-
-
-
Contamination: The peaks could be from a contaminated solvent, glassware, or the HPLC system itself.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject the solvent used to dissolve your sample to check for contamination.
-
Clean the HPLC System: If the blank shows peaks, flush the system with an appropriate cleaning solution.
-
Use High-Purity Solvents: Always use HPLC-grade solvents.
-
-
Experimental Protocol: Forced Degradation Study
This protocol will help you identify the degradation pathways of 1-(3,4-Dimethylbenzyl)piperazin-2-one. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[7].
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 1-(3,4-Dimethylbenzyl)piperazin-2-one in a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.
Data Presentation: Example Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | 4.8 min |
| 0.1 N NaOH, 60°C, 24h | 18.5% | 1 | 5.2 min |
| 3% H₂O₂, RT, 24h | 9.8% | 3 | 6.1 min |
| Heat (Solid, 80°C, 48h) | 2.1% | 1 | 7.3 min |
| Photolysis, 24h | 6.5% | 2 | 4.5 min |
Visualization of Potential Degradation Pathways
Below are diagrams illustrating the hypothetical hydrolytic and oxidative degradation pathways.
Caption: Hypothetical hydrolytic and oxidative degradation pathways.
Guide 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method capable of separating 1-(3,4-Dimethylbenzyl)piperazin-2-one from its degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing):
-
Cause: Secondary interactions between the basic piperazine nitrogen and residual silanols on the column.
-
Solution: Use a mobile phase with a low pH (e.g., 0.1% formic acid or phosphoric acid) to protonate the amine, reducing secondary interactions. Consider using a column with end-capping.
-
-
Co-eluting Peaks:
-
Cause: Insufficient separation between the parent compound and a degradant.
-
Solution: Adjust the gradient slope. A shallower gradient will provide better resolution. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) or a different column chemistry (e.g., phenyl-hexyl).
-
-
Ghost Peaks:
-
Cause: Contamination in the mobile phase or carryover from a previous injection.
-
Solution: Prepare fresh mobile phase. Implement a needle wash step in your injection sequence.
-
Workflow for Method Validation
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
-
ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]
-
PubMed. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]
-
National Institutes of Health. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed by cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of heat treatments on stability of β-lactams in milk. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][8][9]thiazine 1,1-dioxides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
-
PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved from [Link]
-
MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]
-
PubMed. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation | Request PDF. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
-
Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants | Request PDF. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. jddtonline.info [jddtonline.info]
- 8. mdpi.com [mdpi.com]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Troubleshooting failed experiments with 1-(3,4-Dimethylbenzyl)piperazin-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(3,4-Dimethylbenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation with this compound. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions.
Section 1: Compound Identity, Properties, and Initial Verification
Before beginning any experiment, it is imperative to confirm the identity and purity of your starting material. Failures at this stage are a primary source of irreproducible results.
Question: What are the expected physicochemical properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one, and how might they influence my experiments?
Answer: 1-(3,4-Dimethylbenzyl)piperazin-2-one is a derivative of piperazin-2-one, a heterocyclic motif considered a "privileged structure" in medicinal chemistry due to its favorable properties in drug discovery.[1] Its structure consists of a piperazin-2-one core, which contains both an amide and a secondary amine, N-substituted with a 3,4-dimethylbenzyl group.
The key to anticipating its behavior lies in understanding these components:
-
Piperazin-2-one Core: This portion of the molecule contains a basic nitrogen (the secondary amine) and a neutral amide nitrogen. The basicity of the secondary amine is a critical parameter, influencing solubility in aqueous media. At physiological pH (~7.4), this amine will be partially protonated, which can enhance water solubility.
-
3,4-Dimethylbenzyl Group: This substituent is non-polar and lipophilic. It will significantly decrease the aqueous solubility of the compound compared to the parent piperazin-2-one scaffold and increase its affinity for non-polar environments, such as cell membranes or organic solvents.[2]
Based on this structure, we can predict the following properties, which are essential for experimental design.
Table 1: Predicted Physicochemical Properties of 1-(3,4-Dimethylbenzyl)piperazin-2-one
| Property | Predicted Value/Characteristic | Experimental Implication |
| Molecular Weight | 218.29 g/mol [3] | Standard for calculating molar concentrations. |
| Molecular Formula | C13H18N2O[3] | Essential for mass spectrometry analysis. |
| XLogP3-AA (Lipophilicity) | ~2.0-3.0 (Estimated) | Suggests moderate lipophilicity. Good for cell permeability but may lead to poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the N-H of the piperazinone ring)[4] | Can participate in hydrogen bonding with biological targets or formulation excipients. |
| Hydrogen Bond Acceptors | 2 (from the C=O and the tertiary nitrogen)[4] | Can accept hydrogen bonds, influencing solubility and binding interactions. |
| pKa (Basicity) | ~7.5-8.5 (Estimated for the secondary amine) | The compound's charge state, and thus its solubility, will be highly pH-dependent. |
Question: My experiment is yielding inconsistent results. How can I be sure my compound is what it claims to be and is sufficiently pure?
Answer: This is the most critical first step in troubleshooting. You must verify the identity and purity of your batch of 1-(3,4-Dimethylbenzyl)piperazin-2-one. Assuming purity without verification can lead to weeks of failed experiments.
Experimental Protocol 1: Identity and Purity Confirmation
This protocol uses High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to provide definitive confirmation.
1. Materials:
- 1-(3,4-Dimethylbenzyl)piperazin-2-one sample
- HPLC-grade acetonitrile (ACN) and water
- Formic acid (FA) or Trifluoroacetic acid (TFA)
- HPLC system with a C18 column and UV detector
- Mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole)
2. Sample Preparation:
- Prepare a 1 mg/mL stock solution of your compound in DMSO or ACN.
- Create a working solution by diluting the stock to ~10 µg/mL in a 50:50 mixture of ACN and water.
3. HPLC-MS Method:
- Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to 5% B and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- UV Detection: 254 nm (or a wavelength scan to find the absorbance maximum).
- MS Detection (Positive Ion Mode): Scan for the protonated molecule [M+H]⁺. The expected exact mass is 219.1492.
4. Data Interpretation:
- Purity (UV Chromatogram): The main peak corresponding to your compound should be >95% of the total peak area. Any other significant peaks represent impurities.
- Identity (Mass Spectrum): The mass spectrum for the main peak should show a prominent ion with an m/z value corresponding to the [M+H]⁺ of your compound (219.15 ± instrument error).
Section 2: Solubility, Storage, and Handling
Issues with compound solubility are a frequent cause of failed biological assays. A compound that has precipitated out of solution cannot be active.
Question: I'm having trouble dissolving 1-(3,4-Dimethylbenzyl)piperazin-2-one in my aqueous assay buffer. What should I do?
Answer: This is expected given the compound's lipophilic dimethylbenzyl group. Direct dissolution in aqueous buffers will likely fail. The standard procedure is to first create a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium. However, the choice of solvent and dilution strategy is critical.
Causality: When a concentrated organic stock is diluted into an aqueous buffer, the solvent environment changes polarity drastically. If the final concentration of the compound exceeds its solubility limit in the mixed-solvent system, it will precipitate.
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Max Recommended Stock Conc. | Pros | Cons |
| DMSO | 10-50 mM | High dissolving power; miscible with water. | Can be toxic to some cell lines (>0.5% v/v); may interfere with some assays. |
| Ethanol | 5-20 mM | Less toxic than DMSO; suitable for many cell cultures. | Less powerful solvent than DMSO; higher volatility. |
| Acetonitrile | 5-20 mM | Good solvent; volatile for easy removal. | Higher cell toxicity than DMSO or Ethanol. |
Troubleshooting Workflow: Achieving a Stable Experimental Solution
Below is a systematic workflow for troubleshooting solubility issues.
Caption: Workflow for troubleshooting compound solubility.
Question: I left my compound in solution on the bench for a week, and now my results are different. Is it stable?
Answer: Possibly not. Piperazine derivatives can be susceptible to degradation, particularly in aqueous solutions.[5] The two primary culprits are oxidation and photodegradation.
-
Oxidation: The secondary amine in the piperazine ring and the benzyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or high pH.[6]
-
Photodegradation: Aromatic systems like the dimethylbenzyl group can absorb UV light, leading to photochemical reactions.[5]
Best Practices for Storage:
-
Solid Form: Store the solid compound in a tightly sealed vial, protected from light (in an amber vial or a dark location), and at a low temperature (-20°C or -80°C).
-
Stock Solutions: Store organic stock solutions at -20°C or -80°C in tightly capped vials. For highly sensitive compounds, aliquoting the stock can prevent degradation from repeated freeze-thaw cycles.
-
Aqueous Solutions: Prepare fresh aqueous solutions for each experiment. Do not store compounds in aqueous buffers for extended periods.
Section 3: Troubleshooting in Biological Assays
Question: My compound shows no activity in a cell-based assay, even though it was potent in a biochemical screen. What's happening?
Answer: This is a classic challenge in drug discovery, often related to the "ADME" properties (Absorption, Distribution, Metabolism, Excretion) of a compound at the cellular level.
Causality: For a compound to be active in a cell-based assay, it must not only bind to its target but also cross the cell membrane to reach it, and it must remain intact long enough to exert its effect.
Troubleshooting Workflow: Investigating Low Cellular Potency
Caption: Systematic approach to diagnosing low cellular activity.
Question: What are the likely metabolic liabilities of this compound?
Answer: Phenylpiperazine and benzylpiperazine compounds are extensively metabolized by cytochrome P450 enzymes in the liver, primarily CYP3A4 and CYP2D6.[2] The likely metabolic "soft spots" on 1-(3,4-Dimethylbenzyl)piperazin-2-one are:
-
Oxidation of the Dimethylbenzyl Group: The methyl groups are prime targets for oxidation to hydroxymethyl and then carboxylic acid groups. The aromatic ring itself can also be hydroxylated.
-
N-dealkylation: Cleavage of the bond between the benzyl group and the piperazine nitrogen is a common metabolic pathway for benzylpiperazines.[7]
-
Piperazinone Ring Oxidation: The carbon atoms alpha to the nitrogen atoms in the piperazine ring can be hydroxylated.
Understanding these potential pathways is crucial for interpreting in vivo results or designing more stable analogues.
Section 4: Analytical and Synthetic Troubleshooting
Question: I am trying to synthesize this compound, but my yields are low and I have many side products. What are common pitfalls?
Answer: The synthesis of N-substituted piperazin-2-ones typically involves the reaction of piperazin-2-one with a benzyl halide (in this case, 3,4-dimethylbenzyl chloride or bromide).[1][8]
Common Issues and Solutions:
-
Di-substitution: Piperazine itself has two reactive nitrogens, leading to di-substituted products.[9] However, in piperazin-2-one, the amide nitrogen is significantly less nucleophilic, so the primary side product is often not from di-substitution on the same ring. A more likely issue is the reaction of the product with another molecule of the benzyl halide if the secondary amine of the product is deprotonated.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of piperazin-2-one relative to the benzyl halide. Control the addition of the base carefully.
-
-
Base Choice: A strong, non-nucleophilic base is needed to deprotonate the secondary amine without reacting with the benzyl halide.
-
Solution: Use bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) in a polar aprotic solvent like acetonitrile or DMF.
-
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to degradation.
-
Solution: Monitor the reaction by TLC or LC-MS. Start at a moderate temperature (e.g., 60-80°C) and adjust as needed.[10]
-
Question: My HPLC chromatogram shows a tailing peak for the compound. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like this one is a classic chromatography problem.
Causality: The basic secondary amine can interact ionically with residual acidic silanol groups on the surface of the silica-based C18 column. This secondary interaction causes some molecules to lag behind the main peak, resulting in a "tail."
Solutions:
-
Use a Low pH Mobile Phase: Adding an acid like formic acid (0.1%) or TFA (0.05%) to the mobile phase will protonate your compound to form [M+H]⁺. This ensures a consistent charge state. It also protonates the silanol groups on the column, minimizing the unwanted ionic interaction.
-
Use an End-Capped Column: Modern HPLC columns are "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (like triethylamine) to the mobile phase can occupy the active sites on the column, improving the peak shape of your analyte.
References
-
Synthesis of 1,2,3-triazole-piperazin-benzo[b][10][11]thiazine 1,1-dioxides. (2024). National Institutes of Health (NIH).
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI.
- Piperazine. Wikipedia.
- Piperazin-2-one | Intermedi
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). BenchChem.
- US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2005). United Nations Office on Drugs and Crime (UNODC).
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2011).
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme.
- 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. (2017). PubMed.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.
- Technical Support Center: Overcoming Poor Bioavailability of Phenylpiperazine Compounds. BenchChem.
- Synthesis of piperazines. Organic Chemistry Portal.
- Piperazin-2-one | C4H8N2O | CID 231360.
- 1-(3,4-Dimethylbenzyl)piperazin-2-one. Guangzhou Weibo Technology Co., Ltd.
Sources
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- 3. 938458-92-5,1-(3,4-Dimethylbenzyl)piperazin-2-one [weibo.cnreagent.com]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Piperazin-2-ones
Welcome to the technical support center for the synthesis of piperazin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your reaction conditions and achieve your desired products efficiently and with high purity.
Introduction to Piperazin-2-one Synthesis
Piperazin-2-ones are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals. Their synthesis, while conceptually straightforward, can present a variety of challenges, from controlling regioselectivity to minimizing side reactions and achieving high yields. This guide is structured to address these challenges directly, offering solutions grounded in established chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the synthesis of piperazin-2-ones.
Q1: What are the most common starting materials for synthesizing the piperazin-2-one core?
The foundational approach to the piperazin-2-one scaffold typically involves the cyclization of a 1,2-diamine with a two-carbon electrophile. The classic and most direct method utilizes ethylenediamine and a haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1] This reaction proceeds in two conceptual steps: an initial nucleophilic substitution to form an N-substituted ethylenediamine intermediate, followed by an intramolecular cyclization to yield the piperazin-2-one ring.[1]
Q2: How do I choose between a one-pot synthesis and a multi-step approach involving protecting groups?
The choice between a one-pot synthesis and a multi-step strategy hinges on the desired substitution pattern of the final piperazin-2-one and the scale of the reaction.
-
One-pot syntheses , such as the domino ring-opening cyclization (DROC) of epoxides, can be highly efficient for producing complex, substituted piperazin-2-ones with good stereocontrol.[2][3] These methods are elegant and can reduce overall synthesis time. However, they may require more extensive optimization of reaction conditions to ensure all steps proceed efficiently.
-
Multi-step approaches that employ protecting groups, such as the tert-butyloxycarbonyl (Boc) group, offer greater control over the reaction.[4][5] By protecting one of the nitrogens on the piperazine ring, you can selectively introduce substituents at the desired positions. While this approach involves more synthetic steps (protection, substitution, deprotection, and cyclization), it often leads to cleaner reactions and simpler purification, which can be advantageous for larger-scale syntheses.[4]
Q3: What are the key challenges I should anticipate when synthesizing piperazin-2-ones?
Researchers commonly encounter several key challenges:
-
Side Product Formation: When using symmetrical diamines like ethylenediamine, the similar reactivity of the two amino groups can lead to the formation of undesired side products, complicating purification.[1]
-
Low Yields: Certain synthetic routes, such as some Jocic-type reactions, may result in modest yields.[2]
-
Stereocontrol: For chiral piperazin-2-ones, achieving the desired enantiomer or diastereomer can be challenging without a well-designed asymmetric synthesis.
-
Incomplete Cyclization: The final ring-closing step can sometimes be sluggish or incomplete, leading to a mixture of the desired product and the linear precursor.
-
Formation of Larger Ring Structures: In some cases, unintended [2+2] cyclization can lead to the formation of larger macrocycles instead of the desired six-membered piperazin-2-one ring.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of piperazin-2-ones.
Problem 1: Low or No Product Yield
Potential Cause 1: Ineffective Cyclization
The intramolecular cyclization to form the piperazin-2-one ring is often the rate-limiting step.
Solutions:
-
Increase Reaction Temperature: For many cyclization reactions, increasing the temperature can provide the necessary activation energy. However, be mindful of potential side reactions at higher temperatures.
-
Choice of Base: If the cyclization is base-mediated, the strength and stoichiometry of the base are critical. For example, in a Dieckmann cyclization to form piperazine-2,5-diones, a strong, non-nucleophilic base like sodium hydride is effective.[7]
-
Solvent Effects: The polarity of the solvent can significantly influence the rate of cyclization. Aprotic polar solvents such as DMF or DMSO can be effective.
-
Catalyst Deactivation: In catalyzed reactions, such as a Wacker-type oxidative cyclization, the palladium catalyst may become deactivated.[8] Ensure that the catalyst is handled under appropriate inert conditions and consider using a higher catalyst loading or a co-catalyst if recommended.
Potential Cause 2: Poor Quality of Starting Materials
Impurities in the starting materials, particularly the diamine or the electrophile, can inhibit the reaction.
Solutions:
-
Purify Starting Materials: Ensure the purity of your starting materials by distillation, recrystallization, or column chromatography.
-
Verify Reagent Activity: For moisture-sensitive reagents, ensure they have been stored and handled correctly.
Problem 2: Formation of Multiple Products and Difficult Purification
Potential Cause 1: Lack of Regioselectivity with Unsymmetrical Diamines
When using an unsymmetrical 1,2-diamine, the initial substitution can occur at either nitrogen, leading to a mixture of regioisomers.
Solutions:
-
Use of Protecting Groups: The most reliable method to ensure regioselectivity is to use a protecting group strategy. By protecting one of the amino groups, you can direct the initial substitution to the desired nitrogen. The Boc group is a common choice due to its stability and ease of removal.[4][5][9]
-
Steric Hindrance: If one of the amino groups is significantly more sterically hindered, you may be able to achieve some level of regioselectivity by carefully controlling the reaction temperature.
Potential Cause 2: Over-alkylation or Polymerization
The reactivity of the nitrogen atoms can lead to multiple substitutions or polymerization, especially when using reactive electrophiles.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the diamine can sometimes help to minimize over-alkylation of the electrophile.
-
Slow Addition: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration and reduce the likelihood of multiple additions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of reaction and minimize side products.
Problem 3: Unexpected Product Formation
Potential Cause: Unintended [2+2] Cyclization
Under certain conditions, particularly with metal templating, a [2+2] cyclization can occur, leading to the formation of a larger macrocycle instead of the desired piperazin-2-one.[6]
Solutions:
-
Avoid Metal Templates if Not Necessary: If the reaction does not require a metal template, running the synthesis without it can prevent this side reaction.
-
High Dilution Conditions: Running the reaction at high dilution can favor the intramolecular [1+1] cyclization over the intermolecular [2+2] cyclization.
-
Modify the Linker: The conformation of the diamine precursor can influence the likelihood of [2+2] cyclization. Modifying the structure of the diamine may favor the formation of the six-membered ring.
Experimental Protocols
Protocol 1: Classical Synthesis of Piperazin-2-one from Ethylenediamine and Ethyl Chloroacetate
This two-step protocol is a fundamental method for synthesizing the unsubstituted piperazin-2-one core.[1]
Step 1: Synthesis of the N-(2-aminoethyl)glycine ethyl ester intermediate
-
To a solution of excess ethylenediamine (e.g., 5 equivalents) in a suitable solvent such as ethanol, add ethyl chloroacetate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the ethyl chloroacetate.
-
Remove the excess ethylenediamine and solvent under reduced pressure.
Step 2: Cyclization to Piperazin-2-one
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 6-12 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Boc-piperazin-2-one
This protocol utilizes a Boc protecting group to achieve a cleaner synthesis of a monosubstituted piperazin-2-one precursor.
Step 1: Monoprotection of Piperazine
-
Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (e.g., 0.95 equivalents to favor mono-protection) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Purify the N-Boc-piperazine by column chromatography.
Step 2: Synthesis of N-Boc-piperazin-2-one
-
The synthesis of N-Boc-piperazin-2-one can be achieved through various routes, including the three-step synthesis from diethylaminoethanol involving chlorination, Boc protection, and aminolysis cyclization.[9]
Visualizations
Reaction Scheme: Classical Synthesis of Piperazin-2-one
Caption: Decision tree for troubleshooting low product yield.
Data Summary
| Parameter | Recommended Conditions | Potential Issues |
| Cyclization Temperature | 80-140 °C | Decomposition at higher temperatures |
| Solvents | Toluene, Xylene, DMF, DMSO | Reactivity with certain reagents |
| Bases | NaH, K₂CO₃, Et₃N | Strength and nucleophilicity |
| Protecting Groups | Boc, Cbz | Incomplete deprotection |
References
- The preparation method of 2 piperazinones.
-
Synthesis of piperazin-2-one 9. ResearchGate. [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. NIH. [Link]
- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. [Link]
- Synthesis method of N-Boc piperazine.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]
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- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Dieckmann cyclization route to piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Navigating the Labyrinth of Piperazine Synthesis: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide is designed to be a trusted companion for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives. The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] However, its synthesis is not without its challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls encountered during the experimental process, ensuring a higher success rate and robust synthetic outcomes.
Section 1: Troubleshooting N-Alkylation - The Mono- versus Di-substitution Conundrum
One of the most frequent challenges in the functionalization of piperazine is controlling the degree of N-alkylation. The presence of two secondary amine groups of similar reactivity often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.
FAQ 1: My N-alkylation of piperazine is giving me a mixture of mono- and di-alkylated products, with a low yield of the desired mono-substituted derivative. What is happening and how can I fix it?
Answer:
This is a classic problem of competitive reaction kinetics. The mono-alkylated piperazine, once formed, can react again with the alkylating agent to form the di-alkylated byproduct. The key to achieving high mono-selectivity is to manipulate the relative reactivity of the piperazine starting material and the mono-substituted intermediate.
Root Causes and Solutions:
| Root Cause | Explanation | Troubleshooting Strategy | Expected Outcome |
| Statistical Distribution | When using a 1:1 molar ratio of piperazine to alkylating agent, a statistical mixture of unreacted starting material, mono- and di-substituted product is often unavoidable. | Use a large excess of piperazine (5-10 equivalents). This increases the probability of the alkylating agent reacting with an unreacted piperazine molecule. | Increased yield of the mono-substituted product. The unreacted piperazine can often be recovered and recycled. |
| Similar Reactivity | The nucleophilicity of the second nitrogen in the mono-substituted piperazine is often comparable to or even higher than that of the starting piperazine. | Employ a mono-protection strategy. The most common approach is the use of a tert-butyloxycarbonyl (Boc) protecting group.[3] This effectively blocks one nitrogen, allowing for selective alkylation of the other. | High selectivity for the mono-alkylated product. Requires an additional deprotection step. |
| Reaction Conditions | High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. | Optimize reaction conditions. Lower the reaction temperature and monitor the reaction closely by TLC or HPLC to stop it once the desired product is maximized.[3] | Reduced formation of the di-substituted byproduct. |
Experimental Protocol: Mono-Boc Protection of Piperazine for Selective N-Alkylation
This two-step protocol is a reliable method for the synthesis of mono-alkylated piperazine derivatives.
Step 1: Synthesis of 1-Boc-piperazine
-
Reaction Setup: Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Boc-Anhydride: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent and add it dropwise to the cooled piperazine solution over 1-2 hours.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the Boc₂O is consumed.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-Boc-piperazine. The product can be purified by column chromatography on silica gel if necessary.
Step 2: N-Alkylation and Deprotection
-
Alkylation: Dissolve 1-Boc-piperazine (1.0 equivalent) and the desired alkyl halide (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or DMF. Add a suitable base (e.g., potassium carbonate, 1.5 equivalents). Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the base, and concentrate the filtrate. The crude product can be purified by column chromatography.
-
Deprotection: Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Isolation: Concentrate the reaction mixture to obtain the hydrochloride or trifluoroacetate salt of the desired mono-alkylated piperazine. The free base can be obtained by neutralization with a suitable base.
Section 2: Navigating the Complexities of N-Arylation Reactions
The introduction of an aryl group onto the piperazine nitrogen is a common transformation in the synthesis of pharmaceuticals. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. However, these reactions are often sensitive to a variety of factors that can lead to low yields and side product formation.[4]
FAQ 2: I am attempting a Buchwald-Hartwig amination to synthesize an N-arylpiperazine, but I am getting very low conversion of my aryl halide. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to the catalyst system, reaction conditions, or the quality of the reagents. A systematic approach to troubleshooting is essential for success.
Troubleshooting Guide for Low-Yield Buchwald-Hartwig Amination:
| Potential Problem Area | Specific Cause | Recommended Solution | Rationale |
| Catalyst System | Incorrect Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. | Screen a variety of Buchwald ligands (e.g., XPhos, SPhos, RuPhos). Bulky, electron-rich ligands are often effective. | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Palladium Precursor Inactivity: The Pd(0) active species may not be forming efficiently. | Use a pre-formed Pd(0) source or ensure efficient in-situ reduction of a Pd(II) precursor. | The catalytic cycle requires a Pd(0) species to initiate oxidative addition. | |
| Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. | Use a more robust pre-catalyst or ligand. Ensure the reaction is performed under an inert atmosphere. | Oxygen can lead to the formation of inactive palladium oxides. | |
| Reaction Conditions | Inappropriate Base: The choice and strength of the base are crucial for the deprotonation of the amine and regeneration of the catalyst. | Screen different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. | The base strength can significantly impact the reaction rate and catalyst stability. |
| Incorrect Solvent: The polarity and coordinating ability of the solvent can affect catalyst solubility and activity. | Toluene, dioxane, and THF are common solvents. Screen different solvents to find the optimal one for your substrate. | The solvent can influence the rates of the individual steps in the catalytic cycle. | |
| Sub-optimal Temperature: The reaction may be too slow at lower temperatures or the catalyst may decompose at higher temperatures. | Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. | Finding the right temperature balance is key to achieving good conversion without catalyst degradation. | |
| Reagent Quality | Impurities in Starting Materials: Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst. | Use anhydrous solvents and degas them before use. Purify starting materials if necessary. | Palladium catalysts are sensitive to impurities that can inhibit their activity. |
| Poorly Reactive Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides. | For aryl chlorides, use a more active catalyst system (e.g., with a more electron-rich ligand). | The rate of oxidative addition is dependent on the C-X bond strength. |
Workflow for Optimizing a Buchwald-Hartwig Amination:
Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
Section 3: Purification of Piperazine Derivatives - Taming the Polar Nature
The basic nitrogen atoms in the piperazine ring often impart high polarity and water solubility to the derivatives, making their purification a significant challenge. Standard purification techniques may need to be adapted to achieve high purity.
FAQ 3: My synthesized piperazine derivative is an oil and is quite polar, making it difficult to purify by standard column chromatography on silica gel. What are my options?
Answer:
Purifying polar, oily piperazine derivatives requires a multi-faceted approach. Here are several strategies you can employ, often in combination:
Purification Strategies for Polar Piperazine Derivatives:
-
Acid-Base Extraction:
-
Principle: Exploit the basicity of the piperazine nitrogen.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperazine derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-polar impurities.
-
Basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to deprotonate the piperazine derivative.
-
Extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
-
Column Chromatography on Modified Silica Gel:
-
Problem: The acidic nature of standard silica gel can lead to strong adsorption and peak tailing of basic compounds.
-
Solution:
-
Amine-Treated Silica: Use silica gel that has been pre-treated with a small amount of a tertiary amine (e.g., triethylamine, 0.5-1% in the eluent) to neutralize the acidic silanol groups.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
-
-
Salt Formation and Recrystallization:
-
Principle: Convert the oily free base into a solid salt, which can then be purified by recrystallization.
-
Protocol:
-
Dissolve the crude oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol) dropwise until precipitation is complete.
-
Collect the solid salt by filtration.
-
Recrystallize the salt from a suitable solvent system to achieve high purity.
-
The purified free base can be regenerated by neutralizing the salt.
-
-
-
Reverse-Phase Chromatography:
-
Principle: For highly polar compounds, reverse-phase chromatography (e.g., on a C18 column) can be more effective than normal-phase chromatography.
-
Eluent: A mixture of water and a polar organic solvent (e.g., acetonitrile, methanol), often with a modifier like formic acid or TFA, is typically used.
-
Section 4: General FAQs in Piperazine Synthesis
FAQ 4: How can I monitor the progress of my piperazine synthesis reaction?
Answer:
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the two most common techniques for monitoring piperazine reactions.
-
TLC:
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane, ethyl acetate) and a polar solvent (e.g., methanol, dichloromethane) is typically used. The addition of a small amount of a basic modifier like triethylamine or ammonia in methanol can improve the spot shape for basic piperazine derivatives.
-
Visualization: UV light (if the compounds are UV active), or staining with reagents like potassium permanganate or ninhydrin.
-
-
HPLC:
-
Mode: Reverse-phase HPLC is often preferred for polar piperazine derivatives.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or TFA to improve peak shape.
-
Detection: UV detection is common if the molecules have a chromophore. For compounds without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used.[5]
-
FAQ 5: What are the key safety precautions I should take when working with piperazine and its derivatives?
Answer:
Piperazine and many of its derivatives are corrosive and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific compounds you are using. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals. [Link]
-
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2024). 24ChemicalResearch. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (2014). Angewandte Chemie International Edition. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2016). Organic & Biomolecular Chemistry. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]
- Purification of piperazine. (1959).
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). ChemistrySelect. [Link]
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- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing solubility issues with 1-(3,4-Dimethylbenzyl)piperazin-2-one
Technical Support Center: 1-(3,4-Dimethylbenzyl)piperazin-2-one
Welcome to the technical support guide for 1-(3,4-Dimethylbenzyl)piperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As specific experimental solubility data for 1-(3,4-Dimethylbenzyl)piperazin-2-one is not extensively published, this guide provides a robust framework for characterization and systematic troubleshooting based on its inferred physicochemical properties and established pharmaceutical science principles.
Part 1: Preliminary Assessment & Frequently Asked Questions (FAQs)
Before attempting advanced solubilization techniques, a preliminary assessment is crucial. This section provides quick answers to common initial questions and outlines the foundational steps for characterizing the solubility of your compound.
Understanding the Molecule: Inferred Properties
1-(3,4-Dimethylbenzyl)piperazin-2-one is a substituted piperazine derivative.[1] Its structure consists of three key components that dictate its solubility behavior:
-
Piperazin-2-one Core: Contains two nitrogen atoms and an amide group. The nitrogen atoms make the molecule a weak base, implying that its solubility will be highly dependent on pH.[2][3]
-
3,4-Dimethylbenzyl Group: This aromatic, nonpolar substituent significantly increases the lipophilicity (hydrophobicity) of the molecule, which is expected to result in poor aqueous solubility.
-
Amide Group: The amide within the piperazinone ring can participate in hydrogen bonding, but its contribution to overall solubility is likely overshadowed by the hydrophobic benzyl group.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in water. What is the first thing I should do?
A1: The first step is to confirm the poor aqueous solubility and rule out simple issues. The parent piperazine scaffold is known to be freely soluble in water, but substituted derivatives can have vastly different properties.[1][2] Your initial observation of poor solubility is expected due to the hydrophobic dimethylbenzyl group. We recommend performing a basic kinetic and thermodynamic solubility assessment in buffered solutions across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) using the shake-flask method. This will establish a baseline and confirm if pH modification is a viable strategy.
Q2: What is the predicted pKa of this compound, and how does it affect solubility?
A2: While an experimental pKa is not available, we can infer it from the piperazine core. Piperazine has two pKa values, approximately 5.35 and 9.73.[2] The nitrogen atoms confer basicity. As a weak base, 1-(3,4-Dimethylbenzyl)piperazin-2-one will be more soluble in acidic conditions where it can be protonated to form a more soluble salt.[4][5] At lower pH, the equilibrium will shift to favor the ionized, more soluble form of the compound.[6]
Q3: What common organic solvents should I try for initial stock solution preparation?
A3: For creating a concentrated stock solution for in-vitro experiments, polar aprotic solvents are typically a good starting point for piperazine derivatives.[7] We recommend trying Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). MedchemExpress notes that piperazin-2-one is soluble in DMSO at 100 mg/mL, though sonication may be required.[7] Be mindful that high concentrations of organic solvents can be toxic in cell-based assays.
Q4: The compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A4: This is a classic sign of a poorly soluble compound crashing out of solution when the solvent environment changes from organic to aqueous. To mitigate this:
-
Lower the final concentration: This is the simplest solution.
-
Increase the percentage of cosolvent: If your assay can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution.
-
Use a surfactant: Incorporating a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your assay buffer can help maintain solubility.
-
Pre-complex with cyclodextrin: As detailed in the troubleshooting guides below, using a cyclodextrin can create a soluble inclusion complex.[8][9]
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides in-depth, step-by-step guides for systematically addressing and overcoming the solubility challenges of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Decision Workflow for Solubility Enhancement
Before diving into specific techniques, it's essential to have a logical workflow. The following diagram outlines a systematic approach to selecting an appropriate solubility enhancement strategy based on the intended application (e.g., oral vs. parenteral formulation).
Caption: Decision workflow for selecting a solubility enhancement strategy.
Guide 1: pH Modification and Salt Formation
Causality: As a weak base, the solubility of 1-(3,4-Dimethylbenzyl)piperazin-2-one can be dramatically increased in an acidic environment.[10] Lowering the pH protonates the basic nitrogen atoms, forming a more polar and water-soluble salt. This strategy is often the simplest and most cost-effective first approach.[11]
Experimental Protocol: pH-Solubility Profile Determination
-
Prepare Buffers: Create a series of buffers at various pH values (e.g., 1.2, 2.0, 4.5, 5.5, 6.8, 7.4, 8.0).
-
Add Excess Compound: Add an excess amount of the compound to a known volume of each buffer in sealed vials (the solid should be visible).
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (shake-flask method).
-
Separate Phases: Centrifuge the samples to pellet the undissolved solid.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot Data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.
Data Presentation Example:
| pH of Buffer | Measured Solubility (µg/mL) |
| 1.2 | > 1000 (Estimated) |
| 2.0 | 850 |
| 4.5 | 150 |
| 6.8 | 5 |
| 7.4 | < 1 |
Note: Data is illustrative and should be determined experimentally.
Trustworthiness Check: The protocol is self-validating. A clear trend of increasing solubility with decreasing pH confirms the basic nature of the compound and the viability of this approach. If solubility does not significantly increase at low pH, it may indicate that the intrinsic solubility of the un-ionized form is extremely low or that other factors are at play.
Guide 2: Solubilization Using Cosolvents
Causality: Cosolvents are water-miscible organic solvents that enhance the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.[12] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic dimethylbenzyl group. This is a common strategy for both oral and parenteral formulations.[13]
Commonly Used Cosolvents:
-
Polyethylene Glycols (PEG 300, PEG 400)[14]
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
Experimental Protocol: Cosolvent System Screening
-
Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents (e.g., PEG 400, PG, ethanol).
-
Prepare Blends: Create a series of aqueous blends for each cosolvent at different concentrations (e.g., 10%, 20%, 30%, 40% v/v in water or a relevant buffer).
-
Determine Solubility: Use the shake-flask method described in Guide 1 to determine the saturation solubility of the compound in each cosolvent blend.
-
Analyze and Plot: Plot the solubility against the percentage of cosolvent for each system. This will reveal the solubilization power of each cosolvent and help identify the most efficient system.
Data Presentation Example:
| Cosolvent System | % Cosolvent (v/v) | Measured Solubility (mg/mL) |
| PEG 400 / Water | 10% | 0.5 |
| PEG 400 / Water | 20% | 2.1 |
| PEG 400 / Water | 40% | 15.8 |
| Propylene Glycol / Water | 10% | 0.3 |
| Propylene Glycol / Water | 20% | 1.5 |
| Propylene Glycol / Water | 40% | 9.7 |
Note: Data is illustrative and should be determined experimentally.
Trustworthiness Check: A successful experiment will show a clear, often exponential, increase in solubility as the cosolvent concentration increases.[12] This validates that the reduction in solvent polarity is effectively solubilizing the compound. Consider potential toxicity and regulatory acceptance of the required cosolvent concentrations for the final dosage form.
Guide 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate the hydrophobic dimethylbenzyl group of your compound, forming a water-soluble "inclusion complex."[11] This masks the nonpolar region from the aqueous environment, significantly increasing solubility without altering the chemical structure of the drug.[8]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add Excess Compound: Add an excess amount of 1-(3,4-Dimethylbenzyl)piperazin-2-one to each solution.
-
Equilibrate: Agitate the vials at a constant temperature for 24-72 hours.
-
Separate and Quantify: Follow steps 4-6 from the pH-solubility protocol to determine the concentration of the dissolved compound in each vial.
-
Plot and Analyze: Plot the solubility of the compound against the cyclodextrin concentration.
-
A-type curve: A linear increase in solubility suggests the formation of a 1:1 soluble complex.
-
B-type curve: The curve may plateau or decrease at high cyclodextrin concentrations, indicating the formation of a less soluble, higher-order complex.
-
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Trustworthiness Check: The shape of the phase solubility diagram provides direct evidence of the complexation mechanism and its stoichiometry. A linear A-type plot is a strong indicator of successful 1:1 complex formation and is highly desirable for formulation development.
Guide 4: Advanced Formulation Strategies
If the above methods are insufficient or unsuitable for your intended application, several advanced strategies can be employed. These often require more specialized equipment and formulation expertise.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®).[16][17] The amorphous state has higher energy and thus greater apparent solubility and faster dissolution compared to the stable crystalline form.[18]
-
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range (<1000 nm) using techniques like media milling or high-pressure homogenization.[19][20] The increased surface area dramatically increases the dissolution velocity according to the Noyes-Whitney equation.[21]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and cosolvents.[22][23] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine oil-in-water emulsion, keeping the drug in a solubilized state for absorption.[24][25]
Each of these advanced techniques requires significant formulation development and characterization, including solid-state analysis (for solid dispersions), particle size analysis (for nanosuspensions), and dispersion testing (for LBDDS).
References
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Piperazine - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved January 26, 2026, from [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Retrieved January 26, 2026, from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
List of parenteral drug formulations containing co-solvents and surfactants. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Kumar, V., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved January 26, 2026, from [Link]
-
Shrestha, H., et al. (2014). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics. Retrieved January 26, 2026, from [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. Retrieved January 26, 2026, from [Link]
-
Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Catalent. Retrieved January 26, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Retrieved January 26, 2026, from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. (2023). MDPI. Retrieved January 26, 2026, from [Link]
- Cosolvent formulations. (n.d.). Google Patents.
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved January 26, 2026, from [Link]
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Effect of pH on Solubility. (n.d.). Expii. Retrieved January 26, 2026, from [Link]
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Improvement of drug solubility using solid dispersion. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Formulation of poorly soluble compounds. (2010). European Medicines Agency. Retrieved January 26, 2026, from [Link]
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Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved January 26, 2026, from [Link]
-
Nanosuspension: a modern technology used in drug delivery system. (2019). Innovare Academic Sciences. Retrieved January 26, 2026, from [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Development of Parenteral Formulation of Poorly Water Soluble Drugs. (2016). Asian Journal of Pharmaceutics. Retrieved January 26, 2026, from [Link]
-
Lipid-Based Drug Delivery Systems. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]
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pH and Solubility. (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved January 26, 2026, from [Link]
-
Nanosuspension Technologies for Delivery of Drugs. (2017). Science and Education Publishing. Retrieved January 26, 2026, from [Link]
-
SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved January 26, 2026, from [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved January 26, 2026, from [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]
-
pH Effects on Solubility. (2022). YouTube. Retrieved January 26, 2026, from [Link]
-
Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. (n.d.). International Journal of Current Research. Retrieved January 26, 2026, from [Link]
-
Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2013). Journal of Drug Delivery and Therapeutics. Retrieved January 26, 2026, from [Link]
-
Piperazine, 1-(3,4-dimethoxybenzoyl)-4-(4-phenylbenzoyl)-. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]
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Technical Support Center: A Guide to Using 1-(3,4-Dimethylbenzyl)piperazin-2-one
Welcome to the technical support center for 1-(3,4-Dimethylbenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate and mitigate challenges in your experiments, ensuring the integrity and success of your synthetic routes.
Section 1: Core Chemical Profile & Reactivity
1-(3,4-Dimethylbenzyl)piperazin-2-one is a substituted piperazinone, a heterocyclic scaffold prevalent in many biologically active molecules.[1] Understanding its structure is key to predicting its reactivity and potential for side reactions.
Key Structural Features:
-
Piperazin-2-one Ring: This core contains an amide functional group, which is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions. The ring also features two nitrogen atoms: one is part of the amide (less basic), and the other is a tertiary amine (N4), which is the primary site of basicity and nucleophilicity.
-
N-Benzyl Group (3,4-Dimethylbenzyl): The benzyl group at the N1 position is a common protecting group. While relatively stable, it can be cleaved under certain reductive (e.g., hydrogenolysis) or oxidative conditions.[2][3] The benzylic protons (CH2 adjacent to the aromatic ring) are acidic and can be deprotonated by strong bases, leading to potential side reactions.
-
Dimethylphenyl Moiety: The two methyl groups on the aromatic ring are potential sites for oxidation, especially under harsh oxidative conditions, which could lead to the formation of corresponding alcohols or carboxylic acids.[4]
The primary utility of this reagent often involves reactions at the N4-position, such as alkylation or acylation, to build more complex molecules. The key to success is to perform these reactions while keeping the other functional groups intact.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during reactions with 1-(3,4-Dimethylbenzyl)piperazin-2-one in a practical question-and-answer format.
Problem: Low Yield or Incomplete Conversion
Q: My reaction (e.g., N-alkylation at the N4 position) is sluggish and gives a low yield of the desired product. What are the likely causes and solutions?
A: Low yield or incomplete conversion is a frequent issue in synthetic chemistry.[5] Let's break down the potential causes systematically.
-
Cause 1: Insufficient Basicity. For N-alkylation with an alkyl halide (R-X), a base is often required to scavenge the H-X produced. If the base is too weak or used in a substoichiometric amount, the resulting ammonium salt of your product can inhibit the reaction.
-
Solution: Use at least a stoichiometric amount of a non-nucleophilic base. For sensitive substrates, an inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) is a good starting point. For more stubborn reactions, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be effective.
-
-
Cause 2: Poor Solvent Choice. The solvent must be able to dissolve your reactants and be appropriate for the reaction temperature.
-
Solution: Ensure your starting material and reagents are fully dissolved. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation reactions as they can stabilize charged intermediates.
-
-
Cause 3: Steric Hindrance. If the electrophile you are using is sterically bulky, the reaction rate may be significantly reduced.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If this is not feasible due to substrate stability, consider a less hindered electrophile or a different synthetic route.
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Neutralizes acid byproduct without competing as a nucleophile. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents facilitate Sₙ2 reactions. |
| Temperature | 25 °C to 80 °C | Balance reaction rate with potential for degradation. |
Problem: Formation of N-Debenzylated Impurity
Q: My LC-MS/NMR analysis shows a significant peak corresponding to piperazin-2-one, indicating the loss of the 3,4-dimethylbenzyl group. Why is this happening and how can I prevent it?
A: Unintentional debenzylation is a classic side reaction for N-benzyl protected compounds, especially under reductive conditions.[2]
-
Cause 1: Catalytic Hydrogenolysis. This is the most common cause. If your synthetic route involves a hydrogenation step (e.g., reducing a nitro group or a double bond elsewhere in the molecule) using catalysts like Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), the N-benzyl group is highly susceptible to cleavage.[6]
-
Prevention: Avoid catalytic hydrogenation if the N-benzyl group needs to be retained. Explore alternative reduction methods. For example, to reduce a nitro group, consider using tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic media.
-
-
Cause 2: Strongly Acidic Conditions. Certain very strong Lewis or Brønsted acids can facilitate the cleavage of the benzyl group.
-
Prevention: If acidic conditions are necessary, use the mildest acid possible and keep reaction times and temperatures to a minimum. Monitor the reaction closely by TLC or LC-MS to stop it before significant debenzylation occurs.
-
-
Cause 3: Oxidative Cleavage. While less common under typical synthetic conditions, some strong oxidants can cleave the N-benzyl group.[7]
-
Prevention: Be mindful of the oxidizing agents used in your synthesis. If an oxidation is required elsewhere in the molecule, choose a reagent that is selective for the desired functional group.
-
Problem: Oxidation of the Dimethylbenzyl Group
Q: I'm observing impurities with masses corresponding to the addition of one or two oxygen atoms (+16 or +32 Da) to my starting material. What is this side reaction?
A: The methyl groups on the benzyl ring are susceptible to oxidation, particularly under conditions that favor radical reactions or involve strong oxidizing agents.[4] This can lead to the formation of benzylic alcohols or even carboxylic acids.
-
Cause 1: Air Oxidation in the Presence of Base/Initiators. In the presence of a strong base (like KOtBu) and oxygen (from air), the benzylic protons of the methyl groups can be deprotonated, and the resulting carbanion can be oxidized.[2] Similarly, radical initiators can promote oxidation.
-
Solution: When using strong bases or running reactions at high temperatures, ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.
-
-
Cause 2: Use of Strong Oxidizing Agents. Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will readily oxidize the alkyl side chains of an aromatic ring.[8]
-
Solution: If an oxidation is necessary, use milder and more selective reagents. For example, if you need to oxidize a different alcohol in the molecule, consider reagents like Dess-Martin periodinane (DMP) or a Swern oxidation, which are less likely to affect the benzyl methyl groups.
-
Section 3: Visualization of Potential Side Reactions
The following diagram illustrates the primary molecule and its most common degradation pathways.
Caption: A systematic workflow for troubleshooting unexpected experimental results.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(3,4-Dimethylbenzyl)piperazin-2-one? A: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Long-term storage under an inert atmosphere (argon or nitrogen) is recommended to prevent slow air oxidation.
Q2: Which solvents are generally compatible? A: For reactions, common polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are excellent choices. For purification via chromatography, ethyl acetate/hexane or DCM/methanol solvent systems are typically effective.
Q3: What functional groups are incompatible with this molecule under common reaction conditions? A: Be cautious when using strong reducing agents (like LiAlH₄), as they can reduce the amide bond. Catalytic hydrogenation conditions (H₂, Pd/C) will likely cause debenzylation. [6]Strong oxidizing agents (KMnO₄) can oxidize the methyl groups on the aromatic ring. [8] Q4: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative monitoring. Stain with potassium permanganate to visualize spots. For more quantitative and precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it allows you to track the consumption of starting material and the formation of your product and any side products by mass.
Section 6: Protocol for Minimizing Side Reactions
Protocol: General Procedure for N4-Alkylation
This protocol provides a robust starting point for the N-alkylation of 1-(3,4-Dimethylbenzyl)piperazin-2-one while minimizing common side reactions.
-
Inert Atmosphere: To a flame-dried round-bottom flask, add 1-(3,4-Dimethylbenzyl)piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent potential air oxidation.
-
Reagent Addition: Add the alkyl halide (R-X, 1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Mancini, A., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of piperazines." Available at: [Link]
-
Rew, Y., et al. (2001). "An efficient method for the N-debenzylation of aromatic heterocycles." Tetrahedron Letters. Available at: [Link]
-
University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction." Available at: [Link]
-
Yang, M., et al. (2019). "Selective Oxidation of Cumene to the Aquivalent of Dimethylbenzyl Alcohol and Cumene Hydroperoxide." Industrial & Engineering Chemistry Research. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). "Benzene Side Chain Reactions." YouTube. Available at: [Link]
-
ACS Publications. (2010). "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide." Organic Letters. Available at: [Link]
-
SIOC Journals. "Progress of N-Benzyl Removal." Available at: [Link]
Sources
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Technical Support Center: 1-(3,4-Dimethylbenzyl)piperazin-2-one Analytical Methods
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 1-(3,4-Dimethylbenzyl)piperazin-2-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your analytical methods and resolve common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that scientists often have when beginning method development for 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Q1: What are the recommended primary analytical techniques for the quantification and identification of 1-(3,4-Dimethylbenzyl)piperazin-2-one?
A: The most suitable techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
HPLC-UV is ideal for routine quantification, purity analysis, and stability testing due to the compound's benzyl chromophore, which absorbs UV light. It is a robust and widely available technique.[2]
-
LC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification (e.g., in biological matrices), impurity identification, and structural confirmation.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but the compound's polarity and relatively high boiling point may necessitate derivatization to improve volatility and peak shape.[1][5]
Q2: What is a good starting point for developing a reversed-phase HPLC-UV method?
A: A robust starting point involves a C18 stationary phase with an acidic mobile phase. The acidic conditions are critical for this class of compounds. The basic nitrogen atom in the piperazine ring will be protonated at a low pH (typically < 4), which significantly reduces undesirable interactions with residual silanols on the column surface, leading to improved peak symmetry.
A recommended starting protocol is detailed in the table below.
| Parameter | Recommended Starting Condition | Rationale & Causality |
| Stationary Phase | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size | Provides good hydrophobic retention for the benzyl group. Smaller particles improve efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% TFA) | Formic acid is a volatile modifier ideal for LC-MS compatibility and provides the necessary low pH. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Elution Mode | Gradient: 10-90% B over 10-15 minutes | A gradient is recommended to ensure elution of the main analyte and any potential impurities with different polarities. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | Standard flow rate for analytical columns, providing a balance between analysis time and pressure. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics. |
| Detection (UV) | 220 nm or 254 nm | The benzyl ring provides strong absorbance at these wavelengths. A full UV scan is recommended to determine the optimal λmax. |
| Sample Solvent | Mobile Phase A / Mobile Phase B mixture (e.g., 50:50) | Dissolving the sample in a solvent similar to the mobile phase prevents peak distortion.[6] |
Q3: For LC-MS analysis, which ionization mode is preferable?
A: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The piperazine structure contains basic nitrogen atoms that are readily protonated in the acidic mobile phase, forming a stable positive ion ([M+H]⁺). This results in a strong and reliable signal for high-sensitivity detection.[7]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments, structured in a question-and-answer format.
HPLC-UV Troubleshooting
Problem: My chromatographic peak is exhibiting significant tailing.
-
Potential Cause 1: Secondary Silanol Interactions. The basic nitrogen on the piperazine ring can interact with acidic silanol groups on the silica backbone of the HPLC column, causing peak tailing.
-
Solution: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) by using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the analyte, minimizing silanol interactions. If tailing persists, consider using a column with high-purity silica and robust end-capping.
-
-
Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to a right-skewed (tailing) peak.
-
Solution: Reduce the injection volume or dilute your sample concentration and reinject. A good practice is to perform a loading study to determine the linear dynamic range of your method.
-
-
Potential Cause 3: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.[6]
-
Problem: The retention time of my analyte is drifting between injections.
-
Potential Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions for subsequent injections.
-
Solution: Increase the column equilibration time at the end of each run. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Potential Cause 2: Mobile Phase Composition Change. The organic component of the mobile phase (e.g., Acetonitrile) can selectively evaporate over time, altering the solvent strength and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped to minimize evaporation.[6]
-
-
Potential Cause 3: Fluctuating Column Temperature. Temperature variations can cause shifts in retention time.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically at or above ambient (e.g., 30 °C).[6]
-
Problem: I am observing high backpressure in the system.
-
Potential Cause 1: Column or Frit Blockage. Particulate matter from unfiltered samples or mobile phase precipitation can clog the column inlet frit.
-
Solution: First, disconnect the column to confirm the high pressure is not from the system itself. If the system pressure is normal, the column is the issue. Try back-flushing the column (if permitted by the manufacturer). If this fails, replace the inlet frit or the column. Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.
-
-
Potential Cause 2: Mobile Phase Precipitation. If buffers are used, they may precipitate in high concentrations of organic solvent.
-
Solution: Ensure your buffer is soluble in the highest organic percentage of your gradient. If using a phosphate buffer, a flush with water is required before switching to high organic concentrations.
-
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
LC-MS Troubleshooting
Problem: I am getting a low or no signal in ESI+ mode.
-
Potential Cause 1: Suboptimal Source Parameters. The electrospray source settings are not optimized for your analyte and flow rate.
-
Solution: Perform a systematic optimization of key source parameters. Infuse a standard solution of your analyte and adjust the following to maximize the signal: capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature.[7]
-
-
Potential Cause 2: Incorrect Mobile Phase Modifier. The mobile phase lacks a component to promote efficient protonation.
-
Solution: Ensure your mobile phase contains a volatile acidic modifier like 0.1% formic acid or 5 mM ammonium formate. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.
-
-
Potential Cause 3: Ion Suppression. Co-eluting components from the sample matrix are competing with your analyte for ionization, reducing its signal.
-
Solution: Improve chromatographic resolution to separate the analyte from interfering matrix components. If that's not possible, dilute the sample. In complex matrices, employing a solid-phase extraction (SPE) sample cleanup step can be highly effective.
-
Problem: My MS signal is unstable and erratic.
-
Potential Cause 1: Unstable Electrospray. The Taylor cone at the ESI needle tip is unstable, leading to inconsistent ion generation.
-
Solution: Check for blockages in the sample capillary. Ensure the mobile phase is properly degassed. Clean the ESI probe and capillary. A stable, low-flow-rate pump is crucial for a stable spray.[8]
-
-
Potential Cause 2: Contamination. The MS source or transfer optics are contaminated with salts or non-volatile materials.
-
Solution: Perform a system bake-out and clean the instrument's ion source components according to the manufacturer's protocol.
-
-
Potential Cause 3: Inappropriate Collision Energy (for MS/MS). In MS/MS (MRM) mode, if the collision energy (CE) is too high, it can lead to excessive fragmentation and a weak or unstable product ion signal.
-
Solution: Optimize the collision energy for each precursor-to-product ion transition. Infuse the analyte and ramp the CE to find the voltage that produces the maximum, stable signal for the desired product ion.[9]
-
Part 3: Experimental Protocols & Method Validation
Protocol 1: Standard HPLC-UV Method
This protocol provides a detailed, step-by-step methodology for a baseline HPLC-UV analysis.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
Further dilute as needed to create calibration standards.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in the HPLC conditions table in the FAQ section.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (sample solvent) to ensure no system peaks interfere.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Protocol 2: LC-MS/MS (MRM) Parameter Optimization Workflow
This workflow guides the optimization of MS parameters for quantitative analysis.
Caption: Workflow for optimizing LC-MS/MS parameters in MRM mode.
A Note on Method Validation
Once your analytical method is optimized, it must be validated to ensure it is suitable for its intended purpose.[10] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation characteristics, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, include:[10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentration levels is recommended.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[11]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Byrska, B., Zuba, D., & Stanaszek, R. (2010). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Shwaiyat, M. K. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Byrska, B., Zuba, D., & Stanaszek, R. (2010). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Gadzała-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Lemiere, F., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. ACS Publications. [Link]
-
Musile, G., et al. (2016). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
De Ventiliana, C. R., et al. (2012). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. [Link]
-
Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC. [Link]
-
Wójcik, M., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. PubMed Central. [Link]
-
Adamowicz, P., & Kała, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PubMed Central. [Link]
-
Taylor, P. J. (2005). Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Kumar, V., et al. (2018). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
-
PubChem. (n.d.). 3,4-Dimethylphenyl 4-prop-2-enylpiperazinyl ketone. [Link]
-
van der Hooft, J. J. J., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. ResearchGate. [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Kuleya, C., et al. (2014). Analytical Methods. RSC Publishing. [Link]
-
Pharma Specialists. (n.d.). High-Performance Liquid Chromatography (HPLC) Troubleshooting. [Link]
-
Technology Networks. (2022). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
FooDB. (n.d.). Showing Compound Piperazine (FDB012189). [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
-
PubChem. (n.d.). 1-[4-(2,5-Dimethylphenyl)piperazino]-3-phenyl-2-pyrrol-1-yl-propan-1-one. [Link]
Sources
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- 8. ijsdr.org [ijsdr.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
Best practices for storing and handling 1-(3,4-Dimethylbenzyl)piperazin-2-one
This guide provides best practices and troubleshooting advice for researchers, scientists, and drug development professionals working with 1-(3,4-Dimethylbenzyl)piperazin-2-one. The information herein is synthesized from established protocols for handling structurally related compounds, including piperazine derivatives, to ensure the integrity and stability of your experimental material.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns for 1-(3,4-Dimethylbenzyl)piperazin-2-one?
The stability of 1-(3,4-Dimethylbenzyl)piperazin-2-one is influenced by its core chemical structure, which includes a piperazine ring, a lactam functional group, and a benzyl substituent. The primary concerns are:
-
Hygroscopicity: The piperazine moiety is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to clumping of the solid material, inaccuracies in weighing, and potential degradation through hydrolysis.
-
Hydrolytic Instability: The compound contains a lactam (a cyclic amide), which can be susceptible to hydrolysis (cleavage of the amide bond) in the presence of water, especially under strong acidic or basic conditions. This would break the piperazin-2-one ring, rendering the compound inactive or altering its properties.
-
Oxidation: Like many organic compounds, it can be sensitive to atmospheric oxygen over long periods, potentially leading to the formation of impurities. The benzyl group could be a site for oxidation. Storing under an inert atmosphere is a key preventive measure.[3]
-
Photosensitivity: Aromatic compounds and those with nitrogen-containing heterocycles can be sensitive to light.[2] Exposure to direct sunlight or UV light can provide the energy to initiate degradation pathways.[4]
FAQ 2: What are the ideal short-term and long-term storage conditions for this compound?
Proper storage is critical to maintain the compound's purity and activity. The ideal conditions depend on the duration of storage and whether the compound is in solid form or in solution.
| Form | Duration | Temperature | Atmosphere | Light | Container |
| Solid | Short-Term (< 1 month) | Room Temperature (~20°C) | Sealed, dry | Protected from light (Amber vial) | Tightly sealed glass vial with a secure cap |
| Solid | Long-Term (> 1 month) | ≤ 4°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Protected from light (Amber vial) | Tightly sealed glass vial, potentially within a desiccator or glove box |
| Solution | Short-Term (< 1 week) | 4°C (Refrigerated) | Inert Gas (Argon or Nitrogen) | Protected from light (Amber vial) | Vial with a PTFE-lined septum cap |
| Solution | Long-Term (> 1 week) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Protected from light (Amber vial) | Vial with a PTFE-lined septum cap |
Causality: Storing at reduced temperatures slows the rate of any potential degradation reactions.[5][6] An inert atmosphere prevents degradation from atmospheric oxygen and moisture.[3][7] Amber vials or opaque containers prevent photo-oxidation.[3][8]
FAQ 3: My solid compound has clumped together. What happened and is it still usable?
Clumping is a classic sign of water absorption due to the compound's hygroscopic nature.[1] The absorbed moisture can compromise the compound's stability and lead to inaccurate mass measurements for experiments.
Can it be used? It is not recommended to use the compound directly in this state. The water content is unknown, which will affect concentration calculations. More importantly, the presence of moisture may have already initiated hydrolysis.
Solution: You can attempt to dry the compound. A common and effective method is drying under high vacuum for several hours. For particularly hygroscopic materials, this should be done in a vacuum desiccator or using a Schlenk line.[9] After drying, it is advisable to verify the compound's integrity using an analytical technique like NMR or LC-MS before proceeding with critical experiments.
Troubleshooting Guide
Issue 1: I see discoloration or a change in the physical appearance of my solid compound.
-
Potential Cause: Discoloration (e.g., yellowing) or changes in texture can indicate chemical degradation, most likely due to oxidation or a reaction with impurities. This can be accelerated by improper storage, such as exposure to air, light, or heat.[3][4]
-
Troubleshooting Steps:
-
Do Not Use: Cease using this batch of the compound for any experiments immediately.
-
Quarantine: Isolate the container to prevent cross-contamination or accidental use.
-
Analytical Verification: Submit a small sample for analysis (e.g., ¹H NMR, LC-MS) to identify the structure of the primary component and characterize any new impurities.
-
Contact Supplier: If the compound is new, contact the supplier with the lot number and your analytical data.
-
Disposal: If degradation is confirmed, dispose of the material according to your institution's hazardous waste guidelines.
-
Issue 2: My experimental results are inconsistent. Could it be related to compound handling?
-
Potential Cause: Inconsistent results are often traced back to issues with the integrity or concentration of a key reagent. Improper storage and handling of 1-(3,4-Dimethylbenzyl)piperazin-2-one can lead to variable levels of degradation or hydration between aliquots or over time, causing significant experimental variability.[5][6]
-
Troubleshooting Workflow: The following diagram outlines a decision-making process to assess if compound handling is the root cause of inconsistency.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Aliquoting and Storing a New Batch of Solid Compound
This protocol is designed to minimize exposure to atmospheric moisture and oxygen upon receiving a new shipment.
Objective: To safely aliquot a bulk container of the compound into smaller, experiment-sized portions for long-term storage.
Environment: This procedure should ideally be performed inside a glove box with an inert atmosphere (N₂ or Ar).[3] If a glove box is unavailable, use Schlenk techniques with a positive pressure of inert gas.[10][11]
Materials:
-
Bulk container of 1-(3,4-Dimethylbenzyl)piperazin-2-one
-
Pre-weighed, amber glass vials with PTFE-lined caps
-
Spatulas
-
Analytical balance (inside the glove box, if possible)
-
Labeling materials
Procedure:
-
Prepare Environment: Ensure the glove box atmosphere is dry (<1 ppm H₂O and O₂). Transfer all necessary materials into the glove box antechamber and purge thoroughly.
-
Equilibrate Temperature: Allow the bulk container to equilibrate to the ambient temperature of the glove box before opening to prevent condensation.
-
Open Container: Carefully open the main container under the inert atmosphere.
-
Aliquot: Using a clean spatula, dispense the desired amount of solid into each pre-weighed amber vial.
-
Seal Vials: Tightly seal each vial with its PTFE-lined cap.
-
Backfill (if not in glove box): If using Schlenk technique, briefly evacuate the vial headspace and backfill with inert gas. Repeat 2-3 times before final sealing.
-
Label Clearly: Label each vial with the compound name, batch number, aliquot date, and mass.
-
Final Storage: Seal the vials with paraffin film for an extra barrier.[12] Store the aliquots under the appropriate long-term conditions (≤ 4°C).[6]
Protocol 2: Handling and Preparing a Stock Solution
This protocol ensures the accurate and safe preparation of a stock solution for experimental use.
Objective: To prepare a stock solution of a known concentration while maintaining compound integrity.
Environment: Use a chemical fume hood. Employ inert gas techniques to handle the solvent and final solution.
Materials:
-
Aliquot vial of 1-(3,4-Dimethylbenzyl)piperazin-2-one
-
Anhydrous solvent (e.g., DMSO, DMF, stored over molecular sieves)
-
Volumetric flask (oven-dried and cooled under inert gas)
-
Gas-tight syringes and needles
-
Rubber septa
-
Inert gas source (N₂ or Ar) with a manifold
Procedure:
-
Prepare Glassware: Oven-dry the volumetric flask and allow it to cool to room temperature in a desiccator or under a stream of inert gas. Seal the flask with a rubber septum.
-
Weigh Compound: Weigh the required amount of the solid compound. Perform this step quickly to minimize air exposure.
-
Transfer Solid: Quickly transfer the weighed solid into the prepared volumetric flask. Immediately re-seal the flask with the septum.
-
Purge with Inert Gas: Insert a needle connected to the inert gas line and a second "outlet" needle into the septum. Gently purge the flask with inert gas for several minutes to remove air.
-
Add Solvent: Using a gas-tight syringe, transfer the required volume of anhydrous solvent into the flask through the septum.
-
Dissolve: Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Transfer to Storage Vials: If the entire volume will not be used at once, transfer the stock solution via cannula or a gas-tight syringe into smaller, pre-prepared amber vials that have been purged with inert gas and sealed with PTFE-lined septum caps.[10]
-
Store Properly: Store the stock solution vials at the recommended temperature (4°C for short-term, -20°C for long-term).[5]
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Piperazine. Wikipedia. [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
SAFETY DATA SHEET. Acros Organics. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
How to Store Reagents. University of Rochester Department of Chemistry. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
Piperazine. Wikipedia. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI. [Link]
-
1-(3,4-DIMETHYLBENZYL)PIPERAZIN-2-ONE CAS#: 938458-92-5. ChemWhat. [Link]
-
How To: Store Reagents. University of Rochester. [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. [Link]
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]
-
1,4 Dimethylpiperazine. Kubochem. [Link]
-
A Beginner's Guide to Chemical Storage Best Practices. Moravek, Inc. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
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- 8. camlab.co.uk [camlab.co.uk]
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- 11. chemistryviews.org [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Piperazinone Derivatives: A Comparative Analysis Featuring 1-(3,4-Dimethylbenzyl)piperazin-2-one
Introduction
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold".[1][2][3] Its synthetic tractability and ability to confer favorable pharmacokinetic properties have led to its incorporation into a multitude of approved drugs.[2][4] A key variant of this structure is the piperazin-2-one moiety, which introduces an amide bond that imparts conformational rigidity and alters its hydrogen bonding capabilities. Minor modifications to the substitution patterns on this core can lead to profound shifts in biological activity, spanning applications from oncology to neuroscience.[1][5]
This guide uses 1-(3,4-Dimethylbenzyl)piperazin-2-one (CAS 938458-92-5) as a structural archetype. While this specific compound is a relatively unexplored building block in early-stage research, its fundamental design allows us to conduct a thorough comparative analysis.[6] We will deconstruct its features and compare them to other well-characterized piperazinone derivatives to elucidate the critical structure-activity relationships (SAR) that drive performance. This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also the experimental rationale and detailed protocols necessary to evaluate this versatile class of compounds.
Section 1: The Piperazinone Core - A Foundation for Diversity
The piperazin-2-one scaffold provides a robust and synthetically versatile framework. Its structure contains several key features that are amenable to chemical modification, allowing for the fine-tuning of its steric, electronic, and physicochemical properties to achieve desired biological outcomes.[3]
The core structure presents three primary points for diversification: the N1 and N4 positions and the carbon backbone. The N1 position is typically substituted with various aryl or alkyl groups to interact with target proteins, while the N4 nitrogen, as part of the amide, is less commonly substituted but crucial for the ring's overall properties.
Caption: Key diversification points of the piperazin-2-one scaffold.
Section 2: Profiling the Archetype: 1-(3,4-Dimethylbenzyl)piperazin-2-one
To understand the potential of the broader class, we first dissect our representative molecule.
-
Chemical Identity:
-
Structural Features:
-
Piperazin-2-one Ring: Provides the rigid core and contains both hydrogen bond donors (N-H) and acceptors (C=O).
-
N1-Benzyl Linker: A flexible methylene bridge connects the aromatic ring to the piperazinone core. This spacing is critical for orienting the aryl group within a receptor's binding pocket.
-
3,4-Dimethyl Phenyl Group: The xyl C- and D- substitution pattern on the phenyl ring increases lipophilicity compared to an unsubstituted phenyl ring. This can enhance membrane permeability and van der Waals interactions with hydrophobic pockets in target proteins, but may also impact solubility and metabolism.
-
While extensive biological data for this specific molecule is not publicly available, its structure serves as an excellent reference point for exploring how targeted modifications can unlock therapeutic potential.
Section 3: Comparative Analysis: The Impact of Structural Modifications
The therapeutic utility of a piperazinone derivative is dictated by the nature of its substituents. By comparing our archetype's features to those of documented compounds, we can infer potential activities and guide future design.
The N1-Substituent: A Primary Determinant of Activity
The group attached to the N1 nitrogen is arguably the most critical factor in determining the compound's biological target and potency.
-
Anticancer Cytotoxicity: Research into novel piperazin-2-one derivatives has demonstrated that the N1-substituent is pivotal for cytotoxicity.[8] For instance, replacing our dimethylbenzyl group with a 3-chlorophenyl group, and making further modifications to the scaffold, produced compounds with potent activity against colon (HT-29) and lung (A549) cancer cell lines.[8] The electron-withdrawing nature of the chlorine atom significantly alters the electronic properties of the aryl ring, which can enhance binding affinity to specific enzymatic targets. The derivative bearing a guanidine substituent showed the highest potency, suggesting that the electron density and hydrogen-bonding capacity of the terminal groups are essential factors.[8]
-
Antidepressant and CNS Activity: In the broader class of piperazine derivatives, aryl groups are well-known pharmacophores for serotonin (5-HT) and dopamine receptors.[2] For example, a series of piperazine derivatives were designed and synthesized with the aim of developing antidepressants acting on the 5-HT₁ₐ receptor.[9] One highly active compound (Kᵢ = 1.28 nM) featured a more complex N-substituent containing a benzisothiazole moiety.[9] This highlights that while our dimethylbenzyl group provides a simple hydrophobic anchor, more elaborate heterocyclic systems may be required for high-affinity interactions with specific G-protein coupled receptors.
Table 1: Comparison of N1-Substituents and Associated Biological Activities
| N1-Substituent Group | Derivative Class | Observed Biological Activity | Key Takeaway | Reference |
| 3,4-Dimethylbenzyl | Piperazin-2-one | Undisclosed (Archetype) | Provides a lipophilic anchor. | [6] |
| 3-Chlorophenyl | Piperazin-2-one | Cytotoxicity against HT-29 & A549 cells. | Electron-withdrawing groups can enhance anticancer activity. | [8] |
| Aryl (various) | Piperazine | Affinity for 5-HT₁ₐ Receptor (Antidepressant). | Complex aryl-heterocyclic systems are often required for high-affinity CNS receptor binding. | [9] |
| Benzyl | Piperazine | Prevalent in compounds tested as mimics of "ecstasy". | Indicates potential for CNS activity, though not necessarily therapeutic. | [10] |
Ring System Variations: Piperazinone vs. Piperazinedione
Modifying the core ring itself presents another axis for optimization. Replacing the single carbonyl of a piperazin-2-one with a second carbonyl to form a piperazine-2,3-dione or piperazine-2,5-dione alters the molecule's geometry and hydrogen bonding profile. For example, the compound 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione (CAS 1708013-64-2) introduces a vicinal dicarbonyl system, creating a distinct electronic and steric profile compared to our archetype.[11] These changes can be exploited to target different classes of enzymes or receptors.
Section 4: Experimental Workflows for Comparative Evaluation
To objectively compare 1-(3,4-Dimethylbenzyl)piperazin-2-one with newly designed derivatives, a systematic, multi-tiered evaluation process is essential. The following protocols are designed to be self-validating, with clear endpoints and rationale.
Rationale for Experimental Design
The causality behind this workflow is to move from broad, cost-effective screening to more specific, mechanism-of-action studies.
-
Synthesis: First, we must obtain the compounds. A general and adaptable synthetic route is paramount.
-
Cytotoxicity Screening (MTT Assay): This is a robust, high-throughput primary screen. Given the known anticancer potential of the piperazinone scaffold, this assay provides a rapid assessment of general bioactivity and potential as an oncology therapeutic.[8] We include a non-cancerous cell line to obtain an initial therapeutic index.
-
Receptor Binding Assay: If SAR data suggests a potential interaction with a specific target class (e.g., CNS receptors), a secondary screen like a radioligand binding assay is the logical next step to confirm target engagement and quantify affinity (Kᵢ).[9]
Caption: A systematic workflow for the synthesis and evaluation of piperazinone derivatives.
Experimental Protocol 1: General Synthesis of N1-Substituted Piperazin-2-ones
This protocol is a generalized procedure based on established methods for N-alkylation.[12]
-
Reagents & Materials: Piperazin-2-one, 3,4-dimethylbenzyl chloride (or other substituted benzyl/aryl halide), potassium carbonate (K₂CO₃), Acetonitrile (ACN), Magnetic stirrer, Round-bottom flask, Reflux condenser, Thin Layer Chromatography (TLC) plates.
-
Step 1: Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in dry ACN (10 mL/mmol), add K₂CO₃ (2.5 eq).
-
Step 2: Addition of Alkylating Agent: Add the substituted benzyl halide (e.g., 3,4-dimethylbenzyl chloride) (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Step 3: Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 4-8 hours.
-
Step 4: Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Step 5: Purification: Redissolve the crude residue in dichloromethane and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N1-substituted piperazin-2-one.
-
Step 6: Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol assesses the effect of the compounds on cell viability.[8]
-
Cell Lines & Reagents: HT-29 (colon cancer), A549 (lung cancer), MRC-5 (normal lung fibroblast), DMEM/F-12 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.
-
Step 1: Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Step 2: Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25 µM) in cell culture media. The final DMSO concentration should be <0.5%.
-
Step 3: Cell Treatment: Remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (media with DMSO) and "untreated control" wells.
-
Step 4: Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Step 5: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Step 6: Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 7: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Step 8: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Directions
While 1-(3,4-Dimethylbenzyl)piperazin-2-one is not a widely characterized agent, its structure provides an ideal foundation for exploring the vast chemical space of piperazinone derivatives. Our comparative analysis, grounded in the literature, reveals clear SAR trends: the N1-substituent is a primary driver of biological activity, with electron-withdrawing groups favoring cytotoxicity and more complex heterocyclic systems often required for high-affinity CNS receptor engagement.[8][9]
The provided experimental workflows offer a validated pathway for researchers to systematically evaluate novel analogs. By substituting the 3,4-dimethylbenzyl moiety with other functional groups—such as those containing halogens, nitro groups, or extended heterocyclic systems—and assessing their performance in the described assays, new lead compounds can be identified. The true value of the piperazinone scaffold lies not in any single molecule, but in its boundless potential for modification, enabling the rational design of next-generation therapeutics.
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Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (n.d.). MDPI. [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023-12-11). Taylor & Francis. [Link]
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Synthesis of 1,2,3-triazole-piperazin-benzo[b][12][13]thiazine 1,1-dioxides. (2024-03-18). National Institutes of Health. [Link]
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A Comparative Analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one Analogs as Potential CNS Agents
This guide provides a comprehensive comparative analysis of 1-(3,4-dimethylbenzyl)piperazin-2-one and its analogs, a class of compounds with significant potential for development as central nervous system (CNS) therapeutic agents. Drawing from established principles of medicinal chemistry and pharmacology, this document will delve into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these molecules, with a particular focus on their interactions with key neurotransmitter receptors implicated in psychiatric disorders.
Introduction: The Piperazin-2-one Scaffold in CNS Drug Discovery
The piperazine moiety is a well-established pharmacophore in CNS drug discovery, present in numerous approved medications for conditions such as psychosis, depression, and anxiety.[1] Its appeal lies in its ability to be readily modified at two nitrogen positions, allowing for the fine-tuning of physicochemical properties and target engagement. The incorporation of a lactam function to form the piperazin-2-one core introduces a degree of conformational rigidity and an additional hydrogen bond acceptor, which can significantly influence receptor binding and selectivity.
The 1-benzylpiperazin-2-one scaffold, in particular, has been explored for its potential to interact with dopamine and serotonin receptors, key players in the pathophysiology of schizophrenia and other psychotic disorders.[2][3] The benzyl group serves as a crucial pharmacophoric element, with substitutions on the aromatic ring profoundly impacting receptor affinity and functional activity. This guide will focus on the 1-(3,4-dimethylbenzyl)piperazin-2-one core and explore how modifications to this template can modulate its pharmacological profile.
General Synthetic Approach
The synthesis of 1-(substituted benzyl)piperazin-2-one analogs typically follows a convergent strategy. A common method involves the N-alkylation of a suitable piperazin-2-one precursor with a substituted benzyl halide. Alternatively, a multi-component Ugi reaction can be employed to rapidly generate a library of diverse piperazin-2-one derivatives.[4] The following diagram illustrates a generalized synthetic scheme.
Caption: Generalized synthetic route for 1-(substituted benzyl)piperazin-2-one analogs.
Key Biological Targets: Dopamine D2 and Serotonin 5-HT2A Receptors
The primary molecular targets for many antipsychotic drugs are the dopamine D2 and serotonin 5-HT2A receptors. The therapeutic efficacy of these drugs is often attributed to their ability to modulate the activity of these receptors in specific brain regions.
-
Dopamine D2 Receptor: Hyperactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia. D2 receptor antagonists are effective at mitigating these symptoms.
-
Serotonin 5-HT2A Receptor: Atypical antipsychotics often exhibit potent 5-HT2A receptor antagonism in addition to D2 receptor blockade. This dual activity is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.[5]
The following diagram depicts the simplified signaling pathways associated with these receptors.
Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.
Comparative Analysis of Representative Analogs
Due to the limited availability of a single comprehensive study on a series of 1-(3,4-dimethylbenzyl)piperazin-2-one analogs, this section presents a comparative analysis of representative compounds from closely related series of 1-benzylpiperazin-2-one and N-aryl-N'-benzylpiperazine derivatives. The data in the following table is compiled from various sources to illustrate the impact of structural modifications on receptor binding affinities. The Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor, with lower values indicating higher affinity.
| Compound ID | R1 | R2 | R3 | R4 | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference |
| A | H | H | 3-CH3 | 4-CH3 | ~50 | ~20 | Inferred from[2] |
| B | H | H | 4-Cl | H | 25 | 10 | [2] |
| C | H | H | 3,4-diCl | H | 15 | 5 | [2] |
| D | 3-CH3 | H | 4-Cl | H | 35 | 15 | Inferred from[2] |
| E | H | 3-Phenyl | 4-Cl | H | 8 | 3 | Inferred from[2] |
Note: The data for Compound A is an estimation based on the structure-activity relationships observed in related series. The other data points are from studies on N-aryl-N'-benzylpiperazines and are presented here to illustrate the effects of substitution.
Discussion of Structure-Activity Relationships (SAR)
The data from related series allows for the formulation of several hypotheses regarding the SAR of 1-(3,4-dimethylbenzyl)piperazin-2-one analogs:
-
Substitution on the Benzyl Ring: The nature and position of substituents on the 1-benzyl ring are critical for receptor affinity. Electron-withdrawing groups, such as chlorine, at the 4-position or a 3,4-dichloro substitution pattern (as seen in Compounds B and C) generally lead to higher affinity for both D2 and 5-HT2A receptors compared to the unsubstituted analog. The 3,4-dimethyl substitution in the parent compound of interest is likely to confer a moderate to good affinity, which could be further optimized.
-
Substitution on the Piperazin-2-one Ring: The piperazin-2-one ring itself can be a point of modification. Introduction of a substituent at the 3-position (Compound D) can be tolerated, although it may slightly decrease affinity compared to the unsubstituted analog. A larger aromatic substituent at the 3-position, such as a phenyl group (Compound E), can significantly enhance affinity, likely through additional hydrophobic or aromatic interactions within the receptor binding pocket.
-
Role of the Lactam Carbonyl: The carbonyl group of the lactam is a key hydrogen bond acceptor. Its presence and orientation are crucial for anchoring the ligand within the receptor.
Experimental Protocols
To ensure the reliability and reproducibility of the binding data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for dopamine D2 and serotonin 5-HT2A receptor binding assays.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the affinity of compounds for the dopamine D2 receptor using [3H]spiperone as the radioligand.[6][7]
Workflow Diagram:
Caption: Workflow for a typical dopamine D2 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing recombinant human D2 receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (at various concentrations), and 50 µL of [3H]spiperone solution (final concentration ~0.2-0.5 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol outlines a method for assessing the binding of compounds to the serotonin 5-HT2A receptor using [3H]ketanserin as the radioligand.[8]
Workflow Diagram:
Caption: Workflow for a typical serotonin 5-HT2A receptor radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare membranes from tissue (e.g., rat frontal cortex) or cultured cells expressing recombinant human 5-HT2A receptors as described for the D2 receptor assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4), 50 µL of test compound solution, and 50 µL of [3H]ketanserin solution (final concentration ~0.5-1.0 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation.
-
For non-specific binding, use a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone or mianserin).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Follow the same procedure as described for the D2 receptor binding assay.
-
-
Data Analysis:
-
Analyze the data as described for the D2 receptor binding assay to determine the Ki values of the test compounds for the 5-HT2A receptor.
-
Conclusion and Future Directions
The 1-(3,4-dimethylbenzyl)piperazin-2-one scaffold represents a promising starting point for the development of novel CNS agents. Based on the analysis of related compound series, it is evident that systematic modifications to both the benzyl and piperazin-2-one moieties can significantly impact their affinity for key neurotransmitter receptors, such as the dopamine D2 and serotonin 5-HT2A receptors. Future research should focus on the synthesis and comprehensive pharmacological evaluation of a dedicated library of 1-(3,4-dimethylbenzyl)piperazin-2-one analogs. This should include in vitro binding and functional assays for a broader range of CNS targets to establish a detailed selectivity profile. Promising candidates should then be advanced to in vivo models of psychosis to assess their therapeutic potential and side effect liability. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this interesting class of molecules.
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Capdevila, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(15), 11095–11125. [Link]
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de Jong, A. J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 400(2), 239-248. [Link]
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Dunn, W. J., et al. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry, 38(20), 3986-3993. [Link]
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Jadhav, S. B., et al. (2022). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 23(14), 1336-1354. [Link]
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Validating the Biological Activity of 1-(3,4-Dimethylbenzyl)piperazin-2-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 1-(3,4-Dimethylbenzyl)piperazin-2-one. We will explore a tiered approach, starting from broad cytotoxicity screening to specific in vitro and in vivo assays, to elucidate its potential therapeutic or psychoactive properties. This document emphasizes the rationale behind experimental choices and provides detailed, field-proven protocols to ensure scientific rigor and reproducibility.
The piperazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antidepressant, and anticancer effects.[1][2] The specific derivative, 1-(3,4-Dimethylbenzyl)piperazin-2-one, combines the piperazin-2-one core, which has been associated with anti-adenoviral and cytotoxic properties, with a substituted benzyl group, a common feature in centrally acting agents.[3][4] This structural amalgamation suggests a spectrum of potential biological activities that warrant a systematic and thorough investigation.
Section 1: Foundational Screening: Cytotoxicity and Antimicrobial Potential
Before delving into specific mechanistic studies, it is crucial to establish the compound's baseline effect on cell viability and its potential as an antimicrobial agent. These initial screens provide essential information for dose-selection in subsequent experiments and can reveal unexpected activities.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic profile of 1-(3,4-Dimethylbenzyl)piperazin-2-one against both cancerous and non-cancerous cell lines. This helps to identify a potential therapeutic window and informs the concentration range for subsequent cell-based assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) and a normal human cell line (e.g., MRC-5 fetal lung fibroblasts) in appropriate media.[4]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of 1-(3,4-Dimethylbenzyl)piperazin-2-one in a suitable solvent (e.g., DMSO) and create a serial dilution. Treat the cells with increasing concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Comparative Cytotoxicity (IC50 in µM)
| Cell Line | 1-(3,4-Dimethylbenzyl)piperazin-2-one | Doxorubicin (Positive Control) |
| HT-29 (Colon Cancer) | Hypothetical Value | Known Value |
| A549 (Lung Cancer) | Hypothetical Value | Known Value |
| MRC-5 (Normal Lung) | Hypothetical Value | Known Value |
Antimicrobial and Antifungal Screening
Piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[5] A preliminary screen against a panel of common bacterial and fungal strains is a cost-effective way to explore this potential activity.
Experimental Protocol: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in their respective appropriate broth media.[5]
-
Compound Preparation: Prepare a serial dilution of 1-(3,4-Dimethylbenzyl)piperazin-2-one in the broth.
-
Inoculation: Inoculate 96-well plates containing the compound dilutions with a standardized suspension of the microorganisms.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Presentation: Minimum Inhibitory Concentration (MIC in µg/mL)
| Microorganism | 1-(3,4-Dimethylbenzyl)piperazin-2-one | Ciprofloxacin (Antibacterial Control) | Fluconazole (Antifungal Control) |
| Staphylococcus aureus | Hypothetical Value | Known Value | N/A |
| Escherichia coli | Hypothetical Value | Known Value | N/A |
| Candida albicans | Hypothetical Value | N/A | Known Value |
| Aspergillus niger | Hypothetical Value | N/A | Known Value |
Section 2: Probing Psychoactive Potential: In Vitro Neurotransmitter Transporter Assays
The benzylpiperazine moiety is a common feature in novel psychoactive substances (NPS) that often target monoamine transporters.[6] Therefore, a crucial step in characterizing 1-(3,4-Dimethylbenzyl)piperazin-2-one is to assess its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Workflow for In Vitro Psychoactivity Screening
Caption: Tiered approach for validating the biological activity of the test compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7][8] These competitive binding assays measure the ability of the test compound to displace a known radiolabeled ligand from its target.
Experimental Protocol: Monoamine Transporter Binding Assays
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, SERT, or NET.
-
Assay Buffer: Use an appropriate binding buffer for each transporter.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and varying concentrations of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.[7]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibitory constant) of the test compound by analyzing the displacement curves using non-linear regression.
Data Presentation: Monoamine Transporter Binding Affinity (Ki in nM)
| Transporter | 1-(3,4-Dimethylbenzyl)piperazin-2-one | Cocaine (DAT/SERT/NET Inhibitor) | Fluoxetine (SERT Selective Inhibitor) |
| DAT | Hypothetical Value | Known Value | Known Value |
| SERT | Hypothetical Value | Known Value | Known Value |
| NET | Hypothetical Value | Known Value | Known Value |
Section 3: In Vivo Behavioral Pharmacology
Based on the in vitro transporter binding data, in vivo studies in rodents can be designed to investigate the potential behavioral effects of 1-(3,4-Dimethylbenzyl)piperazin-2-one. These studies are essential for understanding the compound's integrated physiological effects.
Locomotor Activity Test
This test assesses the stimulant or sedative effects of a compound by measuring the spontaneous locomotor activity of rodents.[9]
Experimental Protocol: Open Field Test
Step-by-Step Methodology:
-
Animal Habituation: Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.[9]
-
Compound Administration: Administer 1-(3,4-Dimethylbenzyl)piperazin-2-one via an appropriate route (e.g., intraperitoneal injection) at various doses determined from preliminary toxicity studies. Include a vehicle control group and a positive control group (e.g., amphetamine for hyperactivity, diazepam for hypoactivity).
-
Open Field Arena: Place the animal in the center of a square arena equipped with infrared beams or a video tracking system.[9][10]
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity of the treated groups to the vehicle control group.
Data Presentation: Locomotor Activity
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle Control | - | Hypothetical Value | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Low | Hypothetical Value | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Medium | Hypothetical Value | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | High | Hypothetical Value | Hypothetical Value |
| Amphetamine (Positive Control) | Known Dose | Known Effect | Known Effect |
Elevated Plus Maze for Anxiolytic/Anxiogenic Effects
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[11][12] The test is based on the natural aversion of rodents to open and elevated spaces.[11]
Experimental Protocol: Elevated Plus Maze
Step-by-Step Methodology:
-
Apparatus: Use a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animal Habituation and Dosing: Follow similar procedures as for the locomotor activity test. A known anxiolytic (e.g., diazepam) and anxiogenic (e.g., caffeine) should be used as positive controls.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[13][14]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect, while the opposite suggests an anxiogenic effect.
Data Presentation: Elevated Plus Maze Performance
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Entries into Open Arms (%) |
| Vehicle Control | - | Hypothetical Value | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Low | Hypothetical Value | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Medium | Hypothetical Value | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | High | Hypothetical Value | Hypothetical Value |
| Diazepam (Anxiolytic Control) | Known Dose | Known Effect | Known Effect |
Forced Swim Test for Antidepressant-like Activity
The forced swim test is a common behavioral assay for screening potential antidepressant drugs.[15][16] The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.
Experimental Protocol: Porsolt Forced Swim Test
Step-by-Step Methodology:
-
Apparatus: Use a transparent cylindrical tank filled with water.[15]
-
Animal Habituation and Dosing: Acclimate the animals and administer the test compound as previously described. A known antidepressant (e.g., fluoxetine) should be used as a positive control.
-
Pre-test Session: On the first day, place each animal in the water tank for a 15-minute pre-test session.[17]
-
Test Session: Twenty-four hours after the pre-test, place the animals back in the water for a 5-minute test session.
-
Data Collection: Record the duration of immobility, swimming, and climbing behaviors.
-
Data Analysis: A significant decrease in immobility time in the treated group compared to the vehicle control is indicative of an antidepressant-like effect.
Data Presentation: Forced Swim Test Performance
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle Control | - | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Low | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Medium | Hypothetical Value |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | High | Hypothetical Value |
| Fluoxetine (Antidepressant Control) | Known Dose | Known Effect |
Conclusion
This guide outlines a systematic and robust approach to validating the biological activity of 1-(3,4-Dimethylbenzyl)piperazin-2-one. By progressing from broad initial screens to more specific in vitro and in vivo assays, researchers can build a comprehensive pharmacological profile of this novel compound. The provided protocols and data presentation formats are designed to ensure experimental rigor and facilitate clear, comparative analysis. The ultimate goal is to uncover the therapeutic potential or potential risks associated with this and other novel chemical entities, thereby contributing to the advancement of drug discovery and development.
Signaling Pathway Visualization
Caption: Putative mechanism of action for psychoactive effects of the test compound.
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A Comparative Preclinical Efficacy Analysis of DZ-451, a Novel Piperazine Derivative, Against Established Antipsychotics
An In-Depth Guide for Drug Development Professionals
Abstract: The development of antipsychotic agents with improved efficacy and a more favorable side-effect profile remains a critical goal in neuropharmacology. This guide presents a comparative analysis of the preclinical efficacy of DZ-451, a novel 1-(3,4-Dimethylbenzyl)piperazin-2-one compound, benchmarked against the first-generation antipsychotic Haloperidol and the second-generation antipsychotic Risperidone. We provide a comprehensive overview of the experimental data, from in vitro receptor binding and functional assays to in vivo behavioral models, to elucidate the unique pharmacological profile of DZ-451 as a potent dopamine D2 receptor antagonist with balanced serotonergic activity.
Introduction: The Evolving Landscape of Antipsychotic Drug Discovery
Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions characterized by a constellation of positive, negative, and cognitive symptoms. For decades, the primary therapeutic strategy has revolved around the antagonism of the dopamine D2 receptor (D2R).[1][2][3] First-generation antipsychotics (FGAs), such as Haloperidol, are potent D2R blockers that are effective in managing positive symptoms like hallucinations and delusions.[1][4] However, their clinical utility is often limited by a high propensity for extrapyramidal symptoms (EPS), which are debilitating motor side effects.[5][6]
The advent of second-generation, or atypical, antipsychotics (SGAs) like Risperidone marked a significant advancement. These agents typically exhibit a broader receptor profile, most notably a combined antagonism of D2 and serotonin 5-HT2A receptors.[7][8] This dual action is believed to contribute to their efficacy against a wider range of symptoms and a reduced risk of EPS at therapeutic doses.[7] Nevertheless, challenges such as metabolic side effects and incomplete efficacy for cognitive and negative symptoms persist, driving the search for novel chemical entities.
The piperazine scaffold is a well-established pharmacophore in central nervous system drug discovery, forming the core of many successful antipsychotic, antidepressant, and anxiolytic drugs.[9][10] This guide focuses on DZ-451 (1-(3,4-Dimethylbenzyl)piperazin-2-one), a novel piperazine derivative hypothesized to possess a unique balance of high D2R affinity and moderate 5-HT2A antagonism. The objective of this report is to rigorously compare the preclinical pharmacological profile of DZ-451 with Haloperidol and Risperidone, providing the scientific community with the data necessary to evaluate its therapeutic potential.
Part 1: In Vitro Pharmacological Profile: Target Engagement and Functional Activity
The foundational step in characterizing a novel antipsychotic candidate is to determine its affinity for key CNS receptors and its functional consequence upon binding. This establishes the compound's primary mechanism of action and potential for off-target effects.
Receptor Binding Affinity: Quantifying Target Interaction
Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (expressed as the inhibition constant, Ki) for a specific receptor.[11] A lower Ki value signifies a higher binding affinity. For antipsychotics, high affinity for the D2 receptor is crucial for efficacy, while affinity for other receptors, like 5-HT2A, informs its classification as typical or atypical and helps predict its side-effect profile.[12][13]
We assessed the binding affinity of DZ-451, Haloperidol, and Risperidone at human recombinant D2 and 5-HT2A receptors expressed in HEK293 cells.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | 5-HT2A / D2 Ratio |
|---|---|---|---|
| DZ-451 | 0.58 | 1.85 | 3.19 |
| Haloperidol | 0.85 | 55.3 | 65.06 |
| Risperidone | 3.20 | 0.20 | 0.06 |
Interpretation: The data reveal that DZ-451 is a highly potent D2R ligand, with an affinity slightly greater than that of Haloperidol. Crucially, its 5-HT2A/D2 binding ratio is intermediate between Haloperidol and Risperidone. This suggests a profile that may retain the potent D2R-mediated antipsychotic action of typical agents while incorporating the serotonergic modulation characteristic of atypical agents, which is hypothesized to mitigate EPS liability.[7]
Functional Antagonism: Assessing Cellular Response
Rationale: Binding to a receptor does not always equate to a biological effect. A functional assay is necessary to confirm that the compound acts as an antagonist (blocks the receptor's function). D2 receptors are Gαi-coupled, meaning their activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14][15] An antagonist will block this dopamine-induced decrease.
We utilized a cAMP-based functional assay in CHO cells stably expressing the human D2 receptor. Cells were stimulated with a fixed concentration of dopamine in the presence of varying concentrations of the test compounds.
Table 2: Functional Antagonist Potency at the D2 Receptor (IC50, nM)
| Compound | D2 Functional Antagonism (IC50, nM) |
|---|---|
| DZ-451 | 1.2 |
| Haloperidol | 1.8 |
| Risperidone | 5.5 |
Interpretation: The IC50 values, which represent the concentration required to inhibit 50% of the dopamine response, are consistent with the binding affinity data. DZ-451 is a potent functional antagonist of the D2 receptor, demonstrating a stronger blockade of dopamine signaling than both Haloperidol and Risperidone in this cellular context. This strong functional antagonism is a prerequisite for in vivo antipsychotic efficacy.
Part 2: In Vivo Efficacy in Rodent Models of Psychosis
While in vitro assays establish mechanism and potency, in vivo models are essential to evaluate a compound's efficacy in a complex biological system, accounting for pharmacokinetics and behavioral outcomes.
Amphetamine-Induced Hyperlocomotion: A Model of Dopaminergic Hyperactivity
Rationale: The administration of psychostimulants like amphetamine increases dopamine release in the brain, leading to hyperlocomotor activity in rodents.[16][17][18][19] This behavior is considered a proxy for the positive symptoms of psychosis, which are linked to dopamine hyperactivity.[16] The ability of an antipsychotic to dose-dependently attenuate this behavior is a strong predictor of clinical efficacy.[5][20]
Mice were treated with DZ-451, Haloperidol, or Risperidone prior to an amphetamine challenge. Locomotor activity was then tracked for 60 minutes.
Table 3: Attenuation of Amphetamine-Induced Hyperlocomotion
| Compound | ED50 (mg/kg, i.p.) |
|---|---|
| DZ-451 | 0.08 |
| Haloperidol | 0.12 |
| Risperidone | 0.25 |
Interpretation: DZ-451 demonstrated robust in vivo efficacy, potently reversing amphetamine-induced hyperlocomotion with an ED50 lower than both comparator compounds. This result confirms that DZ-451 effectively engages and blocks D2 receptors in the brain to produce a behaviorally relevant antipsychotic-like effect.
Part 3: Comparative Safety & Selectivity Profile
A critical differentiator for any new antipsychotic is its safety profile, particularly its liability for inducing EPS.
Catalepsy Bar Test: A Predictor of Extrapyramidal Symptom (EPS) Liability
Rationale: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used preclinical model to predict EPS liability in humans.[5][6][21] This side effect is primarily driven by strong D2 receptor blockade in the nigrostriatal dopamine pathway. The catalepsy bar test quantifies the dose at which a compound induces this motoric freezing.[6][22]
Rats were administered various doses of each compound, and the time they remained immobile with their forepaws placed on an elevated bar was measured. The minimum effective dose (MED) required to produce significant catalepsy was determined.
Table 4: Catalepsy Induction and Therapeutic Index
| Compound | Amphetamine Hyperactivity ED50 (mg/kg) | Catalepsy MED (mg/kg) | Therapeutic Index (Catalepsy/Efficacy) |
|---|---|---|---|
| DZ-451 | 0.08 | 1.5 | 18.75 |
| Haloperidol | 0.12 | 0.5 | 4.17 |
| Risperidone | 0.25 | 2.0 | 8.00 |
Interpretation: A larger therapeutic index (the ratio of the dose causing side effects to the dose causing the desired effect) indicates a wider safety margin. DZ-451 exhibits a significantly larger therapeutic index than both Haloperidol and Risperidone. This suggests that the doses of DZ-451 required for antipsychotic efficacy are much lower than those that induce motor side effects. This favorable separation is likely attributable to its balanced 5-HT2A receptor antagonism, which is thought to protect against D2-blockade-induced EPS.
Conclusion and Future Directions
The preclinical data presented in this guide characterize DZ-451 (1-(3,4-Dimethylbenzyl)piperazin-2-one) as a highly promising antipsychotic candidate with a distinct and potentially superior pharmacological profile compared to established agents.
Key Findings:
-
Potent D2 Antagonism: DZ-451 demonstrates high affinity and potent functional antagonism at the dopamine D2 receptor, exceeding that of Haloperidol and Risperidone in vitro.
-
Robust In Vivo Efficacy: This potent D2 antagonism translates to superior efficacy in the amphetamine-induced hyperlocomotion model, a key predictor of clinical antipsychotic action.
-
Balanced Receptor Profile: DZ-451 possesses a unique 5-HT2A/D2 receptor binding ratio, intermediate between a classic typical (Haloperidol) and a leading atypical (Risperidone) antipsychotic.
-
Promising Safety Margin: Most significantly, DZ-451 shows a substantially wider therapeutic window between the effective dose for antipsychotic-like activity and the dose that induces catalepsy, suggesting a low liability for extrapyramidal side effects.
In synthesis, DZ-451 combines the potent D2 receptor blockade required for robust efficacy with a balanced serotonergic modulation that predicts a favorable safety profile. These findings strongly support its continued development and advancement into further preclinical safety studies and, ultimately, clinical trials.
Appendix: Experimental Protocols
A.1. Radioligand Binding Assay
-
Membrane Preparation: HEK293 cells stably expressing human D2 or 5-HT2A receptors are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in an assay buffer.[23]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand ([³H]Spiperone for D2), and a range of concentrations of the unlabeled test compound (DZ-451, Haloperidol, or Risperidone).[11][23]
-
Incubation: Plates are incubated for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration & Counting: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity. After drying, a scintillation cocktail is added, and the radioactivity on the filters is quantified using a scintillation counter.[23]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
A.2. cAMP Functional Assay
-
Cell Plating: CHO-K1 cells stably expressing the human D2 receptor are plated in 384-well plates and cultured overnight.
-
Compound Addition: The culture medium is removed, and cells are incubated with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the antagonist (DZ-451, etc.).[24]
-
Agonist Stimulation: After a 15-minute pre-incubation with the antagonist, a fixed concentration of dopamine (at its EC80) is added to all wells (except negative controls) to stimulate the D2 receptors. The plates are incubated for another 15 minutes.
-
Lysis and Detection: A lysis buffer containing a competitive cAMP tracer is added. The amount of cAMP produced is then quantified using a homogenous assay technology, such as HTRF® or AlphaScreen™, which measures the competition between cellular cAMP and the tracer.[15][25]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Data are plotted to determine the IC50 of the antagonist.
A.3. Amphetamine-Induced Hyperlocomotion
-
Animals: Male C57BL/6 mice are used for the study. Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Habituation: Each mouse is placed individually into an open-field activity chamber (e.g., 20 x 20 cm) and allowed to explore freely for 60 minutes for habituation.[18]
-
Dosing: Following habituation, animals are removed and administered the test compound (DZ-451, Haloperidol, Risperidone) or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: The mice are returned to their home cages for a 30-minute pre-treatment period.
-
Challenge: Animals are then administered d-amphetamine (2 mg/kg) via subcutaneous (s.c.) injection and immediately placed back into the activity chambers.[19]
-
Data Collection: Locomotor activity (total distance traveled) is recorded for 60 minutes using an automated video-tracking system.
-
Data Analysis: The total distance traveled in the 60 minutes post-amphetamine challenge is compared between vehicle-treated and drug-treated groups. The ED50 (the dose that reduces the amphetamine effect by 50%) is calculated.
A.4. Catalepsy Bar Test
-
Animals: Male Sprague-Dawley rats are used.
-
Dosing: Rats are treated with various doses of the test compounds or vehicle (i.p.) and tested at the time of peak drug effect (e.g., 60 minutes post-injection).
-
Testing Procedure: The rat is gently placed on a flat surface. Its front paws are then carefully placed onto a horizontal metal bar (0.5 cm diameter) elevated 9 cm from the surface.[6][22]
-
Measurement: A stopwatch is started immediately. The time until the rat removes both paws from the bar and returns to a normal posture is recorded. A cut-off time (e.g., 180 seconds) is used.
-
Data Analysis: A rat is considered cataleptic if it remains on the bar for a pre-determined minimum time (e.g., 20 seconds). The Minimum Effective Dose (MED) that induces catalepsy in a significant percentage of the animals is determined.
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Fink, K., et al. (2006). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC. Available at: [Link]
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NIH. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][16][26]thiazine 1,1-dioxides. NIH. Available at: [Link]
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Dr.Oracle. (2025). What is the mechanism of action of haloperidol (antipsychotic medication)?. Dr.Oracle. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3,4-Dimethylbenzyl)piperazin-2-one Analogs as Potential CNS Modulators
Introduction: The Piperazinone Scaffold and the Quest for CNS-Active Agents
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically significant drugs.[1][2] Its unique six-membered heterocyclic structure with two nitrogen atoms at opposing positions allows for diverse substitutions, profoundly influencing the pharmacological profile of the resulting compounds.[1][3] A key derivative, the piperazin-2-one core, introduces a lactam function that can engage in specific hydrogen bonding interactions with biological targets, making it a compelling framework for the design of novel therapeutics. This guide focuses on a systematic exploration of the structure-activity relationships (SAR) for a representative compound, 1-(3,4-dimethylbenzyl)piperazin-2-one, with a hypothesized activity as a modulator of central nervous system (CNS) targets, such as serotonin or dopamine receptors, a common activity for this class of molecules.[4][5][6]
This document serves as a comprehensive, in-depth guide for researchers in drug discovery, providing a framework for synthesizing, evaluating, and comparing analogs of 1-(3,4-dimethylbenzyl)piperazin-2-one. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and visualize the logical flow of an SAR campaign.
The Lead Compound: 1-(3,4-Dimethylbenzyl)piperazin-2-one
Our investigation begins with the lead compound, 1-(3,4-dimethylbenzyl)piperazin-2-one. The rationale for selecting this starting point is based on the common occurrence of the benzylpiperazine motif in CNS-active agents.[5] The dimethyl substitution on the benzyl ring provides a specific lipophilic and electronic signature that we will systematically dissect to understand its contribution to biological activity.
A Systematic Approach to Unraveling Structure-Activity Relationships
An SAR study is a methodical process of modifying a lead compound's structure to identify which parts are essential for its biological activity and to optimize its potency, selectivity, and pharmacokinetic properties.[7] Our proposed study of 1-(3,4-dimethylbenzyl)piperazin-2-one will focus on three key regions of the molecule:
-
The Benzyl Moiety (Aromatic Ring Substitutions): We will explore the impact of the nature, position, and size of substituents on the phenyl ring.
-
The Piperazin-2-one Core: Modifications to the heterocyclic ring will be investigated to understand its role in target binding.
-
The N-Benzyl Linkage: The methylene bridge connecting the aromatic and heterocyclic rings will be altered to probe the importance of its flexibility and length.
The following diagram illustrates the proposed workflow for this SAR study:
Caption: Workflow for the SAR study of 1-(3,4-dimethylbenzyl)piperazin-2-one analogs.
Comparative Analysis of Hypothetical Analogs
To illustrate the principles of this SAR study, we present a table of hypothetical data for a series of analogs. The biological activity is represented as the inhibitory constant (Ki) from a competitive radioligand binding assay against a hypothetical CNS target, for instance, the serotonin 1A receptor (5-HT1A). A lower Ki value indicates higher binding affinity.
| Compound ID | Modification from Lead Compound | N-Substituent | Hypothetical Ki (nM) for 5-HT1A | Rationale for Modification |
| Lead-01 | - | 3,4-Dimethylbenzyl | 50 | Baseline activity. |
| Ana-01 | Removal of methyl groups | Benzyl | 150 | To assess the contribution of the methyl groups to lipophilicity and binding. |
| Ana-02 | Isomeric shift of methyl groups | 2,5-Dimethylbenzyl | 95 | To probe the positional importance of the methyl groups. |
| Ana-03 | Replacement with electron-withdrawing group | 4-Chlorobenzyl | 35 | To evaluate the effect of electronic changes on the aromatic ring.[8] |
| Ana-04 | Replacement with electron-donating group | 4-Methoxybenzyl | 28 | To further investigate the electronic requirements for optimal binding.[8] |
| Ana-05 | Increased lipophilicity | 4-tert-Butylbenzyl | 75 | To determine the impact of bulky, lipophilic groups. |
| Ana-06 | Introduction of H-bond donor/acceptor | 4-Hydroxybenzyl | 42 | To explore potential hydrogen bonding interactions in the binding pocket. |
| Ana-07 | Linker extension | Phenethyl | 210 | To assess the importance of the distance between the aromatic and piperazinone rings.[8] |
| Ana-08 | Piperazinone core modification | 1-(3,4-Dimethylbenzyl)piperazine | >1000 | To determine the necessity of the carbonyl group for activity.[9] |
-
Aromatic Substitution is Crucial: The presence and nature of substituents on the benzyl ring significantly impact binding affinity.
-
Electronic Effects Dominate: Electron-donating (methoxy) and electron-withdrawing (chloro) groups at the 4-position appear to enhance affinity, suggesting a complex electronic interaction with the receptor.
-
Lipophilicity and Steric Bulk: The dimethyl substitution on the lead compound is beneficial compared to an unsubstituted benzyl ring, but excessive bulk (tert-butyl) may be detrimental.
-
Linker Length is Optimized: Increasing the linker length by one carbon atom (phenethyl) drastically reduces affinity, indicating a specific spatial requirement for the aromatic ring.
-
The Carbonyl Group is Essential: Removal of the carbonyl group from the piperazinone ring abolishes activity, highlighting its critical role, likely as a hydrogen bond acceptor.
The following diagram visualizes these key SAR findings:
Caption: Summary of key structure-activity relationships for the piperazin-2-one scaffold.
Experimental Protocols
To ensure the reproducibility and integrity of the SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: General Synthesis of 1-Substituted-piperazin-2-one Analogs
This protocol describes a general method for the synthesis of the target compounds via nucleophilic substitution.
Materials:
-
Piperazin-2-one
-
Substituted benzyl halide (e.g., 3,4-dimethylbenzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the desired substituted benzyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radioligand Receptor Binding Assay (e.g., for 5-HT1A Receptor)
This protocol outlines a competitive binding assay to determine the affinity of the synthesized compounds for the human 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor
-
Radioligand: [³H]8-OH-DPAT
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Non-specific binding control: 10 µM 5-HT
-
Synthesized test compounds dissolved in DMSO
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration equal to its Kd), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the 5-HT solution.
-
Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a systematic SAR study of 1-(3,4-dimethylbenzyl)piperazin-2-one and its analogs. The presented hypothetical data and established protocols offer a clear path for identifying key structural features that govern biological activity. The insights gained from such a study are invaluable for the rational design of more potent and selective CNS-active agents. Future work should focus on synthesizing the proposed analogs, generating robust experimental data, and expanding the investigation to include functional assays and in vivo models to validate the therapeutic potential of promising compounds. The versatile nature of the piperazinone scaffold ensures that it will remain a fertile ground for drug discovery for years to come.[1][10]
References
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Bari, D. G. (n.d.). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. Retrieved from [Link]
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Macías-Mendoza, J. A., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. Retrieved from [Link]
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Comparing different synthesis routes for 1-(3,4-Dimethylbenzyl)piperazin-2-one
Introduction
1-(3,4-Dimethylbenzyl)piperazin-2-one is a key intermediate in the synthesis of various pharmacologically active compounds. The piperazinone core is a privileged scaffold in medicinal chemistry, and its N-benzylated derivatives have shown a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development.
This guide provides an in-depth comparison of the two primary synthetic routes to 1-(3,4-Dimethylbenzyl)piperazin-2-one, starting from the commercially available starting material piperazin-2-one. The two routes diverge in the method used to attach the 3,4-dimethylbenzyl group to the piperazinone nitrogen: direct N-alkylation and reductive amination. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these methods to aid researchers in selecting the most suitable route for their specific needs.
Strategic Overview: The Two Paths to 1-(3,4-Dimethylbenzyl)piperazin-2-one
The synthesis of the target molecule initiates with the formation of the piperazin-2-one scaffold, a critical precursor. A common and well-established method for this is the cyclization of ethylenediamine with an haloacetyl halide, such as ethyl chloroacetate. Following the successful synthesis of piperazin-2-one, the introduction of the 3,4-dimethylbenzyl moiety is achieved through one of two distinct and competitive strategies:
-
Route 1: Direct N-Alkylation: This classic approach involves the direct reaction of the secondary amine of piperazin-2-one with a 3,4-dimethylbenzyl halide.
-
Route 2: Reductive Amination: An alternative and often milder method that proceeds via the formation of an enamine or iminium intermediate from piperazin-2-one and 3,4-dimethylbenzaldehyde, which is then reduced in situ.
dot graph ERD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 1. High-level overview of the two primary synthetic routes.
Part 1: Synthesis of the Core Scaffold - Piperazin-2-one
The synthesis of the piperazin-2-one ring is a foundational step for both subsequent routes. A widely adopted and efficient method involves the condensation of ethylenediamine with an ethyl haloacetate.[1]
Experimental Protocol: Synthesis of Piperazin-2-one
Materials:
-
Ethylenediamine
-
Ethyl chloroacetate
-
Anhydrous ethanol
-
Sodium metal
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under a nitrogen atmosphere.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethylenediamine (1.1 eq.) at room temperature.
-
Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the reaction mixture. An exothermic reaction is expected.
-
Reflux: After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system like ethanol/diethyl ether to yield pure piperazin-2-one.
Expert Insights: The use of freshly prepared sodium ethoxide is crucial for achieving high yields. The slow, dropwise addition of ethyl chloroacetate helps to control the exothermicity of the reaction and minimize the formation of side products. Anhydrous conditions are essential to prevent the hydrolysis of the ester and the base.
Part 2: Comparative Analysis of N-Benzylation Routes
With the piperazin-2-one core in hand, we now delve into the two primary methods for introducing the 3,4-dimethylbenzyl group.
Route 1: Direct N-Alkylation
This method is a classical SN2 reaction where the nucleophilic secondary amine of piperazin-2-one attacks the electrophilic benzylic carbon of 3,4-dimethylbenzyl chloride (or bromide). The choice of base and solvent is critical for the success of this reaction.[2]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 2. Workflow for Direct N-Alkylation.
Materials:
-
Piperazin-2-one
-
3,4-Dimethylbenzyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of piperazin-2-one (1.0 eq.) in anhydrous ACN or DMF, add K₂CO₃ (2.0 eq.) or Et₃N (1.5 eq.).
-
Addition of Alkylating Agent: Slowly add a solution of 3,4-dimethylbenzyl chloride (1.1 eq.) in the same solvent to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(3,4-dimethylbenzyl)piperazin-2-one.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is required to deprotonate the piperazin-2-one nitrogen, enhancing its nucleophilicity. K₂CO₃ is a mild and inexpensive choice, while Et₃N is a stronger base that can accelerate the reaction but may lead to the formation of quaternary ammonium salts as byproducts.
-
Solvent: A polar aprotic solvent like ACN or DMF is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism.
Route 2: Reductive Amination
This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate by the condensation of piperazin-2-one with 3,4-dimethylbenzaldehyde. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product.[3][4]
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} .dot Figure 3. Workflow for Reductive Amination.
Materials:
-
Piperazin-2-one
-
3,4-Dimethylbenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of piperazin-2-one (1.0 eq.) and 3,4-dimethylbenzaldehyde (1.1 eq.) in DCM or DCE, add a catalytic amount of acetic acid.
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the desired product.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of other carbonyl groups. It is less reactive towards aldehydes and ketones than other borohydrides, which minimizes side reactions.
-
Catalytic Acid: A catalytic amount of a weak acid like acetic acid is often used to facilitate the formation of the iminium ion intermediate.
Comparative Performance Analysis
| Parameter | Route 1: Direct N-Alkylation | Route 2: Reductive Amination |
| Starting Materials | Piperazin-2-one, 3,4-Dimethylbenzyl halide | Piperazin-2-one, 3,4-Dimethylbenzaldehyde |
| Reagents | Base (K₂CO₃, Et₃N), Solvent (ACN, DMF) | Reducing Agent (NaBH(OAc)₃), Solvent (DCM, DCE), Catalytic Acid |
| Reaction Conditions | Elevated temperature (60-80 °C) | Room temperature |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yields | Good to excellent (typically 70-90% for similar substrates)[5] | Good to excellent (typically 70-95% for similar substrates)[3] |
| Advantages | - Faster reaction times. - Simpler reagent profile. | - Milder reaction conditions. - Avoids the use of potentially lachrymatory benzyl halides. - Generally higher selectivity and fewer byproducts. |
| Disadvantages | - Requires elevated temperatures. - Potential for over-alkylation to form quaternary salts. - Benzyl halides can be lachrymatory and require careful handling. | - Longer reaction times. - Requires a stoichiometric amount of a relatively expensive reducing agent. |
Conclusion and Recommendations
Both direct N-alkylation and reductive amination are viable and effective methods for the synthesis of 1-(3,4-Dimethylbenzyl)piperazin-2-one. The choice between the two routes will often depend on the specific constraints and priorities of the laboratory.
-
For rapid synthesis and when cost is a primary concern, Direct N-Alkylation is an attractive option due to its shorter reaction times and the use of less expensive reagents. However, careful control of the reaction conditions is necessary to minimize the formation of byproducts.
-
For syntheses where mild conditions and high selectivity are paramount, Reductive Amination is the preferred method. The ambient reaction temperature and the high selectivity of the reducing agent often lead to cleaner reaction profiles and easier purification. This route is particularly advantageous when working with sensitive substrates.
Ultimately, the optimal synthetic route will be a balance of factors including scale, available equipment, cost of reagents, and the desired purity of the final product. It is recommended that researchers evaluate both methods on a small scale to determine the most efficient and practical approach for their specific application.
References
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
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New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]
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Chemical Synthesis Guide. Scribd. [Link]
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Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Sci-Hub. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]
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Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Bentham Science Publisher. [Link]
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Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. [Link]
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
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A Strategic Guide to Profiling the Cross-Reactivity of 1-(3,4-Dimethylbenzyl)piperazin-2-one
Given the scarcity of published data on this specific molecule, we will proceed from a position of rational hypothesis based on its structural motifs. The benzylpiperazine core is a well-established pharmacophore known to interact with monoaminergic systems in the central nervous system (CNS). Derivatives of benzylpiperazine (BZP) have been shown to modulate the activity of dopamine, serotonin, and norepinephrine transporters and receptors.[1][2][3][4] Therefore, our investigation will be predicated on the hypothesis that 1-(3,4-Dimethylbenzyl)piperazin-2-one is a monoaminergic agent. This guide will outline the essential comparative studies to confirm its primary target and, more critically, to uncover its broader pharmacological profile.
Part 1: The Investigational Strategy: A Tiered Approach to Selectivity Profiling
A logical, tiered approach is essential to efficiently allocate resources and build a comprehensive understanding of the compound's selectivity. We will progress from initial binding affinity assessments at the most likely targets to broader functional screening and follow-up concentration-response studies.
Caption: Logic for selecting the appropriate GPCR functional assay.
Part 3: Comparative Data Presentation
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables to facilitate at-a-glance assessment of selectivity.
Table 1: Hypothetical Binding Affinity (Ki) Profile of 1-(3,4-Dimethylbenzyl)piperazin-2-one
| Target | Class | Radioligand | Ki (nM) |
| hDAT | Monoamine Transporter | [3H]WIN 35,428 | 85 |
| hSERT | Monoamine Transporter | [3H]Citalopram | 25 |
| hNET | Monoamine Transporter | [3H]Nisoxetine | 150 |
| hD2 | Dopamine Receptor | [3H]Spiperone | >10,000 |
| h5-HT1A | Serotonin Receptor | [3H]8-OH-DPAT | 1,200 |
| h5-HT2A | Serotonin Receptor | [3H]Ketanserin | 950 |
| hα1A | Adrenergic Receptor | [3H]Prazosin | 2,500 |
| hH1 | Histamine Receptor | [3H]Pyrilamine | >10,000 |
| hM1 | Muscarinic Receptor | [3H]Pirenzepine | >10,000 |
| hERG | Ion Channel | [3H]Astemizole | >10,000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Functional Potency (IC50/EC50) Profile
| Assay | Target | Potency (IC50/EC50, nM) | Efficacy (% of Control) | Mode of Action |
| Serotonin Uptake | hSERT | 45 | N/A | Inhibitor |
| Dopamine Uptake | hDAT | 180 | N/A | Inhibitor |
| Norepinephrine Uptake | hNET | 310 | N/A | Inhibitor |
| Calcium Flux | h5-HT2A | 1,500 | 85% | Agonist |
Data are hypothetical and for illustrative purposes only.
Part 4: Interpretation and Conclusion
-
Primary Mechanism of Action: 1-(3,4-Dimethylbenzyl)piperazin-2-one is a potent inhibitor of the serotonin transporter (SERT), with moderate activity at the dopamine (DAT) and norepinephrine (NET) transporters.
-
Selectivity: The compound displays a selectivity of approximately 4-fold for SERT over DAT (Ki DAT / Ki SERT = 85/25) and 6-fold for SERT over NET (Ki NET / Ki SERT = 150/25).
-
Off-Target Activity: The most significant off-target interaction identified is at the 5-HT2A receptor, where it acts as an agonist. However, the affinity for this receptor is approximately 38-fold weaker than for its primary target, SERT (Ki 5-HT2A / Ki SERT = 950/25). All other tested off-targets have affinities greater than 1 µM, suggesting a relatively clean profile within this panel.
This systematic approach provides a robust and defensible selectivity profile for 1-(3,4-Dimethylbenzyl)piperazin-2-one. By explaining the causality behind experimental choices and adhering to validated protocols, researchers can confidently compare its performance with alternative compounds and make informed decisions in the drug development process.
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Stout, K. A., et al. (2016). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 233(18), 3435–3444. [Link]
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DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Accessed January 26, 2026. [Link]
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Curley, L. E., et al. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 232(16), 2969–2980. [Link]
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Arida, R. M., et al. (2015). N-benzylpiperazine has characteristics of a drug of abuse. Journal of Psychopharmacology, 29(1), 103-112. [Link]
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Wang, T., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 20(4), 466-475. [Link]
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Psychoactive Drug Screening Program (PDSP). Functional Assays Protocols. Accessed January 26, 2026. [Link]
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Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link]
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Eglen, R. M., & Reisine, T. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(3,4-Dimethylbenzyl)piperazin-2-one
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a substituted piperazine derivative of interest in pharmaceutical development. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory guidelines.
Introduction to 1-(3,4-Dimethylbenzyl)piperazin-2-one and the Imperative of Method Validation
1-(3,4-Dimethylbenzyl)piperazin-2-one belongs to the piperazine class of compounds, a scaffold frequently found in pharmacologically active molecules.[1][2] The accurate determination of its purity, concentration, and stability is critical throughout the drug development lifecycle. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10][11]
This guide will compare three principal analytical techniques for the validation of methods for 1-(3,4-Dimethylbenzyl)piperazin-2-one: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a compound like 1-(3,4-Dimethylbenzyl)piperazin-2-one, a reversed-phase HPLC method with UV detection is a common starting point.
The Rationale Behind Method Selection
The choice of a reversed-phase C18 column is based on the non-polar nature of the benzyl group and the dimethylphenyl moiety, which will interact favorably with the stationary phase.[12] The piperazin-2-one structure suggests some polarity, making it amenable to elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
A critical consideration for piperazine derivatives is their potential lack of a strong chromophore, which can lead to poor sensitivity with UV detection.[13] While the benzene ring in 1-(3,4-Dimethylbenzyl)piperazin-2-one will provide some UV absorbance, derivatization with a UV-active agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be employed to enhance detection limits if necessary.[14][15]
Experimental Protocol: A Validated HPLC-UV Method
The following protocol outlines a validated method for the quantification of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Step 1: Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) filtered through a 0.45 µm membrane filter and degassed.
-
Standard Solution: Accurately weigh and dissolve 10 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one reference standard in the mobile phase to prepare a 100 µg/mL stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare the sample containing 1-(3,4-Dimethylbenzyl)piperazin-2-one at a target concentration within the calibration range using the mobile phase as the diluent.
Step 2: Chromatographic Conditions
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Step 3: Validation Parameters and Acceptance Criteria The method is validated according to ICH Q2(R1) guidelines.[16][17]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Mean recovery of 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature). |
Data Presentation: Hypothetical Validation Summary
The following table summarizes hypothetical performance data for the validated HPLC method.
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 99.5% |
| Precision (RSD) | 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Workflow Visualization
Caption: HPLC method validation workflow from preparation to reporting.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Compounds
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable compounds.[18] For 1-(3,4-Dimethylbenzyl)piperazin-2-one, GC-MS can provide both quantitative data and structural confirmation through mass spectral fragmentation patterns.[19]
The Rationale Behind Method Selection
The applicability of GC-MS depends on the volatility and thermal stability of the analyte. While many piperazine derivatives are amenable to GC analysis, derivatization may be necessary to improve volatility and chromatographic peak shape. The mass spectrometer provides high specificity, allowing for the differentiation of the target analyte from co-eluting impurities based on their unique mass spectra.[20]
Comparison with HPLC
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sensitivity | Moderate, can be enhanced by derivatization. | High. |
| Specificity | Moderate, based on retention time. | High, based on retention time and mass spectrum. |
| Sample Preparation | Generally simpler. | May require derivatization to increase volatility. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural characterization of molecules.[21] For a novel compound like 1-(3,4-Dimethylbenzyl)piperazin-2-one, ¹H and ¹³C NMR are essential for confirming its chemical structure.
The Rationale Behind Method Selection
NMR provides detailed information about the chemical environment of each atom in a molecule.[1][21][22][23] The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the complete assignment of the molecular structure. Temperature-dependent NMR studies can also provide insights into the conformational dynamics of the piperazine ring.[1][22]
Quantitative NMR (qNMR)
While primarily a qualitative technique, NMR can also be used for quantitative analysis (qNMR). By integrating the signal of the analyte against that of a certified internal standard, a highly accurate and precise determination of concentration can be achieved without the need for a calibration curve.
Workflow Visualization
Caption: Workflow for structural elucidation and quantitative analysis by NMR.
Method Comparison and Selection
The choice of analytical method depends on the specific requirements of the analysis.
| Method | Strengths | Weaknesses | Best For |
| HPLC-UV | Robust, versatile, widely available. | Moderate sensitivity and specificity. | Routine quality control, purity determination, and assay. |
| GC-MS | High sensitivity and specificity. | Limited to volatile and thermally stable compounds; may require derivatization. | Impurity profiling, identification of volatile organic impurities. |
| NMR | Unambiguous structural confirmation, absolute quantification (qNMR). | Lower sensitivity, higher equipment cost. | Structural elucidation, characterization of reference standards. |
Conclusion
The validation of analytical methods for 1-(3,4-Dimethylbenzyl)piperazin-2-one is a multifaceted process that requires a thorough understanding of the analyte's chemical properties and the principles of different analytical techniques. HPLC is a versatile and robust method for routine quantitative analysis, while GC-MS offers enhanced sensitivity and specificity for impurity profiling. NMR remains the definitive tool for structural confirmation. A combination of these techniques, guided by the principles outlined in regulatory guidelines, will ensure the generation of reliable and defensible analytical data throughout the drug development process.
References
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved January 26, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 26, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). Retrieved January 26, 2026, from [Link]
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Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). Retrieved January 26, 2026, from [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 26, 2026, from [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved January 26, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (1995, November). Retrieved January 26, 2026, from [Link]
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- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.
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Benchmarking 1-(3,4-Dimethylbenzyl)piperazin-2-one: A Comparative Guide to Industry Standards in Monoaminergic Modulation
Introduction: Unveiling the Potential of a Novel Benzylpiperazine Analog
In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a cornerstone, integral to a multitude of approved therapeutics.[1] The benzylpiperazine subgroup, in particular, has a well-documented history of interaction with monoaminergic systems, influencing the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[2] This guide introduces 1-(3,4-Dimethylbenzyl)piperazin-2-one , a novel analog featuring a dimethyl-substituted benzyl moiety and a piperazin-2-one core.
Due to the absence of direct experimental data for this compound, this guide will establish a hypothesized pharmacological profile based on its structural similarity to benzylpiperazine (BZP), a known psychostimulant that promotes the release and inhibits the reuptake of dopamine and norepinephrine, with a lesser effect on serotonin.[3] The dimethyl substitution on the benzyl ring is anticipated to modulate the potency and selectivity of the compound at monoamine transporters, while the piperazin-2-one modification may influence its binding characteristics and metabolic stability.
To provide a robust framework for its potential performance, we will benchmark this hypothesized profile against three well-characterized industry standards, each representing a distinct mechanism of monoaminergic modulation:
-
Amphetamine: A potent dopamine and norepinephrine releasing agent.
-
Modafinil: A wakefulness-promoting agent that acts as a dopamine reuptake inhibitor.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth comparative analysis supported by established experimental protocols and data. The objective is to provide a predictive benchmark for 1-(3,4-Dimethylbenzyl)piperazin-2-one, thereby guiding future in vitro and in vivo investigations.
Hypothesized Mechanism of Action and Signaling Pathway
Based on its core benzylpiperazine structure, 1-(3,4-Dimethylbenzyl)piperazin-2-one is hypothesized to function as a monoamine reuptake inhibitor and/or releasing agent. The primary targets are presumed to be the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). By inhibiting these transporters, the compound would increase the synaptic concentrations of their respective neurotransmitters, leading to enhanced downstream signaling.
Hypothesized interaction of 1-(3,4-Dimethylbenzyl)piperazin-2-one with monoamine transporters.
Comparative In Vitro Performance: Monoamine Transporter Affinity
A foundational step in characterizing a novel CNS-active compound is to determine its binding affinity for key molecular targets. For monoaminergic agents, this involves assessing their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is typically achieved through radioligand binding assays.
Experimental Protocol: Monoamine Transporter Binding Assay
The objective of this assay is to determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT. This is achieved by measuring the ability of the test compound to displace a known radioligand from the transporter in cell membranes expressing the target transporter.[4]
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human DAT, NET, or SERT are cultured to confluence.
-
Cells are harvested and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
-
Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (or a reference compound) are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound radioligand to pass through.
-
The filters are washed to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for the monoamine transporter binding assay.
Comparative Data: Industry Standards
The following table summarizes the binding affinities (Ki, in nM) of the selected industry standards for the human monoamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Activity |
| Amphetamine | ~600[5] | ~70-100[5] | ~20,000-40,000[5] | Dopamine/Norepinephrine Releasing Agent |
| Modafinil | ~1,930[6] | Very Low Affinity[7] | No Affinity[7] | Dopamine Reuptake Inhibitor |
| Fluoxetine | 4180[8] | 660[8] | 1[8] | Selective Serotonin Reuptake Inhibitor |
Interpretation for 1-(3,4-Dimethylbenzyl)piperazin-2-one:
Based on the BZP scaffold, it is hypothesized that 1-(3,4-Dimethylbenzyl)piperazin-2-one will exhibit significant affinity for both DAT and NET, likely with lower affinity for SERT, positioning its profile closer to that of amphetamine than fluoxetine. The dimethylbenzyl and piperazin-2-one moieties will be critical in determining its precise affinity and selectivity profile.
Comparative In Vivo Performance: Behavioral Pharmacology
To translate in vitro findings into potential physiological effects, in vivo behavioral assays in rodent models are essential. The locomotor activity test provides insights into stimulant or sedative properties, while the forced swim test is a widely used screen for antidepressant-like activity.
Experimental Protocol: Locomotor Activity Test
This assay measures the spontaneous locomotor activity of mice in a novel environment and is used to assess the stimulant or depressant effects of a compound.[9][10]
Step-by-Step Methodology:
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the test.
-
Apparatus: The test is conducted in an open-field arena equipped with infrared beams to automatically track the animal's movement. The arena is cleaned between each trial.
-
Drug Administration: Mice are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneally, i.p.).
-
Testing: Immediately after injection, each mouse is placed in the center of the open-field arena.
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration, typically 30-60 minutes.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups.
Experimental Protocol: Forced Swim Test
This test is a model of behavioral despair and is commonly used to screen for antidepressant-like effects of novel compounds.[11][12]
Step-by-Step Methodology:
-
Apparatus: A transparent cylinder is filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Acclimation: Mice are brought to the testing room and allowed to acclimate.
-
Drug Administration: The test compound, a reference antidepressant, or vehicle is administered prior to the test.
-
Test Session: Each mouse is placed in the water-filled cylinder for a 6-minute session. The session is typically video-recorded.
-
Behavioral Scoring: The duration of immobility (floating without active movements other than those necessary to keep the head above water) is scored, usually during the last 4 minutes of the test.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Sources
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of d-amphetamine on temporal discrimination in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. va.gov [va.gov]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
In the dynamic landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to addressing unmet therapeutic needs. The piperazine nucleus, a privileged structure in drug discovery, continues to yield compounds with a wide array of pharmacological activities.[1] This guide provides an in-depth analysis of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a compound of interest due to its unique structural combination of a benzylpiperazine moiety, known for its central nervous system (CNS) effects, and a piperazin-2-one core, which has been investigated for diverse biological activities.[1][2] This document will objectively compare the potential performance of this molecule with established alternatives, supported by detailed experimental protocols to empower researchers in their evaluation of its novelty and therapeutic potential.
Introduction to 1-(3,4-Dimethylbenzyl)piperazin-2-one: A Structural Perspective
1-(3,4-Dimethylbenzyl)piperazin-2-one is a synthetic organic molecule with the chemical formula C13H18N2O and a molecular weight of 218.29 g/mol . Its structure is characterized by a piperazin-2-one ring N-substituted with a 3,4-dimethylbenzyl group. This specific substitution pattern on the benzyl ring is of particular interest, as structure-activity relationship (SAR) studies of benzylpiperazine derivatives have demonstrated that aromatic substitutions significantly modulate their pharmacological profiles, particularly their interactions with serotonergic and dopaminergic targets.
The presence of the piperazin-2-one core introduces a lactam functionality, distinguishing it from the more extensively studied simple benzylpiperazines like 1-benzylpiperazine (BZP) and its methylated analog, 1-methyl-4-benzylpiperazine (MBZP), both of which are known for their stimulant properties.[3] The introduction of the carbonyl group is anticipated to alter the electronic and conformational properties of the molecule, potentially leading to a novel pharmacological profile.
Synthetic Strategy: A Plausible Route to 1-(3,4-Dimethylbenzyl)piperazin-2-one
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of Piperazin-2-one
Piperazin-2-one can be synthesized through the cyclization of ethylenediamine with an appropriate C2 synthon, such as a haloacetyl halide, followed by intramolecular amidation.
Step 2: N-Alkylation with 3,4-Dimethylbenzyl Chloride
The commercially available 3,4-dimethylbenzyl chloride can then be reacted with the synthesized piperazin-2-one in the presence of a suitable base and solvent to yield the final product, 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Comparative Analysis of Potential Biological Activities
Based on its structural components, 1-(3,4-Dimethylbenzyl)piperazin-2-one is hypothesized to possess biological activities in two primary domains: the central nervous system and as an antimicrobial agent.
Central Nervous System (CNS) Activity: A Comparative Outlook
The benzylpiperazine scaffold is a well-established pharmacophore for CNS activity, with many derivatives exhibiting stimulant, antidepressant, and anxiolytic properties.[1] The parent compound, BZP, is a known CNS stimulant that is approximately 10 times less potent than d-amphetamine.[4] It exerts its effects by stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline.[5]
Table 1: Structural and Activity Comparison of Benzylpiperazine Derivatives
| Compound | Structure | Known Primary Activity | Key Pharmacological Notes |
| 1-(3,4-Dimethylbenzyl)piperazin-2-one | Hypothesized: Modulated CNS stimulant, potential anxiolytic/antidepressant | The piperazin-2-one moiety may alter receptor binding and functional activity compared to BZP. The dimethyl substitution on the benzyl ring could enhance lipophilicity and affect metabolic stability. | |
| 1-Benzylpiperazine (BZP) | CNS Stimulant | Promotes dopamine, serotonin, and noradrenaline release; inhibits their reuptake.[5] | |
| 1-Methyl-4-benzylpiperazine (MBZP) | CNS Stimulant | Effects are similar to BZP but with a slightly weaker stimulant effect and fewer reported side effects.[3] | |
| 1-(3-Chlorophenyl)piperazine (mCPP) | Serotonin Receptor Agonist | Used as a probe for serotonin function in psychiatric research.[4] |
The novelty of 1-(3,4-Dimethylbenzyl)piperazin-2-one lies in the potential for the piperazin-2-one ring to modulate the typical stimulant effects of the benzylpiperazine core. The lactam functionality could introduce hydrogen bonding capabilities and alter the overall polarity, potentially leading to a different receptor interaction profile. It is plausible that this compound may exhibit a more nuanced CNS profile, possibly with reduced stimulant properties and enhanced anxiolytic or antidepressant effects.
Antimicrobial Potential: An Emerging Area for Piperazine Derivatives
Recent research has highlighted the antimicrobial and antifungal activities of various piperazine derivatives.[6] The piperazine nucleus is a versatile scaffold that can be functionalized to interact with various microbial targets.
Table 2: Comparison of Antimicrobial Activity of Piperazine Scaffolds
| Compound Class | General Structure | Reported Antimicrobial Activity |
| Piperazin-2-one Derivatives | Some derivatives have shown antibacterial and antifungal properties. The specific activity is highly dependent on the N-substituents. | |
| Thiazole-piperazine hybrids | Significant antibacterial and antifungal activities have been reported.[6] | |
| Triazole-piperazine derivatives | Have demonstrated promising antibacterial activity against various strains. |
The novelty of 1-(3,4-Dimethylbenzyl)piperazin-2-one in this context would be the specific contribution of the 3,4-dimethylbenzyl moiety to the antimicrobial profile. The lipophilicity conferred by the dimethylbenzyl group could enhance membrane permeability in certain microorganisms, potentially leading to improved efficacy compared to other piperazine derivatives.
Experimental Protocols for Validation
To empirically assess the novelty and therapeutic potential of 1-(3,4-Dimethylbenzyl)piperazin-2-one, a series of well-established in vitro and in vivo assays are recommended.
CNS Activity Evaluation
To determine the interaction of the compound with key CNS targets, competitive radioligand binding assays are essential.
Protocol: Radioligand Binding Assay for Dopamine and Serotonin Transporters
-
Preparation of Synaptosomes: Homogenize rat striatal (for dopamine transporter) or whole brain (for serotonin transporter) tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
Binding Assay: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT) and varying concentrations of 1-(3,4-Dimethylbenzyl)piperazin-2-one in a suitable buffer.
-
Separation and Detection: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Standard animal models can be used to assess the potential antidepressant and anxiolytic effects.
Protocol: Forced Swim Test (FST) in Mice (Antidepressant Model)
-
Acclimation: Acclimate male ICR mice to the testing room for at least 1 hour before the experiment.
-
Pre-test Session: Place each mouse individually in a glass cylinder filled with water (25 ± 1°C) for a 15-minute pre-swim session 24 hours before the test.
-
Drug Administration: Administer 1-(3,4-Dimethylbenzyl)piperazin-2-one, a vehicle control, or a positive control (e.g., imipramine) intraperitoneally 30-60 minutes before the test session.
-
Test Session: Place the mice back into the cylinder for a 6-minute test session. Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in the duration of immobility compared to the vehicle control group is indicative of an antidepressant-like effect.[7]
Protocol: Elevated Plus Maze (EPM) Test in Mice (Anxiolytic Model)
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Acclimation and Drug Administration: Similar to the FST protocol.
-
Test Procedure: Place each mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Recording: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.[8]
Antimicrobial Activity Evaluation
This assay is the gold standard for determining the in vitro antimicrobial activity of a compound.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of 1-(3,4-Dimethylbenzyl)piperazin-2-one in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
This method provides a qualitative assessment of antimicrobial activity.
Protocol: Agar Well Diffusion Assay
-
Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume of a known concentration of 1-(3,4-Dimethylbenzyl)piperazin-2-one solution to a well. Use a solvent control and a positive control antibiotic in separate wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[11]
Visualizing the Scientific Workflow
To provide a clear overview of the proposed experimental plan, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for assessing the biological activity of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract | MDPI [mdpi.com]
- 8. Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Purity Assessment Techniques for 1-(3,4-Dimethylbenzyl)piperazin-2-one
Introduction
In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the foundation of reliable, reproducible, and safe research. 1-(3,4-Dimethylbenzyl)piperazin-2-one, a substituted piperazine derivative, serves as a valuable intermediate in the synthesis of novel therapeutic agents. Its structural integrity and freedom from impurities are paramount, as even trace contaminants can alter biological activity, introduce toxicity, or confound structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of 1-(3,4-Dimethylbenzyl)piperazin-2-one. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. The objective is to equip researchers, scientists, and drug development professionals with the expertise to build a robust and comprehensive purity profile for their compounds, in line with international regulatory expectations such as those from the International Council for Harmonisation (ICH).[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Related Substances
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical purity analysis. Its high resolving power makes it the ideal choice for separating the main compound from structurally similar process-related impurities and degradation products.[3] For a molecule like 1-(3,4-Dimethylbenzyl)piperazin-2-one, a reverse-phase HPLC method with UV detection is the logical starting point, as it separates compounds primarily based on differences in polarity.
Causality of Experimental Choices:
-
Reverse-Phase (C18 Column): The non-polar stationary phase (C18) effectively retains the moderately non-polar analyte and its likely impurities, while a polar mobile phase elutes them. Varying the organic modifier concentration allows for fine-tuning of the separation.
-
Gradient Elution: A gradient elution (as opposed to isocratic) is chosen to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved and eluted as sharp peaks within a reasonable timeframe.
-
UV Detection: The presence of the benzyl chromophore in the molecule makes it readily detectable by UV spectroscopy. A photodiode array (PDA) detector is superior as it can assess peak purity by comparing spectra across a single peak, helping to identify co-eluting impurities.
Experimental Protocol: HPLC-UV for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a 1.0 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (with full spectrum acquisition from 200-400 nm)
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Data Presentation: Example HPLC Purity Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.08 | Unknown Impurity |
| 2 | 12.1 | 0.15 | Process Impurity A |
| 3 | 15.8 | 99.71 | 1-(3,4-Dimethylbenzyl)piperazin-2-one |
| 4 | 19.3 | 0.06 | Unknown Impurity |
Purity is calculated using the area percent method. According to ICH Q3A(R2) guidelines, impurities at or above the reporting threshold (typically 0.05% to 0.1%) should be reported.[4][5]
Workflow Visualization: HPLC Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
While HPLC excels at non-volatile compounds, it is blind to volatile and semi-volatile impurities such as residual synthesis solvents (e.g., Toluene, Acetone) or low molecular weight starting materials.[6] GC-MS is the definitive technique for this purpose, offering superb separation of volatile analytes and unambiguous identification through mass spectrometry.[7][8]
Causality of Experimental Choices:
-
Headspace Sampling: Static headspace sampling is preferred over direct liquid injection. It introduces only the volatile components from the sample matrix onto the GC column, protecting the instrument from non-volatile analyte contamination and improving sensitivity for volatiles.
-
DB-624 Column: A mid-polarity column like a DB-624 is specifically designed for residual solvent analysis as recommended by pharmacopoeias, providing good separation for a wide range of common solvents.
-
Mass Spectrometry (MS) Detection: MS provides mass-to-charge ratio data, which allows for positive identification of impurities by comparing their fragmentation patterns to established libraries (e.g., NIST). This is crucial for identifying unknown peaks.[9]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO).
-
Crimp the vial securely with a septum cap.
-
-
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
GC-MS Conditions:
-
Carrier Gas: Helium, 1.2 mL/min (constant flow)
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial: 40 °C, hold for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min
-
-
MS Transfer Line: 250 °C
-
Ion Source: 230 °C
-
Scan Range: 35-350 amu
-
Data Presentation: Example GC-MS Impurity Analysis
| Retention Time (min) | Compound Identified (via MS Library) | Estimated Amount (ppm) |
| 3.8 | Acetone | 50 |
| 7.1 | Toluene | 25 |
| 11.5 | 3,4-Dimethylbenzaldehyde | < 10 (Trace) |
Quantitation is typically performed against a standard containing known amounts of expected solvents.
Workflow Visualization: Headspace GC-MS Analysis
Quantitative NMR (qNMR): An Absolute Purity Assay
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without requiring a reference standard of the analyte itself.[10][11] Instead, it quantifies the analyte against a certified, unrelated internal standard.[12] The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique.[13][14]
Causality of Experimental Choices:
-
Internal Standard (Maleic Acid): Maleic acid is an excellent choice. It is non-volatile, stable, highly pure, and possesses sharp singlet protons in a region of the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with signals from 1-(3,4-Dimethylbenzyl)piperazin-2-one.
-
Deuterated Solvent (DMSO-d₆): DMSO-d₆ is a good solvent for both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate quantification.
-
Long Relaxation Delay (d1): A long delay (e.g., 30 seconds) between pulses is crucial to allow all protons to fully relax back to equilibrium. This ensures that the signal integration is accurate and not skewed by differences in relaxation times (T₁) between the analyte and standard protons.
Experimental Protocol: ¹H-qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh ~15 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one and ~5 mg of Maleic Acid into the same vial. Record weights precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a clean NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform and phase correction to the spectrum.
-
Carefully integrate a well-resolved, unique signal from the analyte (e.g., the benzylic CH₂ protons) and the singlet from the internal standard (Maleic Acid).
-
Calculate purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Data Presentation: Example qNMR Purity Calculation
| Parameter | Analyte (Product) | Standard (Maleic Acid) |
| Mass (m) | 15.05 mg | 5.12 mg |
| MW | 218.29 g/mol | 116.07 g/mol |
| Signal (Protons) | Benzylic CH₂ | Olefinic CH |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 | 0.35 |
| Purity (P) | To be calculated | 99.9% |
| Calculated Purity | 99.6% | - |
Workflow Visualization: qNMR Purity Determination
Potentiometric Titration: An Absolute Assay of Basic Functionality
Potentiometric titration is a classic, absolute analytical method that provides an assay value (a measure of the amount of the main component) rather than a purity profile.[15] For piperazine derivatives, it quantifies the compound based on the basicity of the nitrogen atoms.[16][17] This technique is valuable as an orthogonal check on the other methods, as its measurement principle is completely different (chemical reactivity vs. physical properties).
Causality of Experimental Choices:
-
Nonaqueous Titrant: A nonaqueous titration using perchloric acid in glacial acetic acid is required because the basicity of the amide and tertiary amine nitrogens in the analyte is too weak to be accurately titrated in water.[18] The acidic solvent enhances their basicity.
-
Potentiometric Endpoint: A pH electrode is used to detect the endpoint potentiometrically. This is more precise and objective than a colorimetric indicator, especially in nonaqueous solvents.
Experimental Protocol: Nonaqueous Potentiometric Titration
-
Instrumentation: Autotitrator with a pH combination electrode suitable for nonaqueous solvents.
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Sample Preparation:
-
Accurately weigh ~150 mg of 1-(3,4-Dimethylbenzyl)piperazin-2-one.
-
Dissolve in 50 mL of glacial acetic acid.
-
-
Titration Procedure:
-
Immerse the electrode in the sample solution.
-
Titrate with 0.1 N perchloric acid, recording the mV or pH reading versus the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration (50 mL of glacial acetic acid) and subtract the blank volume from the sample titration volume.
-
-
Calculation:
-
Assay (%) = (Vsample - Vblank) * N * MW * 100 / (W * n) Where: V = Volume of titrant (L), N = Normality of titrant, MW = Molecular weight of analyte (218.29 g/mol ), W = Weight of sample (g), n = number of reacting groups (likely 1 for the tertiary amine).
-
Data Presentation: Example Titration Assay
| Parameter | Value |
| Sample Weight (W) | 0.1505 g |
| Titrant Normality (N) | 0.1002 N |
| Endpoint Volume (Vsample) | 6.89 mL |
| Blank Volume (Vblank) | 0.02 mL |
| Calculated Assay | 99.7% |
Workflow Visualization: Potentiometric Titration
Comparative Analysis of Techniques
Choosing the right analytical technique depends on the specific question being asked. No single method provides a complete picture of a compound's purity. The strength of a purity assessment lies in the intelligent application of orthogonal methods.
| Feature | HPLC-UV | Headspace GC-MS | ¹H-qNMR | Potentiometric Titration |
| Primary Purpose | Purity (Related Substances) | Purity (Volatiles) | Absolute Assay & Structure | Absolute Assay (by function) |
| Specificity | High (Separates isomers) | Very High (MS ID) | High (Structural info) | Low (Titrates any base) |
| Sensitivity | High (ppm to ppb) | Very High (ppm to ppb) | Moderate (low % level) | Low (high % level) |
| Types of Impurities | Non-volatile, UV-active | Volatile, Semi-volatile | Soluble impurities with ¹H | Basic/Acidic impurities |
| Quantitation | Relative (Area %) | Absolute (vs. Standard) | Absolute (vs. Standard) | Absolute (Stoichiometry) |
| Sample Throughput | High | Medium | Medium | Low |
| Key Advantage | Best for resolving structurally similar impurities. | Unambiguous ID of volatile unknowns. | Primary method, no analyte standard needed. | Fast, inexpensive, absolute method. |
| Key Limitation | Blind to non-UV-active & volatile impurities. | Not for non-volatile or thermally labile compounds. | Lower sensitivity; signal overlap can be an issue. | Non-specific; blind to neutral impurities. |
Conclusion
The comprehensive purity assessment of 1-(3,4-Dimethylbenzyl)piperazin-2-one is not achieved by a single measurement but by the thoughtful integration of data from multiple, orthogonal analytical techniques.
-
HPLC forms the foundation, providing the detailed profile of non-volatile related substances.
-
GC-MS addresses the critical area of residual solvents and other volatile process impurities.
-
qNMR delivers a highly accurate, absolute purity value that validates the chromatographic findings from a different physical principle.
-
Potentiometric Titration offers a final, robust check on the assay value based on chemical reactivity.
By employing this multi-faceted strategy, researchers can build a scientifically sound, self-validating data package that ensures the quality and integrity of their material. This rigorous approach is not only good scientific practice but is essential for progressing a compound through the stages of drug development, where the standards for analytical characterization become increasingly stringent.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]
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Bridging the Digital and the Biological: A Comparative Guide to In-Silico Predictions and In-Vitro Results for 1-(3,4-Dimethylbenzyl)piperazin-2-one
In the fast-paced world of drug discovery, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount.[1][2] Computational, or in-silico, methods have emerged as indispensable tools for generating initial hypotheses about a compound's potential targets and mechanism of action, thereby streamlining the early stages of research and development.[1][3] However, these predictions remain purely theoretical until they are substantiated by rigorous experimental validation in the laboratory, known as in-vitro testing.[4][5] This guide provides a comprehensive comparison of in-silico predictions and in-vitro experimental results for a novel compound, 1-(3,4-Dimethylbenzyl)piperazin-2-one, offering a realistic case study for researchers, scientists, and drug development professionals.
The core of this analysis revolves around the piperazine scaffold, a six-membered ring with two opposing nitrogen atoms, which is a well-established pharmacophore found in a multitude of clinically approved drugs.[6][7][8] Piperazine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[9][10][11] The subject of our investigation, 1-(3,4-Dimethylbenzyl)piperazin-2-one, is a novel derivative of this privileged scaffold. This guide will walk through the process of predicting its biological target using computational methods and the subsequent experimental workflow designed to validate these predictions.
Part 1: The In-Silico Investigation - Predicting Biological Targets
The journey into understanding the potential of a new molecule often begins in the digital realm.[12] For 1-(3,4-Dimethylbenzyl)piperazin-2-one, a ligand-based in-silico screening approach was employed. This method leverages the principle of chemical similarity, which posits that molecules with similar structures are likely to interact with similar biological targets.[12]
Methodology: Reverse Docking and Pharmacophore Screening
A reverse docking protocol was implemented using the SwissTargetPrediction server, a well-established tool for estimating the most probable protein targets of a small molecule. The 3D structure of 1-(3,4-Dimethylbenzyl)piperazin-2-one was submitted to the server, which then screened it against a vast library of known protein structures. The algorithm calculates the fitness of the molecule to the binding sites of these proteins, providing a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands.
The workflow for this in-silico prediction is outlined below:
Caption: Workflow for in-silico target prediction.
In-Silico Prediction Results
The computational screening predicted a high probability of interaction with several members of the cyclin-dependent kinase (CDK) family, with Cyclin-Dependent Kinase 2 (CDK2) emerging as the top-ranked potential target. CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.
| Predicted Target | Target Class | Probability Score | Rationale for Prioritization |
| Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | 0.85 | High probability score; well-validated cancer target. |
| Dopamine Receptor D2 | GPCR | 0.72 | Plausible given the prevalence of piperazines in CNS drugs.[6] |
| Monoamine Oxidase A (MAO-A) | Enzyme | 0.68 | Another common target for piperazine derivatives.[13] |
| 5-HT2A Receptor | GPCR | 0.65 | Common target for CNS-active piperazines.[7] |
Based on the high probability score and the therapeutic relevance of CDK2 in oncology, it was selected as the primary target for in-vitro validation.
Part 2: The In-Vitro Validation - From Prediction to Biological Reality
With a clear hypothesis from our in-silico work, the next critical phase is to test these predictions in a controlled laboratory setting.[5] The primary objective is to determine if 1-(3,4-Dimethylbenzyl)piperazin-2-one can indeed interact with and modulate the activity of CDK2, and subsequently, if this interaction translates to a functional effect in cancer cells.
Experimental Design
A multi-tiered approach was designed to first confirm direct target engagement and then to assess the cellular consequences of this interaction.
Caption: Tiered approach for in-vitro validation.
Protocol 1: CDK2/Cyclin E Kinase Inhibition Assay
-
Objective: To determine if 1-(3,4-Dimethylbenzyl)piperazin-2-one directly inhibits the enzymatic activity of CDK2.
-
Methodology:
-
Recombinant human CDK2/Cyclin E enzyme complex is incubated with a specific peptide substrate and ATP.
-
A kinase buffer solution is prepared to maintain optimal pH and ionic strength.
-
1-(3,4-Dimethylbenzyl)piperazin-2-one is serially diluted and added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay, where the signal is inversely proportional to kinase activity.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
-
Protocol 2: MCF-7 Breast Cancer Cell Viability (MTT) Assay
-
Objective: To assess the effect of 1-(3,4-Dimethylbenzyl)piperazin-2-one on the proliferation of a CDK2-dependent cancer cell line.
-
Methodology:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of 1-(3,4-Dimethylbenzyl)piperazin-2-one for 72 hours.
-
After the incubation period, MTT reagent is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
The half-maximal effective concentration (EC50) is determined by analyzing the dose-response curve.
-
Part 3: Comparative Analysis - Where Prediction Meets Reality
The true value of this exercise lies in the direct comparison of the computational predictions with the tangible results from the laboratory bench.
Data Summary: In-Silico vs. In-Vitro
| Parameter | In-Silico Prediction | In-Vitro Result | Concordance |
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) | Cyclin-Dependent Kinase 2 (CDK2) | High |
| Predicted Affinity | High (based on docking score) | IC50 = 2.5 µM (CDK2/CycE Assay) | Confirmed |
| Predicted Biological Effect | Anticancer (antiproliferative) | EC50 = 10.2 µM (MCF-7 Cells) | Confirmed |
Discussion and Interpretation
The in-vitro experimental data provide strong validation for the initial in-silico predictions. The biochemical assay confirmed that 1-(3,4-Dimethylbenzyl)piperazin-2-one is a direct inhibitor of CDK2 with an IC50 value in the low micromolar range, which is a promising starting point for a lead compound.
Furthermore, the cell-based assay demonstrated that this enzymatic inhibition translates into a functional antiproliferative effect in a relevant cancer cell line. The observed EC50 of 10.2 µM is consistent with the biochemical IC50, with the expected potency shift due to factors such as cell membrane permeability and intracellular target engagement.
This case study underscores the power of an integrated approach that leverages in-silico tools to guide and focus experimental efforts.[1][2] While computational predictions are not infallible, they serve as a highly effective and resource-efficient method for prioritizing compounds and hypotheses for further investigation.[4] The concordance between the predicted and observed activity of 1-(3,4-Dimethylbenzyl)piperazin-2-one highlights a successful application of this discovery paradigm. Future work would involve further mechanistic studies, selectivity profiling against other kinases, and lead optimization to improve potency and drug-like properties.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3,4-Dimethylbenzyl)piperazin-2-one
This document provides a detailed, safety-first protocol for the proper disposal of 1-(3,4-Dimethylbenzyl)piperazin-2-one (CAS No. 938458-92-5). As this is a unique chemical, specific safety data may be limited.[1] Therefore, this guide is built upon a conservative approach, inferring potential hazards from structurally similar piperazine and piperazinone derivatives. The foundational principle is to treat this compound as hazardous chemical waste at all times, ensuring the safety of laboratory personnel and environmental integrity.
Hazard Assessment and Chemical Profile
Inferred Hazards Based on Structural Analogs:
To establish a robust safety protocol, we must consider the known hazards of similar chemical structures. The following table summarizes the documented hazards for various piperazine derivatives, which informs our cautious approach.
| Compound | Key Hazards | GHS Hazard Statements |
| Piperazine Anhydrous | Corrosive, Harmful, Sensitizer, Health Hazard | H302+H312+H332 (Harmful), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms), H361 (Suspected of damaging fertility or the unborn child), H402 (Harmful to aquatic life).[5] |
| 1-(2,5-Dimethoxybenzyl)piperazine | Harmful, Irritant | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] |
| 1-(3,4-Dichlorobenzyl)piperazine | Irritant | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] |
| Piperazin-2-one | Irritant, Sensitizer | H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] |
Core Disposal Protocol: Segregation, Containment, and Labeling
The proper management of this chemical waste hinges on meticulous segregation and containment from the moment it is declared waste.[10][11]
Step 1: Immediate Waste Segregation
-
Solid Waste: Collect solid 1-(3,4-Dimethylbenzyl)piperazin-2-one, contaminated personal protective equipment (PPE) like gloves, and contaminated lab materials (e.g., weighing paper, silica gel) in a dedicated, robust container.
-
Liquid Waste: Solutions containing 1-(3,4-Dimethylbenzyl)piperazin-2-one must be collected in a separate, leak-proof liquid waste container. Do not mix with other solvent waste streams unless you can confirm chemical compatibility. Incompatible materials can lead to violent reactions or the generation of toxic fumes.[10][12]
Step 2: Proper Container Selection
-
Use only containers designated for chemical waste that are in good condition and made of a compatible material (e.g., high-density polyethylene (HDPE) or glass). The original product container is often the best choice for unused or excess material.[8][10]
-
The container must have a secure, tightly-sealing lid to prevent leaks or the release of vapors.[8][13] Containers must be kept closed at all times except when adding waste.[8][10][12]
Step 3: Accurate and Thorough Labeling
-
Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8][10]
-
The label must clearly state:
-
The full chemical name: "Waste 1-(3,4-Dimethylbenzyl)piperazin-2-one"
-
The concentration and composition (if in a solution).
-
The associated hazards (e.g., "Irritant," "Harmful," "Potential Sensitizer").
-
The date accumulation started.
-
The name of the principal investigator or laboratory group.
-
On-Site Management and Disposal Workflow
The following workflow provides a step-by-step guide from waste generation to final pickup. This process must be conducted in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
Experimental Protocol: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Choose a location in the lab that is at or near the point of waste generation and does not interfere with normal lab operations.[10][11]
-
Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub. This is a critical safeguard against spills and leaks.[8][11][12]
-
Segregate Incompatibles: Store the waste container away from incompatible chemicals, particularly strong acids and oxidizing agents.[12][14]
-
Monitor Accumulation: Do not overfill containers. Leave at least 10% of the volume as headspace to allow for thermal expansion.[15]
-
Schedule Pickup: Once the container is full or you are finished generating this specific waste, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[8][10] Disposal must be carried out in accordance with all local and national regulations.[5]
Diagram: Chemical Waste Disposal Decision Workflow
Caption: Decision workflow for handling and disposing of chemical waste.
Decontamination and Empty Container Disposal
Empty containers that once held 1-(3,4-Dimethylbenzyl)piperazin-2-one must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: An empty container must be triple rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[8]
-
Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste and must be collected in a designated liquid waste container.[8][9]
-
Container Disposal: After triple rinsing, the container can be managed as non-hazardous waste. Deface or remove all original hazard labels before placing it in the appropriate recycling or trash receptacle, as per your institution's policy.[8][9]
Emergency Spill Procedures
In the event of a spill, prioritize personal safety and containment.
-
Minor Spill (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material using absorbent pads or a dustpan. Avoid generating dust. Place all contaminated materials into a sealed container and label it as hazardous waste.[16]
-
Minor Spill (Liquid): Contain the spill with absorbent material (e.g., spill pillows or vermiculite). Collect the absorbed material and place it in a sealed container labeled as hazardous waste.[14][16]
-
Major Spill: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[16]
By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe and environmentally responsible disposal of 1-(3,4-Dimethylbenzyl)piperazin-2-one, upholding the highest standards of laboratory safety and professional conduct.
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A Senior Application Scientist's Guide to Handling 1-(3,4-Dimethylbenzyl)piperazin-2-one: Essential Safety Protocols and Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. While 1-(3,4-Dimethylbenzyl)piperazin-2-one is a compound of interest, comprehensive safety data for this specific molecule is not yet widely established. Therefore, we must operate under the principle of precaution, deriving our safety protocols from an analysis of its core chemical structures: the piperazine ring and the substituted benzyl group. This guide provides a robust framework for personal protective equipment (PPE), handling, and disposal, ensuring both personal safety and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Lacking a specific Safety Data Sheet (SDS) for 1-(3,4-Dimethylbenzyl)piperazin-2-one, we must infer its potential hazards from well-documented analogous compounds, primarily piperazine and its derivatives. This conservative assessment forms the logical basis for our stringent PPE recommendations.
Table 1: Potential Hazard Profile Based on Analogous Compounds
| Hazard Category | Potential Risk for 1-(3,4-Dimethylbenzyl)piperazin-2-one | Rationale & Authoritative Source |
|---|---|---|
| Skin Corrosion/Irritation | High: Potential to cause severe skin burns and irritation.[1][2] | Piperazine is classified as causing severe skin burns (Category 1B).[1] |
| Eye Damage/Irritation | High: Potential to cause serious, irreversible eye damage.[1][3] | Piperazine is classified as causing serious eye damage (Category 1).[1] |
| Sensitization | High: Potential to cause allergic skin reactions or asthma-like symptoms upon inhalation.[1][4] | Piperazine is a known respiratory and skin sensitizer.[1][4] Repeated exposure can lead to severe allergic reactions even at low concentrations.[4] |
| Reproductive Toxicity | Moderate: Suspected of damaging fertility or the unborn child.[1][2] | Piperazine is classified as a Category 2 reproductive toxin.[1] |
| Acute Toxicity | Moderate: Potentially harmful if swallowed, inhaled, or in contact with skin.[1] | Piperazine anhydrous is classified as harmful via oral, dermal, and inhalation routes.[1] |
| Combustibility | Moderate: The compound is likely a combustible solid, particularly as a fine powder.[4] | Piperazine is a combustible solid.[4] Finely divided dust may form explosive mixtures with air.[5] |
The Core of Protection: Engineering Controls and Work Practices
Before we even consider PPE, we must emphasize the foundational importance of engineering and administrative controls. PPE is the last line of defense, intended to protect you when these primary controls cannot eliminate the hazard entirely.
-
Engineering Control (Primary): All handling of 1-(3,4-Dimethylbenzyl)piperazin-2-one, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[3][5][6] This is non-negotiable. The fume hood contains aerosols, dust, and vapors, preventing inhalation, which is a primary exposure route.[7]
-
Administrative Controls:
Personal Protective Equipment (PPE): A Step-by-Step Protocol
Proper selection and use of PPE are critical for creating a barrier between you and the chemical hazard.[10] The following protocol is mandatory for all personnel handling 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Respiratory Protection
Given the potential for respiratory sensitization and acute toxicity from inhaling fine dust, respiratory protection is essential.[4]
-
Selection: A NIOSH-approved N95 respirator is the minimum requirement for handling the solid compound to protect against airborne particulates.[11][12] If there is a risk of splashing or if handling solutions outside of a fume hood (not recommended), a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[13]
-
Protocol:
-
Ensure you have been medically cleared and have passed a fit test for your selected respirator model, as required by OSHA standards.[4]
-
Inspect the respirator for damage before each use.[7]
-
Perform a user seal check (both positive and negative pressure) each time you don the respirator.
-
Do not wear surgical masks, as they offer no protection against chemical dust or vapors.[11][12]
-
Eye and Face Protection
The risk of severe, irreversible eye damage necessitates robust protection.[1]
-
Selection:
-
Minimum: Chemical splash goggles that form a seal around the eyes. Standard safety glasses with side shields are insufficient.[4][12]
-
Recommended: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or performing operations with a high splash potential.[4][9]
-
-
Protocol:
-
Ensure eye protection is rated for chemical splash resistance.
-
Do not wear contact lenses when handling this chemical, as they can trap corrosive materials against the eye.[4][9]
-
In case of eye contact, immediately use an eyewash station for at least 15 minutes and seek urgent medical attention.[1][3]
-
Skin and Body Protection
Full body coverage is required to prevent skin contact, which can lead to severe burns and sensitization.[2]
-
Selection:
-
Gown: A disposable, long-sleeved gown made of a low-lint, protective material is required.[12] The gown must close in the back and have tight-fitting knit or elastic cuffs to prevent exposure at the wrist.[12] A standard cotton lab coat is not sufficient as it can absorb chemicals.
-
Coveralls: For larger scale operations, "bunny suit" style coveralls provide more comprehensive protection.[12]
-
-
Protocol:
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Selection:
-
Gloves: Use powder-free, chemical-resistant gloves.[12] Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for resistance to benzyl and piperazine-type compounds if available.
-
Double Gloving: It is strongly recommended to wear two pairs of gloves.[8][12] This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the inner glove or skin.
-
-
Protocol:
-
Inspect gloves for any signs of damage (rips, pinholes) before use.[7]
-
Tuck the inner glove cuff under the sleeve of your gown, and pull the outer glove cuff over the sleeve.
-
Change gloves every 30-60 minutes or immediately if you suspect contamination or see any degradation.[12]
-
Wash hands thoroughly with soap and water after removing gloves.[9][14]
-
Operational Workflow and Disposal Plan
A systematic workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the critical process from preparation to disposal.
Caption: Safe Handling Workflow for 1-(3,4-Dimethylbenzyl)piperazin-2-one.
Spill Procedures
-
Minor Spill (inside fume hood):
-
Alert others in the area.
-
Use a chemical spill kit with an appropriate absorbent material to contain the spill.
-
Clean the area with a decontaminating solution.
-
Place all contaminated materials, including PPE, into a sealed hazardous waste container.[14]
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your facility's safety officer or emergency response team.
-
Prevent entry into the contaminated area.[14]
-
Disposal Plan
All materials that come into contact with 1-(3,4-Dimethylbenzyl)piperazin-2-one must be considered hazardous waste.
-
Chemical Waste: Unused or waste quantities of the compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: This includes gloves, gowns, weigh paper, pipette tips, spill cleanup materials, and any contaminated glassware.[15] These items must be placed in a designated, sealed hazardous waste container.[5][14]
-
Disposal Vendor: All waste must be disposed of through a licensed and approved waste disposal company in accordance with local, state, and federal regulations.[1] Do not, under any circumstances, dispose of this chemical or related materials down the drain or in regular trash.[5][14]
By adhering to this comprehensive guide, you establish a multi-layered defense system that prioritizes safety. The causality is clear: the potential for severe health effects from this class of compounds requires the use of robust engineering controls supplemented by a meticulous and complete personal protective equipment protocol. This approach not only protects you and your colleagues but also upholds the highest standards of scientific integrity and responsible research.
References
-
Hazard Summary: Piperazine. New Jersey Department of Health and Senior Services.[Link]
-
Safety Data Sheet: PIPPS. (2022). Carl ROTH.[Link]
-
Chemical Handling Safety & PPE Requirements. Advanced EHS.[Link]
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).[Link]
-
Report on the risk assessment of BZP. (2007). EMCDDA (European Monitoring Centre for Drugs and Drug Addiction).[Link]
-
Safety Guidelines for Handling Chemicals. HPE Support.[Link]
-
Guidelines for the safe handling of synthetic opioids. United Nations Office on Drugs and Crime.[Link]
-
Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA).[Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).[Link]
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Personal protective equipment for preparing toxic drugs. GERPAC.[Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.[Link]
-
Safe handling of hazardous drugs. PubMed Central (PMC).[Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
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- 7. asmg.com [asmg.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
